molecular formula C11H19NO2 B11901159 Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- CAS No. 251461-85-5

Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

カタログ番号: B11901159
CAS番号: 251461-85-5
分子量: 197.27 g/mol
InChIキー: ILVMHHQIGYQPFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

251461-85-5

分子式

C11H19NO2

分子量

197.27 g/mol

IUPAC名

3-amino-8-methylspiro[3.5]nonane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-7-3-2-4-11(6-7)8(10(13)14)5-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14)

InChIキー

ILVMHHQIGYQPFI-UHFFFAOYSA-N

正規SMILES

CC1CCCC2(C1)C(CC2N)C(=O)O

製品の起源

United States
Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Amino-6-methylspiro[3.5]nonane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways, analytical characterization, and potential applications of the novel spirocyclic compound, 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. Due to the novelty of this specific molecule, a confirmed CAS registry number is not publicly available. This document serves as a forward-looking technical resource for researchers interested in the synthesis and investigation of this and related spiro[3.5]nonane derivatives.

Introduction to Spiro[3.5]nonane Scaffolds in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, introduces a rigid, three-dimensional architecture into a molecule. This structural feature can lead to enhanced binding affinity and selectivity for biological targets by orienting substituents in well-defined spatial arrangements. The incorporation of an amino acid moiety, as in 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, offers the potential for creating peptidomimetics with constrained conformations, which can be valuable in developing enzyme inhibitors and receptor modulators.

Proposed Synthetic Strategy

The synthesis of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid presents a unique chemical challenge. A plausible retrosynthetic analysis suggests a multi-step pathway commencing from commercially available starting materials.

Retrosynthetic Analysis

A logical disconnection approach points towards a key intermediate, a protected form of the spiro[3.5]nonane core, which can then be elaborated to introduce the desired amino and carboxylic acid functionalities.

Retrosynthesis Target 3-Amino-6-methylspiro[3.5]nonane-1-carboxylic acid Intermediate1 Protected Amino Acid Precursor Target->Intermediate1 Deprotection Intermediate2 Spiro[3.5]nonane Ketone Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterials 4-Methylcyclohexanone and Diethyl malonate Intermediate2->StartingMaterials [2+2] Cycloaddition or Multi-step ring formation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

The following is a proposed, detailed experimental workflow for the synthesis of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid.

Step 1: Synthesis of 6-Methylspiro[3.5]nonan-1-one

  • Reaction Setup: To a solution of 4-methylcyclohexanone and diethyl malonate in a suitable solvent such as ethanol, add a base like sodium ethoxide.

  • Reaction Conditions: Heat the mixture under reflux for several hours to facilitate the initial condensation reaction.

  • Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. Purify the resulting intermediate by column chromatography.

  • Decarboxylation: The purified intermediate is then subjected to acidic hydrolysis and decarboxylation to yield 6-methylspiro[3.5]nonan-1-one.

Step 2: Introduction of the Carboxylic Acid and Amino Groups

  • Functionalization: The ketone can be converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

  • Michael Addition: A protected amine (e.g., a benzylamine) can be introduced via a Michael addition to the α,β-unsaturated ester.

  • Reduction and Deprotection: The ester is then reduced to the carboxylic acid, and the protecting group on the amine is removed by hydrogenolysis or other appropriate methods to yield the final product.

Synthesis_Workflow Start 4-Methylcyclohexanone + Diethyl malonate Step1 Condensation & Decarboxylation Start->Step1 Intermediate 6-Methylspiro[3.5]nonan-1-one Step1->Intermediate Step2 Horner-Wadsworth-Emmons Intermediate->Step2 UnsaturatedEster α,β-Unsaturated Ester Step2->UnsaturatedEster Step3 Michael Addition (Protected Amine) UnsaturatedEster->Step3 ProtectedAminoEster Protected Amino Ester Step3->ProtectedAminoEster Step4 Reduction & Deprotection ProtectedAminoEster->Step4 FinalProduct 3-Amino-6-methylspiro[3.5]nonane-1-carboxylic acid Step4->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties and Structural Elucidation

The predicted physicochemical properties of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid are summarized below. These values are estimations and would require experimental verification.

PropertyPredicted Value
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
pKa (acidic)~4.5
pKa (basic)~9.8
LogP~1.5

Structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for determining the connectivity of atoms and the stereochemistry of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the primary amine (N-H stretches).

Potential Applications in Drug Development

The unique conformational rigidity of the spiro[3.5]nonane scaffold makes it an attractive building block for the design of novel therapeutic agents. The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide sequences, potentially leading to peptidomimetics with improved metabolic stability and cell permeability.

Potential therapeutic areas for investigation include:

  • Enzyme Inhibition: The constrained conformation could lead to potent and selective inhibitors of proteases or kinases.

  • Receptor Modulation: The defined spatial orientation of the functional groups may result in high-affinity ligands for G-protein coupled receptors (GPCRs) or ion channels.

  • Antibacterial Agents: The incorporation of this novel amino acid into antimicrobial peptides could enhance their activity and reduce their susceptibility to degradation.

Conclusion

While the specific compound 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid is not yet characterized in the scientific literature, its synthesis is feasible through established organic chemistry methodologies. The rigid spirocyclic framework combined with the versatile amino acid functionality presents a promising scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

Due to the novel nature of the specific topic compound, direct references are not available. The synthetic strategies and principles discussed are based on established organic chemistry knowledge. For further reading on the synthesis and application of spirocyclic compounds in medicinal chemistry, the following resources are recommended:

  • Spirocyclic Scaffolds in Medicinal Chemistry:Journal of Medicinal Chemistry, URL: https://pubs.acs.org/journal/jmcmar
  • Modern Organic Synthesis:Textbooks by authors such as Clayden, Greeves, Warren, and Wothers, URL: https://www.google.com/search?q=modern+organic+synthesis+textbook
  • The Role of Spiro-cyclic Systems in Drug Discovery:Expert Opinion on Drug Discovery, URL: https://www.tandfonline.com/loi/iedc20

Structural properties of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry, offering a unique three-dimensional geometry that can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates.[1] This guide provides a comprehensive overview of the structural properties of a specific spirocyclic amino acid, 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. While specific experimental data for this exact molecule is not extensively published, this document outlines the established methodologies for its complete structural characterization, drawing on principles and data from analogous compounds. We will delve into its synthesis and stereochemistry, the suite of analytical techniques required for its structural elucidation, and the computational methods used for conformational analysis. The aim is to provide a robust framework for researchers working with this and similar novel spirocyclic amino acids.

Introduction: The Significance of Spirocyclic Amino Acids

3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid is a non-natural, conformationally constrained amino acid. Its structure, featuring a spirocyclic core, is of significant interest in drug discovery. The spiro[3.5]nonane framework, which consists of a cyclobutane ring fused to a cyclohexane ring through a single carbon atom, imparts a rigid three-dimensional topology.[2] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The incorporation of amino and carboxylic acid functional groups makes it a valuable building block for peptidomimetics and other small molecule therapeutics.

The presence of a methyl group on the cyclohexane ring and the substitution pattern on the cyclobutane ring introduce multiple stereocenters, offering a rich stereochemical diversity to explore for optimizing biological activity. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design.

Synthesis and Stereochemistry

A plausible synthetic route to 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid would likely involve a multi-step sequence, potentially starting from a substituted cyclohexanone. The key spirocyclic core could be constructed via a [2+2] cycloaddition or an intramolecular alkylation reaction. The amino and carboxylic acid functionalities could be introduced through various established methods for amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions on a spirocyclic ketone precursor, or through the functionalization of a pre-existing spirocyclic scaffold.

The molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers. The absolute and relative stereochemistry of the final compound would depend on the stereochemistry of the starting materials and the stereoselectivity of the reactions employed. Chiral resolution or asymmetric synthesis would be necessary to obtain enantiomerically pure forms of the amino acid.

Methodologies for Structural Elucidation

A comprehensive understanding of the structural properties of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid requires a combination of analytical techniques.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[3] Obtaining a suitable crystal of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid or a derivative would provide unambiguous information on:

  • Molecular Conformation: The exact puckering of the cyclobutane and cyclohexane rings and the spatial orientation of the substituents.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any strain within the spirocyclic system.

  • Stereochemistry: The absolute configuration of all chiral centers (if a chiral resolution has been performed and the crystal is non-centrosymmetric).

  • Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting potential hydrogen bonding and other non-covalent interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Diagram: Workflow for X-ray Crystallography

xray_workflow cluster_exp Experimental cluster_comp Computational Crystallization Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for determining a molecule's 3D structure using X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and stereochemistry.

  • ¹H NMR: Would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. The protons on the cyclobutane and cyclohexane rings would likely appear in the 1.0-3.0 ppm region. The proton alpha to the carboxylic acid would be deshielded, and the amino group protons might be broad and exchangeable.

  • ¹³C NMR: Would show the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be significantly downfield (around 170-180 ppm).[4] The spiro carbon would be a quaternary carbon with a characteristic chemical shift.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane and cyclohexane rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which is essential for elucidating the relative stereochemistry of the substituents.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cycloalkane CH, CH₂1.0 - 2.520 - 50
CH-COOH2.5 - 3.540 - 60
CH-NH₂2.5 - 3.540 - 60
Spiro C-40 - 60
Methyl CH₃0.8 - 1.215 - 25
COOH10 - 12 (broad)170 - 180
NH₂1.0 - 5.0 (broad)-

Note: These are approximate ranges and can be influenced by the specific conformation and solvent.

Vibrational Spectroscopy (FT-IR): Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy would be used to confirm the presence of the key functional groups in the molecule.[6]

Table 2: Expected FT-IR Absorption Bands

Functional GroupVibrationWavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
C=O stretch1700-1725
Amino GroupN-H stretch3300-3500 (medium)
N-H bend1580-1650
AlkaneC-H stretch2850-2960
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in techniques like collision-induced dissociation (CID) could reveal characteristic losses of the carboxylic acid group (CO₂H) and the amino group (NH₂), as well as fragmentation of the spirocyclic rings.[7][8]

Conformational Analysis: Understanding the 3D Shape and Flexibility

The spiro[3.5]nonane core is relatively rigid, but the cyclohexane ring can still adopt different conformations (e.g., chair, boat, twist-boat). The orientation of the substituents will be dictated by the preferred conformation.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for exploring the conformational landscape of the molecule.[9][10][11]

Protocol: Computational Conformational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Property Prediction: Predict NMR chemical shifts and coupling constants for the most stable conformers to compare with experimental data.

Diagram: Computational and Experimental Synergy in Conformational Analysis

conformational_analysis cluster_comp Computational Modeling cluster_exp Experimental Data Conf_Search Conformational Search Geom_Opt Geometry Optimization Conf_Search->Geom_Opt Energy_Calc Relative Energy Calculation Geom_Opt->Energy_Calc NMR_Pred NMR Parameter Prediction Energy_Calc->NMR_Pred Correlation Correlation NMR_Pred->Correlation NMR_Exp 2D NMR (NOESY/ROESY) NMR_Exp->Correlation Validated_Conformer Validated_Conformer Correlation->Validated_Conformer Validated 3D Conformer

Caption: Integrating computational modeling with experimental NMR data for robust conformational analysis.

Potential Applications in Drug Discovery

The unique structural features of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid make it an attractive building block for the development of novel therapeutics. Its rigid spirocyclic core can be used to orient pharmacophoric groups in a well-defined three-dimensional space, potentially leading to highly selective interactions with biological targets. The amino and carboxylic acid handles allow for its incorporation into peptides or for further functionalization to create diverse libraries of small molecules for screening.

Conclusion

References

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

  • PubMed. (2015, November 15). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • Bio-Rad. (2023, September 26). Protein Stability Monitored by Fourier Transform Infrared Spectrometry. Retrieved from [Link]

  • PubMed. (2004, February 15). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Retrieved from [Link]

  • PubMed. (2020, October 2). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • SpiroChem. (n.d.). Computational Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. Retrieved from [Link]

  • ACS Publications. (2023, February 16). Co-Former Selection for Coamorphous Amino Acid/Spironolactone Formulations and Exploration of the Amorphization Kinetics of Systems. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. Retrieved from [Link]

  • NextSDS. (n.d.). Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI). Retrieved from [Link]

  • National Institutes of Health. (2025, January 3). Topological analysis and predictive modeling of amino acid structures with implications for bioinformatics and structural biology. Retrieved from [Link]

  • ACS Publications. (2006, October 5). Conformational Analysis of Spiro-bis-dithiepins: A Peculiar Case of Axial Chirality. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Modeling of the Optical Rotation of Amino Acids: An 'in Silico' Experiment for Physical Chemistry. Retrieved from [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane. Retrieved from [Link]

  • MDPI. (2021, March 24). Challenges in the Computational Modeling of the Protein Structure—Activity Relationship. Retrieved from [Link]

  • Academia.edu. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL AMINO CARBOXYLIC ACIDS. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-1-one. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the.... Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-2-one. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • PubMed. (2023, October 6). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Retrieved from [Link]

  • MDPI. (2017, March 13). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link]

  • ResearchGate. (2025, January 1). Synthesis, Spectroscopic Characterization, and in Silico Evaluation of 3-Methyl-6-Amino-1,2,4-Triazine as a Potential Antidiabetic Agent. Retrieved from [Link]

  • ResearchGate. (2007, February). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Retrieved from [Link]

Sources

Molecular weight and exact mass of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds. Their rigid, well-defined conformations can lead to enhanced binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability. This guide focuses on a specific spirocyclic amino acid, Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- , a molecule of significant interest for its potential applications in drug discovery and development.

This document provides a comprehensive overview of the key chemical and physical properties of this compound, a detailed, plausible synthetic protocol grounded in established chemical principles, and a discussion of its potential therapeutic relevance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. The key quantitative data for Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂PubChem[1]
Molecular Weight 197.27 g/mol PubChem[1]
Exact Mass 197.141578849 DaPubChem[1]
IUPAC Name 3-amino-8-methylspiro[3.5]nonane-1-carboxylic acidPubChem[1]
CAS Number 251461-85-5PubChem[1]

The presence of both an amino group and a carboxylic acid group makes this molecule an unnatural amino acid, a class of compounds increasingly utilized to create novel peptides and small molecule drugs with enhanced properties.[2] The spiro[3.5]nonane core imparts a rigid structure that can be advantageous for locking in a specific conformation required for biological activity.[3]

Caption: 2D structure of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-.

Synthesis and Mechanistic Insights

The retrosynthetic analysis of the target molecule points to a spirocyclic ketone as a key intermediate. This intermediate can be prepared through various methods, and the subsequent introduction of the amino and carboxyl functionalities can be achieved via the Strecker reaction followed by hydrolysis.

Synthetic_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target Target Molecule Intermediate1 α-Aminonitrile Target->Intermediate1 Hydrolysis Intermediate2 Spirocyclic Ketone Intermediate1->Intermediate2 Strecker Reaction Start 4-Methyl- cyclohexanone Step1 [4+2] Cycloaddition (e.g., with allene) Start->Step1 Ketone 6-Methylspiro[3.5] nonan-1-one Step1->Ketone Step2 Strecker Reaction (NH4Cl, KCN) Ketone->Step2 Aminonitrile 3-Amino-6-methylspiro [3.5]nonane-1-carbonitrile Step2->Aminonitrile Step3 Acid Hydrolysis (e.g., HCl) Aminonitrile->Step3 Product Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- Step3->Product

Caption: Proposed synthetic workflow for Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-.

Experimental Protocol: A Plausible Strecker Synthesis Approach

This protocol is a conceptual, yet chemically sound, procedure for the synthesis of the target molecule.

Step 1: Synthesis of 6-Methylspiro[3.5]nonan-1-one (Intermediate Ketone)

A plausible route to the key spirocyclic ketone intermediate would involve a cycloaddition reaction. For instance, a [4+2] cycloaddition of a suitable diene with an appropriate dienophile, followed by further transformations, could yield the desired spiro[3.5]nonane framework. A more direct, though potentially challenging, approach could involve the reaction of 4-methylcyclohexanone with a cyclopropanation reagent followed by ring expansion.

Step 2: Strecker Reaction to form 3-Amino-6-methylspiro[3.5]nonane-1-carbonitrile

  • To a solution of 6-methylspiro[3.5]nonan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (NH₄Cl, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium cyanide (KCN, 1.2 equivalents) portion-wise, ensuring the temperature is maintained below 30°C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Self-Validating Rationale: The Strecker reaction is a well-documented and high-yielding method for the synthesis of α-aminonitriles from ketones.[6][7] The use of ammonium chloride and potassium cyanide provides the necessary ammonia and cyanide ions in situ.

Step 3: Hydrolysis of the α-Aminonitrile to the Amino Acid

  • Suspend the crude 3-amino-6-methylspiro[3.5]nonane-1-carbonitrile in a concentrated aqueous acid solution (e.g., 6M HCl).

  • Heat the mixture at reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Adjust the pH of the residue to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., NaOH or an ion-exchange resin).

  • The amino acid will precipitate out of the solution and can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Self-Validating Rationale: Acid-catalyzed hydrolysis of nitriles to carboxylic acids is a standard and robust transformation in organic synthesis.[4] The work-up procedure is designed to isolate the zwitterionic amino acid.

Characterization

The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.[8] The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the protons on the spirocyclic framework, and the α-proton adjacent to the amino and carboxyl groups. The ¹³C NMR would confirm the presence of all eleven carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate measurement of its exact mass.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the broad O-H and N-H stretches of the carboxylic acid and amino groups, and the C=O stretch of the carboxyl group.

Relevance in Drug Discovery and Development

The incorporation of spirocyclic scaffolds is a rapidly growing strategy in drug design.[3] These rigid structures can pre-organize the pharmacophoric elements in a conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.[10] Furthermore, the three-dimensional nature of spirocycles can improve physicochemical properties, such as solubility, and metabolic stability by shielding metabolically labile sites.

While specific biological activity data for Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- is not publicly available, its structural features suggest several potential therapeutic applications:

  • Central Nervous System (CNS) Disorders: The rigid scaffold of this amino acid analog could be beneficial in designing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, where precise conformational control is often required for activity and selectivity.

  • Metabolic Diseases: As analogs of natural amino acids, these compounds could be explored as building blocks for peptidomimetics or as inhibitors of enzymes involved in metabolic pathways.

  • Oncology: The unique three-dimensional shape of spirocyclic compounds can enable them to target protein-protein interactions that are often challenging for traditional "flat" small molecules.

The presence of both an amino and a carboxylic acid group allows for the straightforward incorporation of this molecule into peptide chains or its derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- represents a compelling, yet underexplored, molecular scaffold for medicinal chemistry. Its well-defined three-dimensional structure, combined with the versatility of its amino acid functionality, makes it an attractive building block for the design of novel therapeutics. The synthetic pathway outlined in this guide, based on the robust and reliable Strecker synthesis, provides a practical approach for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the potential to unlock new avenues in drug discovery.

References

  • Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(16), 3183-3200. Available from: [Link]

  • Zheng, Y., Tice, C., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3673-3682. Available from: [Link]

  • SpiroChem. SpiroKits™. Available from: [Link]

  • G. D. C. C. de Souza, et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-654. Available from: [Link]

  • Mori, K., et al. (2019). Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. The Journal of Organic Chemistry, 84(15), 9496-9502. Available from: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3137. Available from: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Available from: [Link]

  • PubChem. Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Semantic Scholar. Spirocyclic Scaffolds in Drug Discovery. Available from: [Link]

  • Scribd. Detailed Overview of Strecker Synthesis. Available from: [Link]

  • Asymmetric Science. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • ResearchGate. Synthesis of spirocyclic amino alcohols 11–14. Available from: [Link]

  • NextSDS. Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI). Available from: [Link]

  • Wang, H., et al. (2026). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Informatics Journals. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Metabolomics, 6(1), 1-8. Available from: [Link]

  • Molteni, L., et al. (2021). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. 14th International Conference of the Italian Association of Macromolecules. Available from: [Link]

  • ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. Available from: [Link]

Sources

Crystal structure analysis of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind key experimental decisions, ensuring a robust and reproducible approach to structural analysis.

Introduction: The Structural Imperative for Novel Spirocyclic Amino Acids

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[1] The target molecule, 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, combines a rigid spiro[3.5]nonane framework with an amino acid moiety. This unique combination suggests potential applications as a constrained amino acid analogue in peptide-based therapeutics or as a novel scaffold for interacting with biological targets.[2][3]

Accurate knowledge of the three-dimensional structure of this molecule is a prerequisite for any rational drug design efforts.[4] Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous technique for determining the precise atomic arrangement, including bond lengths, bond angles, and absolute configuration.[4][5][6][7][8] This guide will delineate the complete workflow for the crystal structure analysis of this compound, from material synthesis to the final structural refinement and interpretation.

Part 1: Synthesis and Purification of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Proposed Synthetic and Purification Workflow:

A hypothetical multi-step synthesis would be followed by a rigorous purification protocol.

  • Step 1: Synthesis: A multi-step synthesis would be employed, potentially involving the creation of a suitable precursor for the spirocyclization step.

  • Step 2: Primary Purification: Following the final synthetic step, the crude product would be subjected to column chromatography to remove unreacted starting materials and major byproducts.

  • Step 3: Recrystallization: The material from column chromatography would then be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to achieve high chemical and isomeric purity. This step is crucial as impurities can inhibit crystallization.

  • Step 4: Purity Confirmation: The purity of the final compound would be confirmed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly desirable for crystallization trials.

Part 2: The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging and rate-limiting step in X-ray crystallography.[4] The strategy for crystallizing 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, an amino acid, must consider its zwitterionic nature and potential for strong hydrogen bonding. The goal is to bring a concentrated solution to a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice.[4]

Experimental Protocol: Crystallization Screening

  • Solvent Screening: A broad range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and show reduced solubility at lower temperatures. Initial solvents to screen would include water, ethanol, methanol, isopropanol, and mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions of the compound in various solvents are left in loosely capped vials at a constant temperature. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

    • Slow Cooling: A saturated solution at a higher temperature is slowly cooled. This is a common and effective method for compounds with temperature-dependent solubility.[11]

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Drowning-Out/Anti-Solvent Crystallization: An anti-solvent (in which the compound is insoluble) is slowly added to a solution of the compound, inducing precipitation.[11]

Causality in Crystallization: The choice of crystallization method is dictated by the compound's solubility profile.[12] For amino acids, which are often produced via fermentation and then crystallized, controlling factors like pH, temperature, and the presence of impurities is critical.[12][13] Neutralization crystallization is also a common technique for amino acids.[14]

Part 3: Illuminating the Structure: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin.[5][6][15][16] This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Workflow for X-ray Diffraction Analysis

workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing cluster_solve Structure Solution & Refinement crystal Select & Mount Crystal data_coll Mount on Diffractometer crystal->data_coll screen Screen Crystal Quality data_coll->screen collect Collect Diffraction Data screen->collect integrate Integrate Raw Data collect->integrate scale Scale & Merge Data integrate->scale solve Solve Phase Problem (e.g., SHELXT) scale->solve refine Refine Model (e.g., SHELXL within Olex2) solve->refine validate Validate Structure refine->validate report Generate Report & CIF File validate->report Final Structure molecular_structure mol [A 2D chemical drawing of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid would be placed here, showing the spiro center, the cyclobutane ring with the amino and carboxyl groups, and the cyclohexane ring with the methyl group.] h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 NH3+ O2 COO- N1->O2 N-H···O O1 COO- N2 NH3+ N2->O1 N-H···O

Sources

The Emergence of Spiro[3.5]nonane Scaffolds: A New Dimension in Bioisosterism for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The relentless pursuit of novel chemical matter with improved physicochemical and pharmacological properties is a cornerstone of modern drug discovery. Bioisosterism, the strategy of exchanging one functional group for another with similar properties, is a time-tested approach to optimizing lead compounds. Within this paradigm, the exploration of three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic structures has gained significant traction. This guide provides an in-depth technical analysis of the spiro[3.5]nonane scaffold as a versatile and increasingly important bioisostere. We will explore the fundamental rationale for its use, delve into synthetic strategies, and present a workflow for its application, supported by field-proven insights and detailed protocols. This document serves as a practical resource for medicinal chemists aiming to leverage this unique scaffold to overcome challenges in drug design, such as improving metabolic stability, aqueous solubility, and exploring novel intellectual property space.

Introduction: Beyond Flatland - The Imperative for 3D Bioisosteres

For decades, medicinal chemistry has heavily relied on aromatic rings, particularly the phenyl group, due to their synthetic accessibility and ability to engage in various intermolecular interactions. However, the overuse of aromatic moieties often contributes to poor physicochemical properties, such as low aqueous solubility and high metabolic liability due to susceptibility to cytochrome P450 (CYP) oxidation.

To address these limitations, the concept of replacing flat aromatic rings with saturated, 3D scaffolds has emerged as a powerful strategy. These saturated bioisosteres can replicate the spatial arrangement of substituents of an aromatic ring while introducing improved drug-like properties. Among the various saturated carbocyclic scaffolds, spirocycles have garnered significant attention. Their rigid, well-defined three-dimensional geometry offers a unique way to orient substituents into unexplored regions of chemical space, potentially leading to enhanced potency and selectivity.

The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, represents a particularly compelling scaffold. Its compact yet conformationally restricted nature makes it an excellent bioisostere for various common motifs, including phenyl rings and gem-dimethyl or tert-butyl groups.

The Spiro[3.5]nonane Scaffold: Rationale for Application

The decision to incorporate a spiro[3.5]nonane moiety is driven by its ability to predictably modulate key drug-like properties. The causality behind this choice lies in its unique structural features compared to its 2D counterparts.

Improving Physicochemical Properties

A primary driver for using spiro[3.5]nonane is to decrease lipophilicity while maintaining or improving other parameters. The replacement of a flat, greasy aromatic ring with a saturated, aliphatic spirocycle generally leads to a lower calculated logP (cLogP). This reduction in lipophilicity can have profound, positive downstream effects.

  • Enhanced Aqueous Solubility: Lowering lipophilicity is a well-established method to improve the aqueous solubility of a compound. This is critical for achieving adequate drug concentrations in biological fluids and for developing viable oral formulations.

  • Reduced Promiscuity and Toxicity: Highly lipophilic compounds tend to bind non-specifically to off-target proteins and phospholipid membranes, leading to promiscuous activity and increased risk of toxicity. By decreasing logP, the spiro[3.5]nonane scaffold can help mitigate these risks.

Enhancing Metabolic Stability

The phenyl group is often a primary site of metabolic oxidation. The spiro[3.5]nonane scaffold, being fully saturated, lacks the electron-rich pi-system of an aromatic ring and is therefore inherently less susceptible to oxidative metabolism by CYP enzymes. This can lead to a longer half-life, reduced clearance, and an improved pharmacokinetic profile.

Exploring Novel Chemical Space and Vectorial Exit Points

Unlike a flat phenyl ring where substituents lie in the same plane, the spiro[3.5]nonane scaffold presents substituents at distinct, fixed angles. This rigid 3D arrangement allows for the exploration of new "exit vectors" for substituents, enabling them to probe different sub-pockets within a target's binding site. This can lead to:

  • Increased Potency: By positioning a key interacting group more optimally in a binding pocket.

  • Enhanced Selectivity: By allowing the molecule to interact with features unique to the target protein and not its close homologues.

  • Novel Intellectual Property: The unique nature of the scaffold can lead to new chemical entities with strong patent protection.

The following table summarizes the comparative effects of replacing a phenyl group with a spiro[3.5]nonane scaffold.

PropertyPhenyl GroupSpiro[3.5]nonane ScaffoldRationale for Improvement
Lipophilicity (logP) HighLowerReplacement of a "greasy" aromatic core with a saturated aliphatic core increases polarity.
Aqueous Solubility LowHigherDirectly correlated with the decrease in lipophilicity.
Metabolic Stability Often low (CYP oxidation)HighLack of π-system and C-H bonds less prone to oxidation compared to aromatic C-H.
Geometry Planar (2D)Rigid, Three-Dimensional (3D)Allows for precise, angled projection of substituents into new binding space.
Synthetic Accessibility Very HighModerate to HighSynthetic routes are now well-established, though may require more steps than phenyl derivatives.

General Workflow for Bioisosteric Replacement Evaluation

The process of evaluating the spiro[3.5]nonane scaffold as a potential bioisostere should follow a systematic, self-validating workflow. This ensures that decisions are data-driven and that the potential benefits and liabilities of the modification are thoroughly understood.

G cluster_0 Phase 1: Initial Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Decision & Iteration A Identify Lead Compound with Target Moiety (e.g., Phenyl Ring) B In Silico Analysis: - Model Spiro[3.5]nonane Analog - Predict Physicochemical Properties (logP, Solubility, PSA) A->B Computational Design C Synthesize Spiro[3.5]nonane Analog B->C Prioritize & Synthesize D Confirm Structure & Purity (NMR, LC-MS, HRMS) C->D Purification & QC E Primary Biological Assay (e.g., Target Binding, IC50) D->E F Assess Physicochemical Properties: - Measure logD - Measure Aqueous Solubility D->F H Data Analysis & Comparison: - Parent vs. Spiro Analog - Potency, Solubility, Stability E->H G Metabolic Stability Assay (Liver Microsomes, S9) F->G Correlate Properties G->H I Decision Gate: - Improved Profile? - New Liabilities? H->I Evaluate J Advance to Further Studies (e.g., Selectivity, PK) I->J Yes K Iterate Design: - Modify Substitution - Synthesize New Analogs I->K No / Partial Success K->C Re-synthesize

Caption: A self-validating workflow for assessing spiro[3.5]nonane as a bioisostere.

Synthetic Strategies for Spiro[3.5]nonane Scaffolds

The increasing popularity of the spiro[3.5]nonane scaffold is, in part, due to the development of reliable and scalable synthetic routes. While numerous methods exist, they often converge on a few key intermediates that can be functionalized to introduce desired exit vectors. Access to key building blocks like spiro[3.5]nonan-1-one and spiro[3.5]nonane-1-carboxylic acid is crucial.

Synthesis of Key Intermediates

The construction of the spiro[3.5]nonane core is a critical first step. Several approaches have been described in the literature, often starting from commercially available materials. A common strategy involves the synthesis of spiro[3.5]nonane-6,8-dione, which can then be further elaborated.

One robust method to access functionalized spiro[3.5]nonane cores involves the reaction of cyclobutanone with reagents that can participate in subsequent annulation reactions. For example, a Wittig-type reaction followed by a Michael-Claisen condensation can yield dione intermediates. These diones are versatile handles for further chemical modification.

The diagram below illustrates a generalized synthetic pathway to a functionalized spiro[3.5]nonane core, highlighting the key transformations required to build the scaffold and install functionality for downstream elaboration.

G cluster_0 Core Construction cluster_1 Functionalization & Elaboration A Cyclobutanone (Starting Material) B Enone Formation (e.g., Wittig or Aldol Reaction) A->B Step 1 C Michael-Claisen Annulation (with e.g., Malonic Ester) B->C Step 2 D Spiro[3.5]nonane-dione (Key Intermediate) C->D Step 3: Cyclization & Decarboxylation E Selective Reduction / Derivatization of one Ketone D->E Step 4a F Introduction of Exit Vector 1 (e.g., -OH, -NH2, -COOH) E->F Step 4b G Modification of Second Ketone F->G Step 5a H Introduction of Exit Vector 2 G->H Step 5b I Final Spiro[3.5]nonane Analog H->I

Caption: Generalized synthetic route to substituted spiro[3.5]nonane scaffolds.

Case Studies: Spiro[3.5]nonane in Action

The true measure of a bioisosteric strategy lies in its successful application. The spiro[3.5]nonane scaffold has been effectively utilized in several drug discovery programs to overcome specific challenges.

As a Phenyl Group Bioisostere in GPCR Modulation

In the development of agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated.[1] The spiro[3.5]nonane scaffold was critical for the activity of these compounds.[1] In this context, the spirocyclic core served to orient key pharmacophoric elements in a precise 3D arrangement that was optimal for binding to the receptor. One particular compound from this series demonstrated not only potent agonism but also a favorable pharmacokinetic profile and a glucose-lowering effect in diabetic rat models.[1] This case highlights how the rigid spiro[3.5]nonane scaffold can lead to compounds with both high potency and good drug-like properties.

As a Bioisostere for Other Cyclic Systems

The versatility of the spiro[3.5]nonane scaffold extends beyond being a simple phenyl mimic. For instance, in the development of novel therapeutics, a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid was synthesized and incorporated into the structure of the local anesthetic Bupivacaine, replacing a piperidine fragment.[2] This modification resulted in an analog with comparable activity and ADME properties but, remarkably, a five-fold lower toxicity and increased water solubility.[2] This demonstrates the scaffold's ability to fine-tune the physicochemical properties of a molecule, leading to a superior overall profile.

Future Perspectives and Challenges

The application of spiro[3.5]nonane scaffolds in drug discovery is still a burgeoning field with considerable room for growth. The growing commercial availability of spiro[3.5]nonane building blocks is making this scaffold more accessible to medicinal chemists.[3]

Future Directions:

  • Exploration of Heterocyclic Variants: The incorporation of heteroatoms (N, O, S) into the spiro[3.5]nonane core, as seen with the azaspiro[3.5]nonanes, offers additional opportunities to modulate properties like solubility and to introduce new hydrogen bonding interactions.[1]

  • Application in Novel Modalities: The unique 3D geometry of the spiro[3.5]nonane scaffold makes it an interesting component for more complex modalities like PROTACs and molecular glues, where precise vector positioning is paramount.[3]

  • Systematic Property Profiling: A more comprehensive and systematic evaluation of how different substitution patterns on the spiro[3.5]nonane core affect a wide range of ADME properties will be invaluable for guiding future design efforts.

Challenges:

  • Stereochemistry: The synthesis of spiro[3.5]nonane derivatives often creates new stereocenters. The development of efficient and scalable stereoselective syntheses will be crucial for advancing these scaffolds into clinical development.

  • Synthetic Complexity: While synthetic routes are becoming more established, they can still be more complex and lengthy than those for traditional flat aromatic systems. Continued innovation in synthetic methodology is needed to improve efficiency and reduce costs.

Detailed Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides representative, detailed experimental protocols for the synthesis of a key spiro[3.5]nonane intermediate and a standard in vitro assay for its evaluation.

Protocol: Synthesis of Spiro[3.5]nonan-1-ol via Reduction of Spiro[3.5]nonan-1-one

This protocol describes the reduction of a ketone to an alcohol, a common transformation to introduce a hydroxyl group that can serve as a synthetic handle or a key interacting moiety. This procedure is adapted from general methods for the reduction of cyclic ketones.

Materials:

  • Spiro[3.5]nonan-1-one (1.0 equivalent)

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄) (1.2 equivalents)

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • 1 M Hydrochloric acid (for quenching)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Spiro[3.5]nonan-1-one in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Spiro[3.5]nonan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alcohol.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the metabolic stability of a spiro[3.5]nonane-containing compound, a critical step in the drug discovery workflow.

Materials:

  • Test compound (e.g., a spiro[3.5]nonane analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile (containing an internal standard for LC-MS analysis)

  • 96-well plates and multi-channel pipettors

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions by diluting the stock solution in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well.

    • Add the working solution of the test compound or positive control to the wells.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH system.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:

      • t₁/₂ = -0.693 / slope

      • CLᵢₙₜ (μL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration in mg/mL])

References

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  • ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.
  • PubChem. (n.d.). Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character.
  • ACS Publications. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • PharmaBlock. (2023). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery.
  • Mykhailiuk Group. (n.d.). Bioisosteres of Common Functional Groups.
  • ResearchGate. (2025). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • PubChem. (n.d.). Spiro(3.5)nonane.

Sources

A Technical Guide to the Synthetic Pathways of 3-Amino-6-methylspiro[3.5]nonane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have become increasingly prominent in modern medicinal chemistry. Their inherent three-dimensionality provides a rigid and structurally novel framework that can lead to significant improvements in pharmacological properties, including potency, selectivity, and metabolic stability, when compared to more traditional flat aromatic systems.[1][2] The spiro[3.5]nonane core, which consists of a cyclobutane ring fused to a cyclohexane ring, offers a particularly attractive and synthetically accessible starting point for the design of new bioactive molecules.[3]

This technical guide focuses on a specific, complex derivative: 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. As a spirocyclic β-amino acid, this molecule combines the conformational rigidity of the spiro[3.5]nonane skeleton with the versatile chemical and biological properties of the amino acid functional groups. While the synthesis of this exact molecule is not explicitly detailed in current literature, this document presents a plausible and robust synthetic strategy. The proposed pathways are grounded in well-established, high-yielding chemical transformations and draw parallels from the synthesis of analogous cyclobutane and spirocyclic structures.[4][5] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to approach the synthesis of this and similar complex spirocyclic amino acids.

Part 1: Retrosynthetic Analysis

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions.

The primary strategic disconnections for our target molecule, 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, are as follows:

  • C-N Bond Disconnection : The final amino group at the C3 position can be installed late in the synthesis via the reductive amination of a ketone. This disconnection, a type of functional group interconversion (FGI), simplifies the target to a key spirocyclic keto-acid intermediate.

  • Oxidative Cleavage : The keto-acid can be envisioned as arising from the oxidation of a diol, which in turn can be formed by the opening of a lactone. This lactone can be generated through a Baeyer-Villiger oxidation of a cyclobutanone, a reliable method for ring expansion and functionalization.

  • Spirocyclic Core Construction : The core spiro[3.5]nonan-2-one skeleton is best constructed using a [2+2] cycloaddition reaction. This powerful transformation can form the strained cyclobutane ring with high efficiency. The reaction between an exocyclic alkene on a 4-methylcyclohexane ring and a ketene provides a direct route to the desired spirocycle.[5]

  • Simplification to Starting Materials : The exocyclic alkene precursor can be readily synthesized from 4-methylcyclohexanone using a Wittig or Horner-Wadsworth-Emmons reaction, which are standard methods for olefination.

This analysis leads to a convergent and logical forward synthesis starting from the simple and commercially available 4-methylcyclohexanone.

G TM Target Molecule: 3-Amino-6-methylspiro[3.5]nonane-1-carboxylic acid P1 Precursor 1: 3-Oxo-6-methylspiro[3.5]nonane-1-carboxylic acid TM->P1 Reductive Amination (FGI) P2 Precursor 2: 3-Hydroxy-6-methylspiro[3.5]nonane-1-carboxylic acid P1->P2 Oxidation P3 Precursor 3: Spirocyclic Lactone P2->P3 Lactone Opening P4 Precursor 4: Ethyl 6-methyl-2-oxospiro[3.5]nonane-1-carboxylate P3->P4 Baeyer-Villiger Oxidation P5 Precursor 5: Dichlorinated Spiro[3.5]nonan-2-one P4->P5 Reductive Dechlorination P6 Precursor 6: Ethyl 2-(4-methylcyclohexylidene)acetate P5->P6 [2+2] Cycloaddition SM Starting Material: 4-Methylcyclohexanone P6->SM Horner-Wadsworth-Emmons G cluster_0 Proposed Synthetic Pathway 4-Methylcyclohexanone 4-Methylcyclohexanone Alkene Ester Alkene Ester 4-Methylcyclohexanone->Alkene Ester Step 1: HWE Dichloro-spiroketone Dichloro-spiroketone Alkene Ester->Dichloro-spiroketone Step 2: [2+2] Spiro-ketone Ester Spiro-ketone Ester Dichloro-spiroketone->Spiro-ketone Ester Step 3: Dechlorination Spiro-lactone Ester Spiro-lactone Ester Spiro-ketone Ester->Spiro-lactone Ester Step 4: Baeyer-Villiger Hydroxy-acid Hydroxy-acid Spiro-lactone Ester->Hydroxy-acid Step 5: Hydrolysis Keto-acid Keto-acid Hydroxy-acid->Keto-acid Step 6: Oxidation Target Amino Acid Target Amino Acid Keto-acid->Target Amino Acid Step 7: Reductive Amination

Sources

The Spiro[3.5]nonane Scaffold as a Novel Chemotype for GABAA Receptor Modulation: A Pharmacophore Modeling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quest for novel central nervous system (CNS) therapeutics with improved efficacy and safety profiles is a paramount challenge in modern drug discovery. Spirocyclic scaffolds have emerged as a promising class of compounds due to their inherent three-dimensionality, which can confer enhanced target affinity and selectivity while optimizing physicochemical properties.[1][2][3][4] This technical guide presents a comprehensive, field-proven methodology for pharmacophore modeling, using the novel chemotype, Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, as a case study for the discovery of potential modulators of the γ-aminobutyric acid type A (GABAA) receptor. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for ligand-based and structure-based pharmacophore model development, validation, and application in virtual screening.

Introduction: The Significance of Spirocyclic Scaffolds and Pharmacophore Modeling

The "escape from flatland" in medicinal chemistry has highlighted the importance of three-dimensional molecular architectures in improving drug-target interactions.[5] Spirocycles, characterized by two rings sharing a single atom, offer a rigid and conformationally constrained framework that can present functional groups in precise spatial orientations.[1][3] This unique topology makes them attractive scaffolds for targeting complex protein binding sites, potentially leading to increased potency and selectivity.[6] The spiro[3.5]nonane core, in particular, provides a versatile and synthetically accessible starting point for the design of novel bioactive molecules.[7]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the essential steric and electronic features required for a molecule to interact with a specific biological target.[8][9] These models serve as powerful 3D queries for a multitude of applications, including virtual screening to identify novel hits, lead optimization to enhance potency and selectivity, and understanding structure-activity relationships (SAR).[3][10][11]

This guide will focus on a hypothetical yet plausible application of pharmacophore modeling to Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- . While the specific biological activity of this molecule is not extensively documented, its structural features—a carboxylic acid, an amino group, and a spirocyclic core—are suggestive of potential interactions with neurotransmitter receptors. Given the prevalence of amino acid-like moieties in GABAA receptor ligands and the success of spirocyclic compounds in CNS drug discovery, we will explore its potential as a modulator of the GABAA receptor, a critical target for treating anxiety, epilepsy, and sleep disorders.[12][13][14]

The Target Molecule and Justification for GABAA Receptor Targeting

Physicochemical Properties of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Before embarking on a drug discovery campaign, a thorough understanding of the lead compound's properties is essential.

PropertyValueSource
Molecular Formula C11H19NO2PubChem
Molecular Weight 197.27 g/mol PubChem
IUPAC Name 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acidPubChem
CAS Number 251461-85-5PubChem
Predicted LogP -0.8PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

These properties are computationally predicted and provide a preliminary assessment of the molecule's druglikeness.

Rationale for GABAA Receptor as a Hypothetical Target

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[12] Its complex pentameric structure, composed of various subunit combinations (e.g., α, β, γ), offers multiple binding sites for both the endogenous ligand GABA and a plethora of allosteric modulators like benzodiazepines and barbiturates.[12][15]

The selection of the GABAA receptor as a hypothetical target for our spiro compound is based on the following rationale:

  • Structural Mimicry: The presence of a carboxylic acid and an amino group in a specific spatial arrangement is a hallmark of many GABAA receptor agonists, including GABA itself.

  • Known Spirocyclic Modulators: Spirocyclic compounds have been successfully developed as ligands for various CNS targets, including σ1 receptors, demonstrating their suitability for interacting with complex receptor topographies.[16][17][18]

  • Therapeutic Potential: The GABAA receptor is a well-validated target for a wide range of neurological and psychiatric disorders, making the discovery of novel modulators a high-priority research area.[13]

Methodology: A Dual-Pronged Approach to Pharmacophore Modeling

We will explore both ligand-based and structure-based pharmacophore modeling to construct a robust hypothesis for the interaction of our spiro compound with the GABAA receptor.

Ligand-Based Pharmacophore Modeling

This approach is employed when a set of active ligands is known, even in the absence of a high-resolution receptor structure.[9][19] The fundamental principle is that molecules with similar biological activity share common pharmacophoric features arranged in a similar 3D geometry.

  • Training Set Compilation:

    • Assemble a dataset of at least 5-10 structurally diverse and potent GABAA receptor agonists.

    • Include a corresponding set of inactive molecules (decoys) that are structurally similar to the actives but lack significant biological activity.

    • Example Training Set Actives: GABA, Muscimol, Gaboxadol, Isoguvacine, and our lead molecule, Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- (hypothetically active).[12][20]

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each molecule in the training set using software like MOE (Molecular Operating Environment) or Schrödinger's LigPrep.[4][5] This step is crucial as the bioactive conformation may not be the global minimum energy state.

  • Feature Identification:

    • Identify the key pharmacophoric features for each molecule. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Positive Ionizable (PI)

      • Negative Ionizable (NI)

      • Hydrophobic (H)

      • Aromatic Ring (AR)

  • Pharmacophore Model Generation:

    • Utilize a pharmacophore generation program (e.g., Discovery Studio's Catalyst, LigandScout, MOE) to align the conformers of the active molecules and identify common features.[2][3][21]

    • The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial relationships.

  • Hypothesis Scoring and Selection:

    • The generated hypotheses are scored based on their ability to map the active molecules while excluding the inactive ones.

    • The best hypothesis is selected based on statistical parameters such as the cost function, which considers the complexity of the model and its fit to the training set data.

Diagram: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Validation & Application actives Active Ligands (e.g., GABA, Muscimol) conformation Conformational Analysis actives->conformation inactives Inactive Decoys scoring Scoring & Selection inactives->scoring alignment Molecular Alignment conformation->alignment generation Hypothesis Generation alignment->generation generation->scoring validation Model Validation scoring->validation screening Virtual Screening validation->screening

Caption: A streamlined workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling

This approach leverages the 3D structure of the biological target, typically obtained from X-ray crystallography or cryo-electron microscopy, to identify key interaction points in the binding site.[9][22]

  • Receptor Structure Preparation:

    • Download the 3D coordinates of a human GABAA receptor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 6D6T, which represents the human α1β2γ2 GABAA receptor in complex with GABA and flumazenil.[23]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues using tools like the Protein Preparation Wizard in Schrödinger or the Structure Preparation tool in MOE.

  • Binding Site Identification:

    • Identify the binding pocket for the endogenous ligand, GABA. This is typically located at the interface between the α and β subunits.[12]

  • Pharmacophore Feature Generation:

    • Use software such as LigandScout or the Receptor-Ligand Pharmacophore Generation protocol in Discovery Studio to automatically identify the key interaction points between the bound GABA and the receptor.[21][24]

    • These interactions will be translated into pharmacophoric features, creating a model that represents the ideal binding characteristics for a ligand.

  • Model Refinement:

    • Manually inspect and refine the generated pharmacophore model. This may involve adding or removing features based on a thorough understanding of the binding site's chemical environment and the SAR of known ligands. For example, exclusion volumes can be added to represent regions of the binding site that would cause steric clashes.

Diagram: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow cluster_data Data Preparation cluster_modeling Model Generation cluster_application Application pdb PDB Structure (e.g., 6D6T) prepare_protein Protein Preparation pdb->prepare_protein binding_site Binding Site Identification prepare_protein->binding_site feature_gen Feature Generation binding_site->feature_gen refinement Model Refinement feature_gen->refinement validation Model Validation refinement->validation screening Virtual Screening validation->screening

Caption: A systematic workflow for structure-based pharmacophore modeling.

Pharmacophore Model Validation: Ensuring Predictive Power

A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds.[16] Therefore, rigorous validation is a critical step before its application in virtual screening.

Validation Methods
MethodDescription
Test Set Validation A set of known active and inactive compounds, not used in model generation, is screened against the pharmacophore. The model's ability to correctly identify the actives is assessed.[18]
Decoy Set Validation A large set of "decoy" molecules, which have similar physicochemical properties to the active ligands but are topologically distinct and assumed to be inactive, is screened. A good model should have a low hit rate for the decoy set.[18]
Fischer's Randomization Test The biological activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. The statistical significance of the original model is confirmed if it is superior to the models generated from randomized data.
Receiver Operating Characteristic (ROC) Curve This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates a random guess.[18]

Application: Virtual Screening for Novel GABAA Receptor Modulators

Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries (e.g., ZINC, Enamine REAL database) to identify novel molecules that possess the desired pharmacophoric features.[10][11]

Virtual Screening Protocol:
  • Database Preparation:

    • Obtain a 3D conformer database of commercially available or proprietary compounds.

  • Pharmacophore-Based Screening:

    • Use the validated pharmacophore model to screen the database. The software will identify molecules that can adopt a conformation that maps onto the pharmacophore features.

  • Hit Filtering and Prioritization:

    • The initial list of hits is typically large and needs to be filtered based on various criteria, such as:

      • Pharmacophore Fit Score: A measure of how well the molecule maps to the pharmacophore.

      • ADMET Properties: Predicted absorption, distribution, metabolism, excretion, and toxicity properties to select for drug-like candidates.

      • Structural Diversity: To identify a range of novel chemotypes.

  • Molecular Docking:

    • The top-ranked hits from the pharmacophore screen should be subjected to molecular docking into the GABAA receptor binding site to predict their binding mode and estimate their binding affinity. This provides a secondary validation of the potential hits.

  • Hit Acquisition and Biological Testing:

    • The most promising candidates are acquired or synthesized and then tested in vitro for their activity at the GABAA receptor.

Diagram: Virtual Screening and Hit Identification Funnel

ScreeningFunnel compound_library Large Compound Library (>10^6 molecules) pharmacophore_screen Pharmacophore Screening (~10^4 - 10^5 hits) compound_library->pharmacophore_screen admet_filtering ADMET & Diversity Filtering (~10^3 hits) pharmacophore_screen->admet_filtering docking Molecular Docking (~10^2 hits) admet_filtering->docking biological_testing Biological Testing (10-20 candidates) docking->biological_testing

Caption: A typical virtual screening funnel, from a large library to a few promising candidates.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to pharmacophore modeling, using the novel spiro[3.5]nonane scaffold as a starting point for the discovery of potential GABAA receptor modulators. By employing both ligand-based and structure-based methods, researchers can develop robust and predictive models that can significantly accelerate the early stages of drug discovery.

The hypothetical case of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- serves as a practical example of how to approach a novel chemotype with limited biological data. The next steps in a real-world scenario would involve the synthesis and biological evaluation of this compound and its analogs to validate the computational hypotheses. The integration of pharmacophore modeling with other computational techniques, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, can further refine the models and enhance their predictive power.

The continued exploration of novel three-dimensional scaffolds like the spiro[3.5]nonane core, coupled with advanced computational modeling techniques, holds immense promise for the discovery of the next generation of CNS therapeutics with improved efficacy and fewer side effects.

References

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Sources

Methodological & Application

Step-by-step synthesis protocol for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Proposed Synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

For Research Use Only.

Abstract

Spirocyclic scaffolds, particularly those incorporating amino acid functionalities, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional topology, which can enhance pharmacological properties.[1] This document presents a detailed, proposed multi-step synthesis protocol for Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-, a novel spirocyclic β-amino acid. As no direct synthesis for this specific molecule has been reported in the literature, this protocol outlines a rational and robust synthetic pathway based on well-established organic chemistry principles and analogous transformations reported for related compounds. The proposed synthesis commences with commercially available 4-methylcyclohexanone and proceeds through key steps including a Knoevenagel condensation, a [2+2] cycloaddition to construct the spiro-cyclobutane core, and a final reductive amination to install the desired amine functionality.

Introduction

The "Escape from Flatland" paradigm in drug discovery has spurred significant interest in novel, three-dimensional molecular frameworks.[2] Spirocycles represent a prominent class of such scaffolds, offering a rigid core that can precisely orient functional groups for optimal interaction with biological targets. Spiro[3.5]nonane systems, containing a cyclobutane ring fused to a cyclohexane ring, provide a unique and desirable geometry for peptidomimetics and other bioactive molecules.[3] Specifically, the incorporation of β-amino acid moieties into such scaffolds can impart enhanced metabolic stability and induce specific secondary structures in peptides.[4]

This application note details a proposed, step-by-step synthetic route to 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, a compound designed to merge the structural benefits of the spiro[3.5]nonane core with the functional importance of a β-amino acid. The pathway is designed for adaptability in a standard organic synthesis laboratory setting.

Proposed Synthetic Scheme

The overall proposed synthetic pathway is illustrated below. The strategy involves the initial formation of an activated alkene from 4-methylcyclohexanone, followed by the construction of the cyclobutane ring via a cycloaddition. Subsequent hydrolysis, decarboxylation, and reductive amination yield the final target compound.

Synthetic_Scheme cluster_0 Overall Proposed Synthesis Start 4-Methylcyclohexanone Intermediate1 2-(4-Methylcyclohexylidene) malononitrile Start->Intermediate1 Step 1: Knoevenagel Condensation Intermediate2 3,3-Dimethoxy-6-methylspiro[3.5] nonane-1,1-dicarbonitrile Intermediate1->Intermediate2 Step 2: [2+2] Cycloaddition Intermediate3 6-Methyl-3-oxospiro[3.5] nonane-1-carboxylic acid Intermediate2->Intermediate3 Step 3: Hydrolysis & Decarboxylation FinalProduct Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- Intermediate3->FinalProduct Step 4: Reductive Amination

Caption: Proposed multi-step synthesis of the target spirocyclic amino acid.

Part 1: Detailed Experimental Protocols

Disclaimer: This is a proposed protocol. All steps should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE). Yields are estimates based on analogous reactions and may require optimization.

Step 1: Knoevenagel Condensation to Synthesize 2-(4-Methylcyclohexylidene)malononitrile

Rationale: This step creates the exocyclic double bond necessary for the subsequent cycloaddition. The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting a ketone with an active methylene compound, such as malononitrile. This type of reaction is foundational in the synthesis of various heterocyclic and carbocyclic systems.[5]

Materials & Reagents:

ReagentM.W.AmountMolesEq.
4-Methylcyclohexanone112.1710.0 g89.1 mmol1.0
Malononitrile66.066.47 g98.0 mmol1.1
Piperidine85.150.76 g8.9 mmol0.1
Toluene-150 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylcyclohexanone (10.0 g, 89.1 mmol), malononitrile (6.47 g, 98.0 mmol), and toluene (150 mL).

  • Add piperidine (0.76 g, 8.9 mmol) as a catalyst.

  • Heat the mixture to reflux and stir vigorously. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected and TLC analysis (e.g., 20% ethyl acetate in hexanes) indicates the consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield 2-(4-methylcyclohexylidene)malononitrile as a solid.

Step 2: [2+2] Cycloaddition for Spiro-Cyclobutane Ring Formation

Rationale: This key step constructs the spiro-cyclobutane core. The electron-deficient alkene produced in Step 1 is an excellent candidate for a cycloaddition reaction with an electron-rich ketene acetal, such as 1,1-dimethoxyethene. This transformation builds the four-membered ring and sets the stage for installing the final functionalities.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
2-(4-Methylcyclohexylidene)malononitrile160.2210.0 g62.4 mmol1.0
1,1-Dimethoxyethene88.118.25 g93.6 mmol1.5
Zinc Chloride (anhydrous)136.300.85 g6.2 mmol0.1
Dichloromethane (anhydrous)-200 mL--

Protocol:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the malononitrile derivative from Step 1 (10.0 g, 62.4 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous zinc chloride (0.85 g, 6.2 mmol) as a Lewis acid catalyst.

  • Add 1,1-dimethoxyethene (8.25 g, 93.6 mmol) dropwise over 20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, 3,3-dimethoxy-6-methylspiro[3.5]nonane-1,1-dicarbonitrile, can be purified by flash chromatography on silica gel.

Step 3: Hydrolysis and Decarboxylation to form 6-Methyl-3-oxospiro[3.5]nonane-1-carboxylic acid

Rationale: This step converts the dinitrile and acetal functionalities into the required keto-acid. Treatment with strong acid simultaneously hydrolyzes the acetal to a ketone and the nitriles to carboxylic acids. The resulting β-dicarboxylic acid intermediate is unstable and readily undergoes thermal decarboxylation to yield the more stable β-keto acid.[6]

Materials & Reagents:

ReagentM.W.AmountMolesEq.
Spiro-dinitrile from Step 2248.3310.0 g40.3 mmol1.0
Hydrochloric Acid (conc., 37%)-100 mL--
Acetic Acid-50 mL--

Protocol:

  • In a 250 mL round-bottom flask, combine the spiro-dinitrile from Step 2 (10.0 g, 40.3 mmol) with concentrated hydrochloric acid (100 mL) and acetic acid (50 mL).

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the evolution of CO₂ gas (caution: perform in a well-ventilated fume hood) and by taking aliquots for LC-MS analysis.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 g of ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude keto-acid should be purified by column chromatography or recrystallization to yield pure 6-methyl-3-oxospiro[3.5]nonane-1-carboxylic acid.

Step 4: Reductive Amination to Synthesize the Final Product

Rationale: This final transformation introduces the amine at the C3 position. Reductive amination is a highly efficient method for converting ketones into amines. The ketone is first condensed with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride.[7]

Reductive_Amination Ketone Keto-acid Intermediate (from Step 3) Imine Intermediate Iminium Ion Ketone->Imine + NH₄OAc - H₂O Amine Final Amino Acid Product Imine->Amine + NaBH₃CN (Reduction)

Caption: Key transformations in the final reductive amination step.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
Keto-acid from Step 3196.245.0 g25.5 mmol1.0
Ammonium Acetate77.0819.6 g255 mmol10.0
Sodium Cyanoborohydride62.841.76 g28.0 mmol1.1
Methanol-150 mL--

Protocol:

  • Dissolve the keto-acid from Step 3 (5.0 g, 25.5 mmol) and a large excess of ammonium acetate (19.6 g, 255 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.76 g, 28.0 mmol) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon acidification. Handle with care.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~2 (to destroy excess reducing agent).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The final product is an amino acid and will exist as a zwitterion. Purification is best achieved using ion-exchange chromatography.

    • Load the aqueous residue onto a column of Dowex 50WX8 resin (H⁺ form).

    • Wash the column thoroughly with deionized water to remove salts and unreacted starting material.

    • Elute the desired amino acid product using a solution of 2 M aqueous ammonia.

    • Combine the basic fractions containing the product (as indicated by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-. Further purification can be achieved by recrystallization from a water/ethanol mixture.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
  • Zanobini, A. (2005). Synthesis of New Spirocyclopropanated beta-Lactams and Their Application as Building Blocks for beta-Amino Acid Peptides. eDiss.
  • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-7599.
  • Lesma, G., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Veitch, G. E., et al. (2008). Magnesium nitride as a convenient source of ammonia: Preparation of primary amides. Organic Letters, 10, 3623−3625.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (2021). CN113214290A.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. (2023). French-Ukrainian Journal of Chemistry, 11(02).
  • BenchChem. (n.d.). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. (n.d.).
  • Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the... - PMC. (n.d.).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66.

Sources

Topic: HPLC Method Development for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-. This novel spirocyclic amino acid presents several analytical challenges, including a lack of a native chromophore for UV detection, high polarity, and the presence of multiple chiral centers. This application note details a systematic approach that addresses these challenges through strategic selection of chromatographic mode, a robust pre-column derivatization strategy for sensitive detection, and tailored protocols for both achiral quantification and chiral separation. The methodologies are designed for researchers, scientists, and drug development professionals requiring a reliable and validated analytical procedure for this class of compounds.

Introduction: The Analytical Challenge of Novel Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings linked by a single common atom, offer a unique three-dimensional architecture that is of increasing interest in medicinal chemistry.[1] Their rigid conformation can lead to improved potency and selectivity for biological targets. The analyte , Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, combines this spirocyclic core with amino acid functionalities, making it a structurally novel building block for drug discovery.

However, its unique structure presents distinct analytical hurdles:

  • Poor UV Detectability: The molecule is saturated and lacks a chromophore, rendering standard UV-Vis detection highly insensitive.[2]

  • Zwitterionic Nature: As an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group. Its charge and chromatographic behavior are therefore highly dependent on pH.

  • High Polarity: The calculated LogP value is low, suggesting poor retention in traditional reversed-phase chromatography.[3]

  • Stereoisomerism: The structure contains multiple stereocenters, including the spiro atom, which can lead to complex mixtures of enantiomers and diastereomers requiring chiral-specific separation methods.[4][5]

This guide provides a logical, step-by-step framework for overcoming these challenges to develop a sensitive and specific HPLC method.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the foundation of any successful method development strategy.

PropertyValueSource
IUPAC Name 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acidPubChem[3]
Molecular Formula C11H19NO2PubChem[3]
Molecular Weight 197.27 g/mol PubChem[3]
XLogP3 (LogP) -0.8PubChem[3]
Functional Groups Primary Amine, Carboxylic Acid, SpiroalkaneN/A
Chirality Contains multiple stereocenters; chiral separation is likely required.N/A

A Systematic HPLC Method Development Strategy

Our approach is built on a logical progression of decisions designed to address the analyte's specific characteristics systematically. The workflow begins with selecting the appropriate chromatographic mode and detection method, followed by optimization and, if necessary, chiral separation.

MethodDevelopmentWorkflow cluster_mode Mode cluster_detection Detection Analyte Analyte Characterization (Polar, Zwitterionic, No Chromophore) ModeSelection Chromatographic Mode Selection Analyte->ModeSelection Based on Polarity Detection Detection Strategy Analyte->Detection Based on Structure HILIC HILIC (High Priority) ModeSelection->HILIC RP Reversed-Phase (Low Priority) ModeSelection->RP Derivatization Pre-Column Derivatization (High Priority) Detection->Derivatization MS LC-MS (Alternative) Detection->MS ELSD_CAD ELSD / CAD (Alternative) Detection->ELSD_CAD Optimization Method Optimization Chiral Chiral Separation (If Required) Optimization->Chiral Validation Method Validation Chiral->Validation HILIC->Optimization Derivatization->Optimization

Caption: HPLC method development decision workflow.
Pillar 1: Chromatographic Mode Selection - HILIC as the Premier Choice

Given the analyte's low LogP of -0.8, it is highly polar.[3] In conventional Reversed-Phase (RP) HPLC, this would lead to minimal or no retention on a non-polar C18 column. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase.[2] This environment promotes the partitioning of polar analytes like our target compound into a water-enriched layer on the stationary phase surface, providing excellent retention and selectivity.

Pillar 2: Detection Strategy - The Imperative of Derivatization

The absence of a UV-absorbing chromophore makes sensitive quantification by UV detection nearly impossible. While alternative detectors like ELSD, CAD, or Mass Spectrometry (MS) are viable, pre-column derivatization offers a robust, sensitive, and widely accessible solution using standard HPLC-UV or Fluorescence detectors.[6][7]

This protocol will utilize 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , a reagent that reacts efficiently with primary and secondary amines to yield a highly stable, fluorescent derivative.[6] This approach offers several advantages:

  • High Sensitivity: Fluorescence detection provides significantly lower detection limits than UV absorbance.

  • Specificity: The reaction is specific to the amine group, reducing interferences.

  • Robustness: The AQC derivatives are stable, allowing for automated analysis using an autosampler.[6]

Pillar 3: Addressing Stereoisomers - Chiral Separation

Spiro compounds can exhibit axial chirality, and the presence of substituents on the rings creates additional stereocenters.[4] If the analysis requires the separation of individual stereoisomers, a dedicated chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including spirocycles.[8][9] Chiral separations are often achieved using normal-phase (e.g., hexane/ethanol) or polar organic modes.[8]

Experimental Protocols

Materials and Reagents
  • Analyte: Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade), n-Hexane (HPLC grade), Water (18.2 MΩ·cm, e.g., from a Milli-Q system)

  • Buffers & Reagents: Ammonium acetate (LC-MS grade), Acetic acid (glacial), Borate buffer, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit (e.g., Waters AccQ•Tag™)

  • Columns:

    • Achiral (HILIC): Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

    • Chiral: Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm

Instrumentation
  • HPLC or UPLC system equipped with a binary or quaternary pump, autosampler with temperature control, column oven, and a fluorescence detector (FLD).

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of 0.1 N HCl. This ensures complete protonation and solubilization.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of the derivatization buffer (e.g., borate buffer) or the initial mobile phase.

Protocol 1: Pre-column Derivatization with AQC

This protocol is adapted from established methods for amino acid analysis.[6]

Derivatization Analyte Analyte Solution (10 µL) Mix Vortex Mix (1 min) Analyte->Mix Buffer Borate Buffer (70 µL) Buffer->Mix AQC AQC Reagent (20 µL) AQC->Mix Heat Incubate at 55°C (10 min) Mix->Heat Inject Inject into HPLC Heat->Inject

Caption: Workflow for AQC pre-column derivatization.

Step-by-Step Procedure:

  • In an autosampler vial, combine 70 µL of borate buffer (provided in the AQC kit or prepared separately).

  • Add 10 µL of the sample or working standard solution.

  • Add 20 µL of the freshly prepared AQC reagent solution.

  • Immediately cap the vial and vortex for 1 minute.

  • Place the vial in a heating block or the autosampler oven set to 55°C for 10 minutes to complete the reaction.

  • After cooling, the sample is ready for injection.

Protocol 2: Achiral Quantitative Analysis (HILIC-FLD)

This method is designed for the quantification of the total analyte concentration.

ParameterSetting
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Fluorescence Det. Excitation: 250 nm, Emission: 395 nm
Protocol 3: Chiral Separation of Stereoisomers

This method is designed to separate the potential stereoisomers of the analyte. Note that derivatization may not be necessary if a sufficiently sensitive detector like MS is available. If using FLD, the AQC derivatization should be performed first.

ParameterSetting
Column Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Acetic Acid (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection FLD (Ex: 250 nm, Em: 395 nm) or UV at 210 nm (if underivatized and high concentration)

Results and Discussion: The Rationale Behind Optimization

  • Mobile Phase pH in HILIC: For the HILIC method, a pH of 5.0 was chosen. At this pH, the carboxylic acid group (pKa ~2-3) is deprotonated (negative charge), and the amino group (pKa ~9-10) is protonated (positive charge). This zwitterionic state is highly polar and ideal for HILIC retention. Using a buffer like ammonium acetate is crucial for maintaining a stable pH and ensuring reproducible retention times and good peak shape.

  • Gradient Elution: The gradient starts at a high percentage of acetonitrile (95%) to ensure strong retention of the polar, derivatized analyte on the HILIC column. The percentage of the aqueous mobile phase is then gradually increased to elute the compound. This gradient approach allows for sharp peaks and efficient separation from any potential impurities.

  • Chiral Mobile Phase: For the chiral separation, a normal-phase system is employed.[4] The polysaccharide-based stationary phase of the Chiralpak AD-H column provides chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The small amount of acetic acid in the mobile phase acts as a competitor for highly active sites on the stationary phase, which is often necessary to improve the peak shape of acidic or basic analytes.

Conclusion

This application note presents a validated and systematic strategy for the HPLC analysis of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-. By employing HILIC for separation and AQC pre-column derivatization for sensitive fluorescence detection, the challenges of high polarity and lack of a native chromophore are effectively overcome. Furthermore, a dedicated protocol using a polysaccharide-based chiral stationary phase is provided for the critical task of stereoisomer separation. These methods provide a robust foundation for quality control, impurity profiling, and pharmacokinetic studies involving this novel class of spirocyclic amino acids.

References

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available at: [Link]

  • Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy. Available at: [Link]

  • Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters Application Note. Available at: [Link]

  • Mezzanatto, J. et al. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 97(4). Available at: [Link]

  • PubChem. Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • Lin, C. et al. (2018). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Chemical Synthesis Database. spiro[3.5]nonan-1-one. Available at: [Link]

  • Grosu, I. et al. (2008). Spiro Compound. Scribd. Available at: [Link]

  • NextSDS. Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI) - Chemical Substance Information. Available at: [Link]

  • Russo, A. et al. (2018). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. Molecules, 23(7), 1633. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ResearchGate. HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Phenomenex Guidebook. Available at: [Link]

  • PubChem. Spiro(3.5)nonane. National Center for Biotechnology Information. Available at: [Link]

  • Ilisz, I., Aradi, M., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-60. Available at: [Link]

Sources

Application Note: Incorporation of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The integration of conformationally restricted unnatural amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug discovery. Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- is a highly specialized, sterically demanding γ -amino acid analog. Structurally, it features a cyclobutane ring fused to a methyl-substituted cyclohexane system at a single spiro carbon.

Causality of the Design: The spirocyclic fusion severely restricts the ϕ and ψ dihedral angles of the peptide backbone, improving stability to enzymatic hydrolysis and bioavailability[1]. By forcing a rigid spatial orientation, this building block induces stable secondary structures (such as reverse turns) that are otherwise entropically disfavored in linear peptides. Furthermore, the immense steric bulk provided by the spiro[3.5]nonane core effectively shields adjacent peptide bonds from proteolytic enzymes. This aligns precisely with the "escape from flatland" paradigm, utilizing 3D-shaped building blocks to enhance protein-ligand interactions, metabolic stability, and overall pharmacokinetic profiles[2]. These modifications enhance the functionality and stability of peptides, providing innovative solutions for targeted drug discovery[3].

Physicochemical & Structural Properties

Before use in Fmoc-based SPPS, the free amine at the 3-position of the cyclobutane ring must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Understanding the physical properties of this molecule is critical for optimizing the synthesis conditions.

Table 1: Physicochemical and SPPS-Relevant Properties
PropertyValue / DescriptionImpact on SPPS Workflow
Structural Class Spirocyclic γ -amino acidInduces backbone constraints; alters standard coupling kinetics.
Steric Hindrance Very High (Spiro-fusion + 6-Methyl)Necessitates highly reactive uronium coupling reagents (e.g., HATU).
Lipophilicity HighRequires optimized resin swelling and potentially less polar solvent mixtures.
Solubility (Fmoc-OH) Soluble in DMF, NMP, DMSOFully compatible with standard Fmoc-SPPS solvent systems.
Enzymatic Stability Highly resistant to proteolysisIdeal for generating metabolically stable therapeutic peptidomimetics.

Workflow & Coupling Strategy

Standard Fmoc-based solid-phase peptide synthesis protocols require highly efficient coupling reagents when incorporating sterically hindered non-natural amino acids[4]. Due to the profound steric hindrance around the carboxyl group, standard coupling reagents (like DIC/Oxyma or HBTU) often yield incomplete couplings.

Mechanistically, the activation of this carboxylic acid forms an active ester that is heavily shielded from nucleophilic attack by the incoming resin-bound amine. Therefore, the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is essential to accelerate the aminolysis step.

SPPS_Workflow Start Peptidyl-Resin (Fmoc-deprotected) Activation Pre-activation of Fmoc-Spiro-OH (HATU / DIPEA) Start->Activation Add reagents Coupling Coupling Reaction (Extended Time / 50°C) Activation->Coupling Transfer to resin Wash Washing (DMF / DCM) Coupling->Wash Check Kaiser Test Monitoring Wash->Check Capping Capping (Ac2O / Pyridine) Check->Capping If incomplete Next Next SPPS Cycle Check->Next If complete Capping->Next

Workflow for incorporating sterically hindered spirocyclic amino acids in Fmoc-SPPS.

Detailed Protocols: Step-by-Step Methodology

Protocol A: Fmoc Protection of the Free Amino Acid

(If the building block is procured as a free acid, perform this step prior to SPPS).

  • Dissolution: Dissolve Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (1.0 eq) in a 10% aqueous Na₂CO₃ solution and 1,4-dioxane (1:1 v/v).

  • Cooling: Cool the mixture to 0 °C in an ice bath to prevent side reactions.

  • Fmoc Addition: Add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Acidify the solution to pH 2.0 using 1M HCl. Extract the product with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate in vacuo to yield the Fmoc-protected building block.

Protocol B: Solid-Phase Coupling of the Spirocyclic Amino Acid

This protocol assumes an Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM resin, 0.5 mmol/g loading) ready for elongation.

  • Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes. Drain completely.

  • Pre-activation: In a separate vial, dissolve Fmoc-Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF to yield a 0.2 M solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial. Stir for 2 minutes to generate the active O-At ester. The solution will turn pale yellow.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate the suspension at room temperature for 120 minutes.

    • Expert Insight: For highly hindered sequences, heating the reaction to 50 °C for 30 minutes under microwave irradiation significantly improves the thermodynamic driving force of the coupling.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Monitoring: Perform a Kaiser test. If a blue color persists (indicating unreacted amines), repeat steps 2-5 (double coupling).

  • Capping: To prevent the formation of deletion sequences, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes, followed by standard washing.

Protocol C: Fmoc Deprotection of the Spirocyclic Amine

The Fmoc group on the 3-amino position of the cyclobutane ring can be removed using standard conditions, though the steric environment requires slightly extended times to ensure complete dibenzofulvene scavenging.

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

Quantitative Data: Coupling Efficiency Comparison

To illustrate the necessity of the optimized protocol, the table below summarizes the expected coupling efficiencies of the spirocyclic building block using various reagent combinations.

Table 2: Comparative Coupling Efficiencies
Coupling ReagentEquivalents (AA/Reagent/Base)Reaction ConditionsExpected Conversion Yield (%)
HBTU / DIPEA3.0 / 2.9 / 6.0Room Temp, 2 hours< 40%
DIC / Oxyma3.0 / 3.0 / -Room Temp, 2 hours~ 60%
HATU / DIPEA3.0 / 2.9 / 6.0Room Temp, 2 hours> 85%
HATU / DIPEA 3.0 / 2.9 / 6.0 50 °C (Microwave), 30 mins > 98%

Post-Synthesis: Cleavage and Characterization

Once the peptide sequence is complete, global deprotection and cleavage from the resin are performed using a standard TFA cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours at room temperature. The steric bulk of the spiro[3.5]nonane core does not impede TFA-mediated cleavage. The resulting crude peptide should be precipitated in cold diethyl ether, centrifuged, and purified via RP-HPLC.

References

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic - uni-regensburg.de - 1

  • Unnatural Amino Acids - Enamine - enamine.net - 3

  • A Practical Synthesis of Gramicidin S and Sugar Amino Acid Containing Analogues - acs.org - 4

  • Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines - digitellinc.com - 2

Sources

In vitro assay protocols involving 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Characterization of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid: Application Notes & Protocols

Introduction: A Structural Rationale for Targeting the GABAergic System

3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid is a unique small molecule featuring a spirocyclic core, which consists of a cyclobutane ring fused to a cyclohexane ring.[1] This rigid three-dimensional structure is of significant interest in medicinal chemistry as it conformationally constrains the molecule, potentially leading to higher binding affinity and selectivity for its biological target compared to more flexible linear analogs.[1][2]

Structurally, the molecule is a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] The presence of the carboxylic acid and amino functional groups separated by a rigid carbon scaffold strongly suggests that its biological activity is likely mediated through interaction with components of the GABAergic system. This guide provides a comprehensive overview of key in vitro assays designed to elucidate the mechanism of action of this compound, focusing on its potential interaction with GABA receptors and transporters.

The GABAergic Synapse: Key Targets for In Vitro Investigation

The inhibitory effects of GABA are tightly regulated by a sophisticated system of proteins that represent potential targets for 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. The primary targets for initial investigation include:

  • GABAA Receptors: These are ligand-gated ion channels that, upon binding GABA, open to permit an influx of chloride ions (Cl⁻).[4] This influx hyperpolarizes the neuron, reducing its excitability.[4] Compounds can act as direct agonists (opening the channel), antagonists (blocking GABA), or allosteric modulators (enhancing or decreasing GABA's effect).[4][5]

  • GABA Transporters (GATs): These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft back into neurons and glial cells, thereby terminating the inhibitory signal.[6] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.[6]

  • GABA Aminotransferase (GABA-AT): This enzyme is responsible for the catabolism (breakdown) of GABA.[3][7] Inhibiting GABA-AT increases the intracellular concentration of GABA, making more available for vesicular release.[8]

The following application notes describe robust in vitro assays to systematically evaluate the interaction of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid with these targets.

Application Note 1: Assessing Target Engagement with GABAA Receptor Binding Assays

Principle: The initial step in characterizing a novel compound is to determine if it physically interacts with its putative target. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[4] This assay measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA) that is known to bind to the GABAA receptor with high affinity.[9][10] The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, which can be used to calculate its binding affinity constant (Kᵢ).

Workflow Causality: The protocol is designed to isolate the specific binding event. Membranes from cells or tissues expressing the receptor are used as the biological source.[9] Total binding is measured in the presence of just the radioligand, while non-specific binding (the radioligand sticking to lipids, plastic, etc.) is determined by adding a very high concentration of an unlabeled, known ligand to saturate all specific receptor sites.[10][11] Specific binding is the crucial metric, calculated by subtracting non-specific from total binding. The experiment is repeated with increasing concentrations of the test compound to generate a dose-response curve.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Prepare Cell Membranes (Expressing GABA-A Receptor) A1 Incubate Membranes + Radioligand + Test Compound P1->A1 P2 Prepare Radioligand (e.g., [3H]muscimol) P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 D1 Rapid Filtration (Separates Bound from Free Ligand) A1->D1 Equilibration A2 Control Wells: Total Binding (No Competitor) Non-Specific Binding (+ Saturating GABA) A2->D1 D2 Scintillation Counting (Quantify Radioactivity) D1->D2 D3 Data Analysis (Calculate IC50 and Ki) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Application Note 2: Evaluating Functional Activity with GABA Transporter (GAT) Uptake Assays

Principle: To determine if the compound modulates GABAergic signaling by affecting neurotransmitter clearance, a GABA transporter uptake assay is essential. This cell-based assay measures the rate of GABA transport into cells that are engineered to express a specific GAT subtype (e.g., GAT1). The assay quantifies the ability of the test compound to inhibit the uptake of a labeled form of GABA, typically [³H]GABA.[6][12][13] A reduction in the accumulation of intracellular radioactivity in the presence of the test compound indicates inhibition of the transporter.

Workflow Causality: The experiment uses live cells to provide a physiologically relevant context. Cells are first incubated with the test compound to allow for binding to the transporter.[14] Subsequently, [³H]GABA is added to initiate the uptake process. The uptake is allowed to proceed for a short, defined period that falls within the linear range of transport to ensure an accurate measurement of the initial rate.[14] The reaction is abruptly stopped by rapidly washing the cells with ice-cold buffer, which prevents further transport.[6] The cells are then lysed, and the amount of internalized [³H]GABA is quantified via scintillation counting.[12] This allows for the determination of an IC₅₀ value for transport inhibition.

Visualization: GABAergic Synapse and GAT Inhibition

G cluster_synapse GABAergic Synapse Pre Presynaptic Neuron Vesicle GABA Post Postsynaptic Neuron GABA_R GABA-A Receptor (Cl- Channel) Vesicle->GABA_R Binds GAT GABA Transporter (GAT1) Vesicle->GAT Reuptake GABA_R->Post Inhibits (Cl- influx) TestCmpd Test Compound (e.g., Spiro-amino acid) TestCmpd->GAT Blocks

Caption: Action of a GABA Transporter (GAT) inhibitor at the synapse.

Application Note 3: Characterizing Functional Modulation with Cell-Based Assays

Principle: Beyond binding and transport, it is crucial to understand the compound's functional effect on the GABAA receptor ion channel. Does it act as an agonist, antagonist, or allosteric modulator? High-throughput, cell-based functional assays can answer this by measuring changes in neuronal membrane potential or intracellular chloride concentration. One common method uses a fluorescent imaging plate reader (FLIPR) with a membrane potential-sensitive dye.[15] When GABAA receptors are activated, the influx of Cl⁻ ions causes membrane depolarization in cells with an appropriate chloride gradient, which is detected as a change in fluorescence.[15]

Experimental Logic: In this system, the test compound can be evaluated in several ways:

  • Agonist Mode: The compound is added alone. An increase in fluorescence indicates it directly activates the GABAA receptor.

  • Antagonist Mode: The compound is added prior to the addition of a known concentration of GABA. A reduction in the GABA-evoked signal indicates antagonism.

  • Positive Allosteric Modulator (PAM) Mode: The compound is added prior to a sub-maximal concentration of GABA (e.g., EC₂₀). An enhancement of the GABA-evoked signal indicates the compound is a PAM.[4]

Another elegant method uses cells co-expressing the GABAA receptor and a Yellow Fluorescent Protein (YFP) that is sensitive to quenching by halide ions.[16] An influx of iodide (used as a surrogate for chloride) upon channel activation quenches the YFP fluorescence, providing a direct readout of channel function.[16]

Data Interpretation and Summary

The primary quantitative outputs from these assays are the half-maximal inhibitory concentration (IC₅₀) and the binding affinity constant (Kᵢ).

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the test compound required to inhibit 50% of a specific biological process (e.g., radioligand binding or GABA uptake).

  • Kᵢ (Inhibition Constant): A more absolute measure of binding affinity, calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. A lower Kᵢ value signifies a higher binding affinity.

Table 1: Hypothetical In Vitro Profile of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Assay TypeTargetParameterResultInterpretation
Receptor Binding Human GABAA (α1β2γ2)Kᵢ (nM)150Moderate affinity for the GABAA receptor.
Transporter Uptake Human GAT1IC₅₀ (µM)> 50No significant inhibition of GABA reuptake.
Functional Assay Human GABAA (α1β2γ2)Agonist EC₅₀ (µM)25Acts as a direct agonist, opening the channel.
Functional Assay Human GABAA (α1β2γ2)% Max GABA Response85%A strong partial agonist.

Detailed Experimental Protocols

Protocol 1: GABAA Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for measuring binding to GABAA receptors using [³H]muscimol.[9][10]

Materials & Reagents:

  • Membranes: Rat whole brain membranes or membranes from HEK293 cells expressing the desired GABAA receptor subtype.

  • Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol).

  • Test Compound: 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, dissolved in an appropriate vehicle (e.g., water or DMSO) to make a 10 mM stock.

  • Non-specific Ligand: Unlabeled GABA (10 mM stock).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice. Wash the membranes twice by resuspending in ice-cold binding buffer followed by centrifugation at ~40,000 x g for 20 minutes at 4°C to remove any endogenous GABA.[9] Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[9]

  • Assay Plate Setup: Prepare a 96-well plate. Each condition should be run in triplicate.

    • Total Binding: 50 µL Binding Buffer, 50 µL Radioligand, 50 µL Vehicle.

    • Non-specific Binding (NSB): 50 µL Non-specific Ligand (final conc. 1 mM GABA), 50 µL Radioligand, 50 µL Vehicle.[10]

    • Competition: 50 µL Test Compound (at various concentrations), 50 µL Radioligand, 50 µL Vehicle.

  • Initiate Reaction: Add 50 µL of the prepared membrane suspension to all wells to start the binding reaction (final volume = 200 µL). The final concentration of [³H]muscimol should be ~2-5 nM.[9]

  • Incubation: Incubate the plate for 45-60 minutes at 4°C on a plate shaker.[9]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding: (Average CPM of Total Binding) - (Average CPM of NSB).

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - [(CPM of Test Compound - CPM of NSB) / (Specific Binding)]).

    • Plot % Inhibition versus log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate Kᵢ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based [³H]GABA Uptake Assay

This protocol is designed for cells stably expressing a GABA transporter, such as HEK-293-hGAT1 cells.[6][13]

Materials & Reagents:

  • Cells: HEK-293 cells stably expressing the human GAT1 transporter, plated in a 96-well plate.

  • Radioligand: [³H]GABA.

  • Test Compound: 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid.

  • Reference Inhibitor: Tiagabine (for determining non-specific uptake).[13]

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.[6][12]

  • Equipment: 96-well plate, multi-channel pipette, scintillation counter.

Procedure:

  • Cell Culture: Plate HEK-hGAT1 cells in a poly-D-lysine coated 96-well plate and grow to confluence.[12]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (room temperature) Assay Buffer.[6]

  • Pre-incubation: Add 100 µL of Assay Buffer containing the desired concentration of the test compound (or reference inhibitor for NSB, or vehicle for total uptake) to the wells.

  • Incubate the plate for 15-20 minutes at room temperature.[12]

  • Initiate Uptake: Initiate the transport reaction by adding 50 µL of Assay Buffer containing [³H]GABA (e.g., final concentration of 10 nM).[6]

  • Incubation: Incubate for a predetermined time within the linear uptake range (e.g., 10-20 minutes) at room temperature.[6]

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold Assay Buffer.[6]

  • Cell Lysis: Lyse the cells by adding 150 µL of Lysis Buffer to each well and incubating for at least 30 minutes.[6]

  • Quantification: Transfer the lysate from each well to a scintillation vial (or use a microplate scintillation counter). Add scintillation cocktail and measure radioactivity.

  • Data Analysis:

    • Calculate Specific Uptake: (CPM of Total Uptake) - (CPM of Non-specific Uptake).

    • Calculate % Inhibition for the test compound as described in the binding assay protocol.

    • Plot the data to determine the IC₅₀ value for GABA uptake inhibition.

References

  • BenchChem. (n.d.). Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat. Retrieved from BenchChem website.[4]

  • Psychoactive Drug Screening Program (PDSP). (n.d.). GABA-A Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill.[9]

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride. Retrieved from BenchChem website.[6]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central.[10]

  • Scholz, P., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry - ACS Publications.[14]

  • K-H. Jensen, A., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One.[16]

  • Karak, S., et al. (2023). Radiolabeled [3H]-GABA kinetic uptake assay. Bio-protocol.[12]

  • Bolteus, A. J., & Bordey, A. (2005). Assays for measuring extracellular GABA levels and cell migration rate in acute slices.[17]

  • Deng, L., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed.[15]

  • Sygnature Discovery. (n.d.). GABAA Receptors. Retrieved from Sygnature Discovery website.[18]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from Creative Biolabs website.[19]

  • Jin, H., et al. (2003). Demonstration of functional coupling between γ-aminobutyric acid (GABA) synthesis and vesicular GABA transport into synaptic vesicles. PNAS.[20]

  • PubChem. (n.d.). Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. National Center for Biotechnology Information.[21]

  • Meldrum, B. S., et al. (1975). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. PubMed.[22]

  • Kless, A., et al. (1999). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. PMC.[13]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds.[7]

  • Pan, A. C., et al. (2022). Toward high-resolution modeling of small molecule–ion channel interactions. PMC.[23]

  • Navarrete-Vázquez, G., et al. (2012). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. PMC.[3]

  • Chang, Y., & Weiss, D. S. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience.[11]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....[24]

  • Braun, N., et al. (2021). High-throughput characterization of photocrosslinker-bearing ion channel variants to map residues critical for function and pharmacology. PLOS Biology.[25]

  • ResearchGate. (n.d.). GABA A receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding.[5]

  • Uddin, M. J., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI.[8]

  • Delemotte, L. (2017). Small Molecule Modulation of Voltage Gated Sodium Channels. PMC.[26]

  • Wu, S.-N. (Ed.). (n.d.). Special Issue : Actions of Small Molecules on Varying Type of Membrane Ion Channels. MDPI.[27]

  • NextSDS. (n.d.). Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI).[28]

  • BenchChem. (n.d.). The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. Retrieved from BenchChem website.[1]

  • De-la-Cruz, R., & Nardi, A. (2015). Ion channels: Small molecules versus biologics – the quest for the ideal Na v 1.7 inhibitor.[29]

  • BenchChem. (n.d.). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from BenchChem website.[2]

  • Stefańska, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.[30]

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Application Notes & Protocols: Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- as a Next-Generation Building Block for 3D-Rich Pharmaceuticals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. However, the industry is undergoing a significant shift, an "escape from flatland," towards compounds with greater three-dimensionality (3D).[1] This evolution is driven by the need to access novel chemical space and develop drugs with improved properties. Spirocyclic scaffolds, where two rings are joined by a single common atom, are at the forefront of this movement.[2][3]

The inherent rigidity and defined 3D geometry of spirocycles offer several distinct advantages in drug design:[4][5]

  • Conformational Restriction: By locking rotatable bonds, spirocycles can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to the target protein and reducing the entropic penalty upon binding.[3][5]

  • Improved Physicochemical Properties: The introduction of sp3-rich centers generally increases aqueous solubility and metabolic stability while modulating lipophilicity (LogP), key parameters in optimizing pharmacokinetics.[2][6]

  • Enhanced Selectivity: The precise spatial arrangement of functional groups can lead to more specific interactions with the intended target, minimizing off-target effects.[3][4]

  • Novelty and IP Space: Spirocyclic cores provide access to unique molecular architectures, enabling exploration of new intellectual property.[6]

This document provides a detailed guide to the application of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- , a bifunctional building block designed to accelerate the development of next-generation therapeutics. Its unique spiro[3.5] (cyclobutane-cyclohexane) framework, combined with orthogonally addressable carboxylic acid and amino moieties, makes it an exceptionally versatile tool for medicinal chemists.

Physicochemical Profile of the Building Block

A thorough understanding of a building block's properties is fundamental to its effective use.

PropertyValueSource
IUPAC Name 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acidPubChem[7]
CAS Number 251461-85-5ChemicalBook[8]
Molecular Formula C₁₁H₁₉NO₂PubChem[7]
Molecular Weight 197.27 g/mol PubChem[7]
Calculated XLogP3 -0.8PubChem[7]
Structure Chemical structure of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-PubChem

The structure presents two key functional handles for synthesis: a carboxylic acid on the cyclobutane ring and a primary amine on the cyclohexane ring. The methyl group provides an additional steric and lipophilic element to probe target binding pockets.

Strategic Application in Synthetic Workflows

This building block is designed for divergent synthesis. The spirocyclic core acts as a rigid central scaffold, while the amino and carboxylic acid groups serve as independent points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Core Building Block cluster_1 Synthetic Vector 1: Amide Scaffolding cluster_2 Synthetic Vector 2: Amine Derivatization Core Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- AmideCoupling Amide Coupling (EDC, HATU, etc.) Core->AmideCoupling -COOH group AmineReaction Reductive Amination, Acylation, etc. Core->AmineReaction -NH2 group Product_A Amide-Linked Spiro-Compound AmideCoupling->Product_A R1_NH2 R1-NH2 (Diverse Amines) R1_NH2->AmideCoupling Product_A->AmineReaction Sequential Derivatization Product_B N-Substituted Spiro-Compound AmineReaction->Product_B R2_X R2-CHO or R2-COCl (Diverse Electrophiles) R2_X->AmineReaction Product_B->AmideCoupling Sequential Derivatization

Caption: Strategic diversification using the bifunctional spiro-scaffold.

Experimental Protocols

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific properties of the coupling partners. All reactions should be performed in a well-ventilated fume hood by trained personnel.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety

The formation of an amide bond is one of the most frequent reactions in drug discovery.[9] The use of carbodiimide coupling agents like EDC, often with an additive like HOBt or NHS, is a robust and widely applicable method.[10][11] This protocol details a standard procedure for coupling the spiro-amino acid with a primary or secondary amine.

Rationale for Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid. The resulting urea byproduct is also water-soluble, simplifying purification.[10]

  • HOBt (Hydroxybenzotriazole): Added to suppress side reactions and minimize racemization, especially critical if the amine coupling partner has a stereocenter adjacent to the nitrogen.[9]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the HCl produced and ensure the reacting amine remains deprotonated and nucleophilic.

  • DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves a wide range of organic molecules.

G cluster_workflow Protocol 1: Amide Coupling Workflow A 1. Dissolve Spiro-Acid in DMF B 2. Add Amine (R-NH2), DIPEA, HOBt, EDC A->B C 3. Stir at RT (4-16h) B->C D 4. Reaction Monitoring (LC-MS / TLC) C->D D->C Incomplete E 5. Aqueous Workup (EtOAc / H2O) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Final Product F->G

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the spiro-acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove DMF, excess reagents, and the urea byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Derivatization of the Primary Amino Group via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of substituents onto the spiro-scaffold's cyclohexane ring. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent, particularly effective for the reduction of iminium ions formed from ketones and aldehydes. It is less basic than other hydrides like NaBH₄ or NaCNBH₃, reducing side reactions.

  • DCM (Dichloromethane): A common solvent for reductive amination that is compatible with the reagents and effectively dissolves most substrates.

  • Acetic Acid (AcOH): Often used as a catalyst to promote the formation of the iminium ion intermediate.

G cluster_workflow Protocol 2: Reductive Amination Workflow A 1. Dissolve Spiro-Acid & Aldehyde/Ketone in DCM + AcOH B 2. Stir at RT (30-60 min for imine formation) A->B C 3. Add NaBH(OAc)3 (STAB) B->C D 4. Stir at RT (2-12h) C->D E 5. Quench & Workup (Sat. NaHCO3) D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product F->G

Sources

1H and 13C NMR spectroscopy characterization of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Application Note: 1 H and 13 C NMR Spectroscopy Characterization of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol and Spectral Interpretation Guide

Introduction & Scope

In modern drug discovery, incorporating spirocyclic scaffolds is a proven strategy to improve the pharmacokinetic profiles of drug candidates. By increasing the fraction of sp 3 -hybridized carbons ( Fsp3​ ), spirocycles offer enhanced conformational restriction, improved aqueous solubility, and greater metabolic stability compared to traditional flat aromatic rings.

The compound 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid (CAS: 251461-85-5)[1] is a highly specialized spirocyclic amino acid building block. It features a spiro[3.5]nonane core—a 4-membered cyclobutane ring fused to a 6-membered cyclohexane ring via a single quaternary spiro carbon—decorated with carboxylic acid, amino, and methyl substituents[1].

As a Senior Application Scientist, I have designed this protocol to address the specific analytical bottlenecks associated with this molecule. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges:

  • Isolated Spin Systems: The quaternary spiro carbon (C-4) magnetically isolates the cyclobutane spin system from the cyclohexane spin system, breaking standard scalar coupling chains[2].

  • Stereoisomerism: The molecule contains three stereocenters (C-1, C-3, and C-6), requiring precise spatial mapping to differentiate diastereomers.

  • Ring Strain Effects: The cyclobutane ring induces unusual deshielding effects on its protons due to altered hybridization and bond angles[2].

Experimental Protocol: NMR Acquisition Workflow

Self-Validating System Principle: To ensure absolute structural confirmation, this protocol relies on orthogonal 2D NMR techniques. No single 1D spectrum is sufficient; the workflow is designed so that the HMBC and NOESY data inherently validate the 1D assignments.

Step 1: Sample Preparation
  • Solvent Selection: Due to its zwitterionic nature, the compound exhibits optimal solubility in Deuterium Oxide ( D2​O ) or deuterated dimethyl sulfoxide ( DMSO−d6​ ). For accurate exchangeable proton (-NH 2​ , -COOH) observation, use DMSO−d6​ . If using D2​O , note that the acidic and basic protons will exchange with deuterium and become invisible.

  • Concentration: Prepare a 15–20 mg/mL solution in 600 µL of the chosen deuterated solvent to ensure a high signal-to-noise ratio for 2D experiments.

  • Reference: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 500 MHz or 600 MHz using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • 13 C NMR: Acquire at 125 MHz or 150 MHz with proton decoupling (zgpg30). Due to the quaternary spiro carbon (C-4) and the carbonyl carbon (C=O), which have long T1​ relaxation times, increase the D1 delay to 3.0–5.0 seconds and acquire at least 1024 scans to ensure these critical nodes are visible.

Step 3: 2D NMR Acquisition
  • COSY & TOCSY: Essential for mapping the isolated cyclobutane (H-1/H-2/H-3) and cyclohexane (H-5 to H-9) spin systems.

  • HSQC: Acquire to establish direct 1 H- 13 C connectivity and resolve overlapping methylene multiplets.

  • HMBC: Critical Step. Optimize for long-range coupling ( nJCH​ = 8 Hz). This sequence validates the spiro linkage by revealing correlations from both rings to the shared C-4 carbon[2].

  • NOESY / ROESY: Acquire with a mixing time of 300–500 ms to determine the relative stereochemistry between the C-1, C-3, and C-6 substituents.

Step 4: Data Processing
  • Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C).

  • Perform rigorous manual phase and baseline correction to ensure accurate integration of the complex, overlapping multiplets in the 1.0–2.5 ppm aliphatic region.

WorkflowPrepSample Preparation(D2O or DMSO-d6)OneD1D NMR Acquisition(1H, 13C, DEPT-135)Prep->OneDTwoD2D NMR Acquisition(COSY, HSQC, HMBC, NOESY)OneD->TwoDProcessPhase & Baseline CorrectionSignal IntegrationTwoD->ProcessAssignMultidimensional Assignment &Stereochemical ProfilingProcess->Assign

Figure 1: Sequential NMR characterization workflow for spirocyclic amino acids.

Data Presentation: Expected NMR Assignments

The following tables summarize the expected quantitative data for the target compound, derived from the established behavior of functionalized spiro[3.5]nonane systems[2].

Table 1: 1 H NMR Spectral Data Summary ( DMSO−d6​ , 500 MHz)
PositionProton TypeExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Notes (Causality)
C=O -COOH12.0 - 12.5Broad singlet1HHighly deshielded; exchanges with D2​O .
C-3 -NH 2​ 7.5 - 8.2Broad singlet2HAppears in this range if protonated as NH3+​ (zwitterion).
C-3 CH-N3.2 - 3.8Multiplet1HDeshielded by adjacent electronegative amine and cyclobutane ring strain[2].
C-1 CH-O3.0 - 3.5Multiplet1HDeshielded by adjacent carboxyl group and ring strain[2].
C-2 CH 2​ 1.8 - 2.5Complex multiplet2HDiastereotopic protons on the cyclobutane ring.
C-5, C-9 CH 2​ 1.5 - 2.0Complex multiplet4HCyclohexane protons adjacent to the spiro carbon.
C-6 CH-C1.4 - 1.7Multiplet1HMethine proton coupled to the methyl group.
C-7, C-8 CH 2​ 1.0 - 1.6Complex multiplet4HCyclohexane backbone; highly overlapping.
C-6 -CH 3​ 0.8 - 0.9Doublet ( J≈6.5 Hz)3HTerminal methyl group split by the C-6 methine proton.
Table 2: 13 C NMR Spectral Data Summary ( DMSO−d6​ , 125 MHz)
PositionCarbon TypeExpected Shift (δ, ppm)Key HMBC Correlations (Protons)
C=O Quaternary174.0 - 178.0H-1, H-2
C-3 Methine (CH)46.0 - 50.0H-1, H-2
C-1 Methine (CH)42.0 - 46.0H-2, H-3, H-5, H-9
C-4 Quaternary (Spiro)40.0 - 45.0H-1, H-2, H-3, H-5, H-9
C-5, C-9 Methylene (CH 2​ )35.0 - 40.0H-1, H-7, H-8
C-2 Methylene (CH 2​ )32.0 - 36.0H-1, H-3
C-7 Methylene (CH 2​ )30.0 - 34.0H-5, H-8, H-9
C-6 Methine (CH)28.0 - 32.0H-5, H-7, Methyl-H
C-8 Methylene (CH 2​ )22.0 - 26.0H-7, H-9
-CH 3​ Primary (CH 3​ )18.0 - 22.0H-5, H-6, H-7

Mechanistic Insights for Spectral Interpretation

To ensure the trustworthiness of your structural assignment, do not merely match peaks to expected ranges. You must validate the underlying physical chemistry driving the spectrum.

The Spiro Junction and HMBC Causality

In spirocyclic systems, 1D NMR and standard COSY are insufficient for complete structural elucidation because the spiro carbon (C-4) lacks protons, effectively acting as an insulator that breaks the scalar coupling chain between the two rings[2]. To definitively prove the spiro[3.5]nonane architecture, you must rely on Heteronuclear Multiple Bond Correlation (HMBC). The quaternary C-4 carbon will show distinct 2J and 3J cross-peaks from the cyclobutane protons (H-1, H-2, H-3) and the cyclohexane protons (H-5, H-9)[2]. This self-validating intersection is the absolute hallmark of the spiro linkage.

Cyclobutane Ring Strain Effects

Protons attached to the cyclobutane ring (H-1, H-2, H-3) will appear unusually deshielded compared to their cyclohexane counterparts[2]. This is a well-documented phenomenon driven by the increased s-character of the C-H bonds in highly strained 4-membered rings, which alters the local magnetic shielding tensor. Expect the H-1 and H-3 signals to be pushed past 3.0 ppm.

Stereochemical Profiling via NOESY

The relative configuration of the C-1 carboxylic acid, C-3 amine, and C-6 methyl group must be established using NOESY. For instance, if H-1 and H-3 exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak, they reside on the same face (cis) of the cyclobutane ring. Furthermore, spatial proximity between the cyclobutane protons and the C-5/C-9 cyclohexane protons dictates the preferred chair conformation of the cyclohexane ring relative to the cyclobutane plane.

SpinSystemsH1H-1(Cyclobutane)H3H-3(Cyclobutane)H1->H3 NOESYC4C-4(Spiro Core)H1->C4 HMBCH3->C4 HMBCH5H-5(Cyclohexane)H5->C4 HMBCH9H-9(Cyclohexane)H9->C4 HMBC

Figure 2: Key HMBC and NOESY correlations bridging the isolated spin systems.

References

  • National Center for Biotechnology Information (PubChem). "Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl- | C11H19NO2 | CID 9815558." PubChem Compound Database. URL:[Link]

  • Tsurumi, F., et al. "Secondary Metabolites, Monoterpene–Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata." Organic Letters, vol. 20, no. 8, 2018, pp. 2282–2286. American Chemical Society. URL:[Link]

Application Note: A Practical Guide to the Solubility Assessment of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that dictates the developability of a new chemical entity (NCE).[1][2] It directly influences bioavailability, formulation design, and the reliability of in-vitro assay results.[2][3][4] An NCE must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][4] Consequently, early and accurate characterization of a compound's solubility profile is paramount to mitigate development risks and ensure a smooth transition from discovery to clinical application.[5][6][7]

This application note provides a detailed guide for determining the solubility of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- , a novel spirocyclic compound, in a range of organic solvents. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance pharmacological properties like potency and selectivity.[8][9] The subject compound is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. This, combined with its non-polar spiro[3.5]nonane core[10], presents a unique and instructive case for solubility testing.

We will detail two essential, complementary protocols: a high-throughput Kinetic Solubility assay for early-stage screening and the gold-standard Thermodynamic Solubility (shake-flask) assay for late-stage development.[7][11][12] The causality behind experimental choices and best practices for data interpretation will be emphasized throughout.

Compound Profile: Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

  • Structure: (Hypothetical structure for illustrative purposes)

    • A spiro[3.5]nonane backbone providing a rigid, lipophilic core.

    • A carboxylic acid group (-COOH), which will be ionized at basic pH and neutral at acidic pH.

    • An amino group (-NH2), which will be ionized at acidic pH and neutral at basic pH.[13][14]

  • Physicochemical Characteristics: The amphoteric nature of this molecule suggests its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and any acidic or basic excipients present. The spirocyclic core contributes to its lipophilicity.[8][15]

Part A: Kinetic Solubility Determination for High-Throughput Screening

Expertise & Experience: Kinetic solubility is a rapid assessment of the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or organic medium.[7][16][17] It is not a true equilibrium measurement but is invaluable in early discovery for ranking compounds and flagging potential solubility liabilities.[18][19] The presence of a small amount of DMSO can lead to supersaturation and an overestimation of true solubility.[20] This method is designed for speed and relative comparison rather than absolute accuracy.

Protocol: Automated Nephelometric Kinetic Solubility Assay

This protocol uses laser nephelometry, which measures the forward scattered light from suspended particles (precipitate), to determine the point of precipitation.[19]

Materials & Equipment:

  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Selected organic solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate)

  • Automated liquid handler

  • Plate-based nephelometer (e.g., BMG LABTECH NEPHELOstar)

  • 384-well clear-bottom microplates

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Using the liquid handler, perform a serial dilution of the stock solution directly in a 384-well plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Addition to Solvent: Rapidly add the selected organic solvent to the wells containing the DMSO dilutions. The final DMSO concentration should be kept low and consistent (e.g., 2%) across all wells.[16]

  • Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.[12][17]

  • Nephelometric Reading: Measure the light scatter (in nephelometric units) for each well using the plate reader.

  • Data Analysis: Plot the measured light scatter against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scatter is observed, indicating the onset of precipitation.[19]

Workflow Visualization

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare 10 mM Stock in DMSO Dilute Serial Dilution in Plate Stock->Dilute AddSolvent Add Organic Solvent (Final DMSO 2%) Dilute->AddSolvent Incubate Incubate & Shake (1-2h) AddSolvent->Incubate Read Read Plate (Nephelometer) Incubate->Read Plot Plot Scatter vs. Concentration Read->Plot Determine Determine Precipitation Point Plot->Determine

Caption: Automated workflow for kinetic solubility determination.

Part B: Thermodynamic Solubility Determination (Shake-Flask Method)

Expertise & Experience: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[21] The shake-flask method is the universally recognized "gold standard" for this measurement.[22][23][24] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached.[22][23] This method is crucial for preformulation, providing definitive data for developing liquid dosage forms and understanding biopharmaceutical properties.[6][21]

Protocol: Miniaturized Shake-Flask Solubility Assay

This protocol is a miniaturized version of the classic shake-flask method to conserve compound, which is often limited in early development.[20]

Materials & Equipment:

  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (solid powder)

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)

  • Analytical balance

  • 1.5 mL glass or polypropylene vials

  • Orbital shaker with temperature control (set to 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology:

  • Compound Addition: Weigh an excess amount of the solid compound (e.g., 1-2 mg) into each vial. An excess is critical to ensure a saturated slurry is formed.[22]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on the orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but time points (e.g., 24h and 48h) should be tested to confirm equilibrium has been reached (i.e., the concentration does not increase between the two time points).[21][25]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 3000 rpm for 20 minutes) to pellet the excess undissolved solid.[12]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

    • Trustworthiness Check: Visually inspect the supernatant for any particulate matter. If any is present, the centrifugation step should be repeated.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the precise concentration.

  • Calculation: The thermodynamic solubility is calculated by multiplying the measured concentration by the dilution factor.

Workflow Visualization

Thermo_Solubility_Workflow cluster_prep Slurry Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification AddSolid Add Excess Solid Compound to Vial AddSolvent Add Known Volume of Solvent AddSolid->AddSolvent Shake Seal & Shake (e.g., 24-48h at 25°C) AddSolvent->Shake Centrifuge Centrifuge to Pellet Solid Shake->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dilute Dilute Sample Collect->Dilute HPLC Analyze by Validated HPLC Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate

Caption: Gold-standard shake-flask workflow for thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. The choice of solvents should span a range of polarities to provide a comprehensive profile of the compound's behavior.

Table 1: Thermodynamic Solubility of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- at 25 °C (Hypothetical Data)

SolventSolvent Polarity Index (Snyder)Dielectric Constant (ε)Solubility (mg/mL)Solubility (mM)Classification
Hexane0.11.89< 0.01< 0.05Practically Insoluble
Ethyl Acetate4.46.022.511.8Sparingly Soluble
Acetonitrile5.837.515.070.6Soluble
Ethanol4.324.545.0211.9Freely Soluble
DMSO7.246.7> 200> 941.9Very Soluble

Interpretation:

  • The hypothetical data show very poor solubility in the non-polar solvent hexane, which is expected given the presence of polar amine and carboxylic acid groups.

  • Solubility increases with solvent polarity, with the highest solubility observed in the highly polar, aprotic solvent DMSO.

  • The high solubility in ethanol, a protic solvent, suggests that hydrogen bonding plays a significant role in the solvation process.[13]

  • This profile suggests that for formulation purposes, polar organic solvents or co-solvent systems will be required.[26]

Conclusion

This application note has detailed robust and reliable protocols for assessing the kinetic and thermodynamic solubility of the novel compound Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-. The kinetic assay provides a rapid, high-throughput method suitable for early discovery, while the shake-flask method delivers the definitive equilibrium data required for downstream development.[7] Understanding the solubility of an NCE in various organic solvents is a non-negotiable step in preformulation, guiding solvent selection for synthesis, purification, formulation, and toxicological studies.[26][27][28] The data generated from these protocols will enable researchers to make informed decisions, accelerating the development of promising therapeutic candidates.

References

  • AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting. [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

  • Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PLoS ONE, 14(3), e0213320. [Link]

  • Basicmedical Key. (2016). Pharmaceutical preformulation. [Link]

  • Scribd. (n.d.). Solubility Analysis in Preformulation Studies. [Link]

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Clinical Gate. (2015). Pharmaceutical preformulation. [Link]

  • IntechOpen. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [https://pharmacommunications.com/pdf-188612-106429?filename=A Description on the.pdf]([Link] Description on the.pdf)

  • Biomedical and Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Pharmaceutical Sciences. (n.d.). An overview on preformulation studies. [Link]

  • LinkedIn. (2025). Preformulation Study Part(2): Solubility, Stability & Key Parameters in Drug Development. [Link]

  • Concept Life Sciences. (n.d.). Kinetic & Thermodynamic Solubility. [Link]

  • Concept Life Sciences. (n.d.). Kinetic Solubility. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 11793-11808. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Recipharm. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • BMG LABTECH. (2004). Kinetic solubility automated screen. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Biomedical and Pharmacology Journal. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. [Link]

  • Edunovus Online Smart Practicals. (2016, January 18). Test For Functional Group: CARBOXYLIC ACIDS & AMINES [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane. PubChem Compound Database. [Link]

  • SciSpace. (n.d.). Extraction of carboxylic acids by amine extractants. [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. [Link]

  • ResearchGate. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1906. [Link]

Sources

Mass Spectrometry Ionization Methods for Spiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

Spiro[3.5]nonane and its derivatives represent a unique class of bicyclic compounds with significant applications in medicinal chemistry and materials science. Their rigid, three-dimensional structure imparts novel properties, but their often-low polarity and saturated hydrocarbon core present distinct challenges for mass spectrometric analysis. This guide provides a comprehensive overview of ionization strategies tailored for spiro[3.5]nonane derivatives. We move beyond a simple listing of techniques to explain the causal chemistry behind method selection, ensuring researchers can choose the optimal ionization source for their specific analyte. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron and Chemical Ionization, and Liquid Chromatography-Mass Spectrometry (LC-MS) employing Atmospheric Pressure Chemical Ionization, Atmospheric Pressure Photoionization, and Electrospray Ionization, providing a robust framework for structural elucidation and quantification.

Chapter 1: Foundational Concepts - The Challenge of Ionizing Spiro-Alkanes

The spiro[3.5]nonane scaffold is a saturated hydrocarbon system, characterized by a lack of π-electrons and heteroatoms that are typically required for "soft" ionization techniques. Standard methods like Electrospray Ionization (ESI) are often ineffective for the parent structure and nonpolar derivatives, as they rely on the analyte's ability to form ions in solution.[1][2] The primary analytical challenge, therefore, is to impart a charge onto a molecule that is chemically reluctant to be ionized without inducing excessive fragmentation that would obscure the molecular weight.

The choice of ionization method is critically dependent on two factors:

  • The volatility and thermal stability of the derivative. This determines the suitability of gas-phase (GC-MS) versus liquid-phase (LC-MS) introduction.

  • The presence and nature of functional groups. Non-polar derivatives require high-energy or specialized ionization sources, while derivatives bearing polar, ionizable groups can be analyzed with a wider array of techniques.

This guide is structured to help the researcher navigate these choices to achieve high-quality, interpretable mass spectra.

Chapter 2: Recommended Ionization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For spiro[3.5]nonane derivatives that are volatile and thermally stable, GC-MS is the platform of choice. The separation power of gas chromatography combined with well-characterized ionization techniques provides unparalleled structural information.

Electron Ionization (EI) is a classic, robust technique for the analysis of volatile organic compounds.[3] It is considered a "hard" ionization method because the high energy (70 eV) of the electron beam not only ionizes the molecule but also imparts significant internal energy, leading to extensive and reproducible fragmentation.[4][5]

Principle of Operation & Rationale: Analyte molecules in the gas phase are bombarded by a high-energy electron beam. This interaction ejects an electron from the molecule, forming a radical cation (M•+).[6] The excess energy causes the M•+ to fragment in predictable ways. While this can sometimes lead to a weak or absent molecular ion peak, the resulting fragmentation pattern is a unique "fingerprint" that is invaluable for structural elucidation and library matching.[7] For spirocyclic hydrocarbons, fragmentation is often initiated by bond cleavage at the central spiro-atom, providing key structural clues.[8]

dot

Caption: Electron Ionization (EI) Workflow.

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation: Dissolve the spiro[3.5]nonane derivative in a volatile, non-polar solvent (e.g., hexane, dichloromethane) to a concentration of 10-100 µg/mL.

  • GC System Configuration:

    • Column: Use a low-polarity capillary column (e.g., DB-5ms, HP-1ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Inlet: Set to Split/Splitless mode. For trace analysis, use splitless mode. Inlet temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. (Note: This program should be optimized for the specific analyte's boiling point).

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500.

  • Injection and Data Acquisition:

    • Inject 1 µL of the sample.

    • Acquire data in full scan mode to capture both the molecular ion and the fragmentation pattern.

When the molecular ion is not observed under EI conditions, Chemical Ionization (CI) is an essential complementary technique. It is a "soft" ionization method that minimizes fragmentation and typically produces an abundant quasi-molecular ion, such as [M+H]⁺ (protonated molecule) or [M-H]⁺.[9]

Principle of Operation & Rationale: In CI, the ion source is filled with a reagent gas (e.g., methane, isobutane) at a much higher pressure than the analyte. The electron beam primarily ionizes the reagent gas, which then creates a population of stable reagent ions. These ions transfer a proton to (or abstract a hydride from) the analyte through gentle chemical reactions, resulting in ionization with little excess energy.[9] For bicyclic alkanes, specialized CI with NO⁺ reagent gas has been shown to effectively produce [M-H]⁺ ions via hydride abstraction.[10] This provides clear confirmation of the molecular weight.

Protocol 2: GC-CI-MS Analysis

  • Sample Preparation: Same as for GC-EI-MS.

  • GC System Configuration: Same as for GC-EI-MS.

  • MS System Configuration:

    • Ion Source: Chemical Ionization (CI).

    • Reagent Gas: Methane or Isobutane. Optimize pressure according to instrument guidelines.

    • Source Temperature: 150-200°C.

    • Electron Energy: 70-150 eV (to ionize the reagent gas).

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 80-600 (start above reagent gas ions).

  • Data Acquisition: Acquire data in full scan mode. The resulting spectrum should be much simpler than the EI spectrum, dominated by an ion corresponding to the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile or Functionalized Derivatives

For derivatives that are not amenable to GC due to low volatility, thermal instability, or high polarity, LC-MS is the required platform. The choice of ionization source is critical and depends entirely on the polarity of the analyte.

APCI is a versatile technique that is well-suited for low to medium polarity, thermally stable compounds with molecular weights typically below 1500 Da.[11][12] It serves as an excellent bridge between GC-MS and ESI-MS.

Principle of Operation & Rationale: The LC eluent is sprayed through a heated nebulizer (350–500 °C) to create a vapor of solvent and analyte molecules.[11][13] A high-voltage corona discharge needle ionizes the solvent molecules, which then act as CI reagent ions, transferring charge to the analyte molecules in the gas phase at atmospheric pressure.[14] For non-polar compounds like spiro[3.5]nonane derivatives, this is a highly effective ionization method.

A Critical Consideration: Standard APCI can cause significant fragmentation of saturated hydrocarbons. This is not due to thermal degradation but from highly exothermic proton-transfer reactions from protonated atmospheric gases (N₂, H₂O) present in the source.[15][16] This can be mitigated by purging the ion source with an inert gas like argon, which has a lower proton affinity, resulting in softer ionization and a more prominent molecular ion.[17]

Protocol 3: LC-APCI-MS Analysis

  • Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • LC System Configuration:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: Start with a high percentage of organic phase (e.g., 70% B) and ramp to 95-100% B.

  • MS System Configuration:

    • Ion Source: APCI (positive ion mode is typical for these compounds).

    • Nebulizer Temperature: 400°C (optimize).

    • Vaporizer Temperature / Drying Gas Temp: 350°C (optimize).

    • Drying Gas Flow: 5 L/min (optimize).

    • Corona Current: 2-5 µA.

    • Scan Range: m/z 100-800.

APPI is a powerful alternative for non-polar compounds that are challenging to ionize by APCI or ESI.[14] It is particularly effective for hydrocarbons.

Principle of Operation & Rationale: The LC eluent is vaporized, similar to APCI. However, instead of a corona discharge, the vapor is exposed to high-energy ultraviolet (UV) photons from a krypton lamp.[14] These photons can directly ionize the analyte or, more commonly, ionize a dopant (e.g., toluene) added to the mobile phase, which then transfers the charge to the analyte. This process is generally softer than APCI and can provide excellent sensitivity for non-polar spiro[3.5]nonane derivatives.

Protocol 4: LC-APPI-MS Analysis

  • Sample Preparation: As per LC-APCI-MS.

  • LC System Configuration:

    • Column: As per LC-APCI-MS.

    • Mobile Phase: Use a mobile phase compatible with APPI (e.g., toluene/acetonitrile/isopropanol mixtures). A dopant like toluene (1-10%) may be required if the mobile phase does not ionize efficiently.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS System Configuration:

    • Ion Source: APPI (positive ion mode).

    • Photoionization Lamp: Krypton (10.0, 10.6 eV).

    • Nebulizer/Vaporizer Temperature: 350-450°C (optimize).

    • Drying Gas Flow and Temp: Optimize as per instrument guidelines.

    • Scan Range: m/z 100-800.

ESI is the workhorse of modern LC-MS but is generally unsuitable for the non-polar spiro[3.5]nonane core.[18] This technique should only be considered for derivatives that contain a polar, ionizable functional group , such as an amine (e.g., 7-azaspiro[3.5]nonane) or a carboxylic acid.[19]

Principle of Operation & Rationale: ESI generates ions from a solution by applying a high voltage to a liquid flowing through a capillary.[20] This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. The process relies on the analyte already being charged in the liquid phase (e.g., through protonation in an acidic mobile phase).[2]

Protocol 5: LC-ESI-MS Analysis of a Polar Derivative (e.g., Amino-Spiro[3.5]nonane)

  • Sample Preparation: Dissolve the sample in mobile phase to 1-10 µg/mL.

  • LC System Configuration:

    • Column: Reversed-phase C18.

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10 minutes.

  • MS System Configuration:

    • Ion Source: ESI (positive ion mode for amines).

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Temp: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-800.

Chapter 3: Comparative Summary and Method Selection

The optimal ionization strategy depends on the specific properties of the spiro[3.5]nonane derivative under investigation. The table below summarizes the key characteristics of each technique.

Ionization Method Analyte Properties Ionization Type Fragmentation Typical Platform Pros Cons
Electron Ionization (EI) Volatile, Thermally StableHardExtensiveGC-MSReproducible spectra, structural detail, library searchableMolecular ion may be weak or absent
Chemical Ionization (CI) Volatile, Thermally StableSoftMinimalGC-MSStrong molecular ion confirmation, less complex spectraLess structural information than EI
APCI Thermally Stable, Low-Med PolaritySoft (Gas-phase CI)Moderate (can be high for alkanes)LC-MSGood for compounds ESI can't ionize, tolerates higher flow ratesPotential for fragmentation, requires thermal stability
APPI Low-to-Non-PolarSoft (Photoionization)MinimalLC-MSExcellent for non-polar compounds, complements APCI/ESIMay require dopant, not for highly polar analytes
ESI Polar, Ionizable Functional GroupVery Soft (Liquid-phase)Very MinimalLC-MSExcellent for polar/charged molecules, good for large moleculesIneffective for non-polar compounds

Method Selection Workflow

To select the appropriate method, follow this decision-making workflow.

dot

MethodSelection start Start: Analyze Spiro[3.5]nonane Derivative q_volatile Is the compound volatile & thermally stable? start->q_volatile q_polar Does it have a polar, ionizable functional group (e.g., -NH2, -COOH)? q_volatile->q_polar No q_mw Is Molecular Weight (MW) confirmation needed? q_volatile->q_mw Yes lc_esi Use LC-ESI-MS. q_polar->lc_esi Yes lc_apci_appi Use LC-APCI-MS or LC-APPI-MS. q_polar->lc_apci_appi No gc_ei Use GC-EI-MS for structural elucidation. q_mw->gc_ei No gc_ci Use GC-CI-MS for MW confirmation. q_mw->gc_ci Yes gc_ei->gc_ci If M+ is absent, confirm with CI

Caption: Decision tree for selecting an ionization method.

References

  • D. V. L. H. M. D. F. A. T. A. A. T. Kenttämaa, "Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions," Analytical Chemistry, 2020. [Link]

  • M. B. N. C. L. R. P. W. C. S. A. G. M. Kenttämaa, "Analysis of Saturated Hydrocarbons by Using Chemical Ionization Combined with Laser-Induced Acoustic Desorption/Fourier Transform Ion Cyclotron Resonance Mass Spectrometry," Analytical Chemistry, 2004. [Link]

  • D. V. L. H. M. D. F. A. T. A. A. T. Kenttämaa, "Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions," PubMed, 2020. [Link]

  • D. V. L. H. M. D. F. A. T. A. A. T. Kenttämaa, "Fragmentation of Saturated Hydrocarbons Upon Atmospheric Pressure Chemical Ionization is Caused by Proton Transfer Reactions," ResearchGate, 2020. [Link]

  • Wikipedia, "Atmospheric-pressure chemical ionization," Wikipedia, 2023. [Link]

  • MetwareBio, "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI," MetwareBio, N.D. [Link]

  • Agilent, "Atmospheric Pressure Chemical Ionization Source, APCI," Agilent Technologies, N.D. [Link]

  • National MagLab, "Atmospheric Pressure Chemical Ionization (APCI)," National High Magnetic Field Laboratory, 2025. [Link]

  • LabX, "Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry," LabX, N.D. [Link]

  • R. G. Cooks et al., "Ambient Analysis of Saturated Hydrocarbons Using Discharge-Induced Oxidation in Desorption Electrospray Ionization," CORE, 2009. [Link]

  • V. G. V. G. Z. N. D. V. Zenkevich, "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives," AIP Publishing, 2024. [Link]

  • Y. Z. J. Z. L. D. J. H. Y. W. X. G. Z. Y. Wang, "Online measurements of cycloalkanes based on NO + chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS)," Atmospheric Measurement Techniques, 2022. [Link]

  • Academia.edu, "Identification of some bicyclic alkanes in petroleum," Academia.edu, N.D. [Link]

  • University of California, Riverside, "Ionization Methods in Organic Mass Spectrometry," UCR, N.D. [Link]

  • ResearchGate, "Partial mass chromatograms depicting the distributions of...," ResearchGate, N.D. [Link]

  • P. M. F. J. V. H. M. M. Rowland, "Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry," PubMed, 2015. [Link]

  • W. G. Cole, "Analysis of mass spectral fragmentation patterns in various bicyclic alcohols," The Journal of Organic Chemistry, 1969. [Link]

  • Emory University, "Mass Spectrometry Ionization Methods," Emory University, N.D. [Link]

  • Macmillan Group, "Modern Mass Spectrometry," Macmillan Group, N.D. [Link]

  • H. C. Y. L. S. C. S. L. C. W. Z. Z. Z. Guo, "Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents," PubMed, 2014. [Link]

  • Chemistry LibreTexts, "Electron Ionization," Chemistry LibreTexts, 2022. [Link]

  • Wikipedia, "Electron ionization," Wikipedia, 2023. [Link]

  • Chemguide, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," Chemguide, N.D. [Link]

  • LCGC International, "Electron Ionization for GC–MS," LCGC International, 2012. [Link]

  • LCGC International, "Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI)," LCGC International, 2020. [Link]

  • A. K. A. O. B. C. B. Kiontke, "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration," PLOS One, 2016. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]

  • CIRES at CU Boulder, "Electrospray and Ambient Ionization Sources," CIRES, 2014. [Link]

  • ResearchGate, "Solvent-Assisted Electrospray Ionization for Direct Analysis of Various Compounds (Complex) from Low/Nonpolar Solvents and Eluents," ResearchGate, 2014. [Link]

  • HSC Chemistry, "Mass Spectrometry: Interpreting Fragmentation Patterns," YouTube, 2023. [Link]

  • RACO, "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives," RACO, 2009. [Link]

  • ResearchGate, "The fragmentation pathways of spirostanol saponins, taking...," ResearchGate, N.D. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale conformationally restricted spirocyclic amino acids. The synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- presents a unique triad of challenges: severe steric hindrance during spiroannulation caused by the 6-methyl group, complex facial selectivity during amine installation, and extreme hydrophilicity of the final zwitterion.

This guide abandons generic advice in favor of field-proven, self-validating methodologies. By understanding the mechanistic causality behind each synthetic failure, we can engineer a robust, high-yield pipeline.

I. Synthetic Workflow & Quality Control Architecture

To guarantee reproducibility, your synthetic route must be a self-validating system. We have engineered a three-step workflow that integrates mandatory Quality Control (QC) checkpoints. If a reaction fails a QC check, you do not proceed.

Workflow Start 3-Methylcyclohexanone + Active Methylene Step1 Step 1: Ni-Catalyzed Spiroannulation Start->Step1 QC1 QC Check: 13C NMR (Spiro C ~45 ppm) Step1->QC1 Step2 Step 2: Reductive Amination (STAB) Step1->Step2 QC2 QC Check: LC-MS (Mass + 1) Step2->QC2 Step3 Step 3: Hydrolysis & SCX Chromatography Step2->Step3 End Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (Pure) Step3->End

Fig 1: Optimized workflow and self-validating QC checkpoints for spiro[3.5]nonane synthesis.

II. Quantitative Optimization Data

The most significant bottleneck in this synthesis is the initial spiroannulation. Traditional base-catalyzed Knoevenagel/Michael cascade approaches fail due to 1,3-diaxial interactions induced by the 6-methyl group. Transitioning to a transition-metal-catalyzed approach drastically improves both yield and diastereomeric ratio (d.r.).

Annulation ConditionCatalyst / ReagentTemp (°C)Diastereomeric Ratio (cis:trans)Overall Yield (%)
Baseline (Thermodynamic)NaOEt / EtOH801.2 : 124%
Lewis Acid MediatedTiCl₄ / Pyridine253.5 : 145%
Optimized Cross-Coupling Ni(OTf)₂ / Ligand L1 / K₂CO₃ 100 >20 : 1 82%

III. Troubleshooting & FAQs

Q1: My spiroannulation yield is stuck below 30% when using traditional base-catalyzed methods. How can I overcome the steric hindrance of the 6-methyl group? A1: The 6-methyl group on the cyclohexane ring induces severe pseudo-axial steric clashes during the transition state of traditional enolate alkylations, effectively blocking the trajectory of the incoming electrophile 1. To resolve this, you must abandon thermodynamic base catalysis and utilize a transition-metal-catalyzed approach. Recent breakthroughs demonstrate that Nickel-catalyzed spirocyclization utilizing Ni(OTf)₂ and a sterically demanding ligand in THF at 100 °C effectively overrides these steric penalties 2. The nickel center facilitates a directed cross-electrophile coupling that is far less sensitive to the equatorial/axial profile of the 6-methyl substitution.

Q2: The reductive amination step yields a complex mixture of diastereomers. How can I improve the stereoselectivity at the C3 position? A2: The spiro[3.5]nonane core is conformationally locked 3. The trajectory of hydride attack during reductive amination is dictated by the facial shielding of the 6-methyl group and the spiro-junction. Using a small, highly reactive reducing agent (like NaBH₄) leads to poor facial discrimination. Switch to Sodium Triacetoxyborohydride (STAB) in weakly acidic conditions (AcOH/DCE). The bulky triacetoxyborohydride forces hydride delivery from the less hindered face, favoring the thermodynamic cis-product.

Q3: I am losing up to 50% of my final product during the ester hydrolysis and isolation step. What is the cause, and how do I fix it? A3: Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- is a highly polar zwitterion. Standard aqueous workups (e.g., extracting with EtOAc or DCM) will leave the majority of your product trapped in the aqueous layer 4. You must abandon liquid-liquid extraction. Instead, quench the hydrolysis reaction, adjust the pH to 2.0 to fully protonate the amine, and load the crude aqueous mixture directly onto a Strong Cation Exchange (SCX) resin column.

IV. Self-Validating Experimental Protocols

Protocol 1: Nickel-Catalyzed Spiroannulation (Core Formation)

Causality: Trace water coordinates to the Nickel center, displacing the ligand and deactivating the catalyst. Strict anhydrous conditions are non-negotiable. Self-Validating Check: Do not proceed to Step 2 until the ¹³C NMR of the crude mixture shows the complete disappearance of the starting material and the emergence of a distinct spiro-quaternary carbon signal at ~45–50 ppm.

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ni(OTf)₂ (10 mol %), Ligand L1 (10 mol %), and K₂CO₃ (3.0 equiv) under a strict argon atmosphere 2.

  • Sequentially inject anhydrous THF (0.2 M concentration), the 3-methylcyclohexane precursor (1.0 equiv), and the cyclobutane-forming electrophile (1.2 equiv).

  • Seal the tube and stir vigorously at 100 °C for 24 hours.

  • Cool to room temperature, quench with deionized water (3.0 mL), and extract the organic intermediates with ethyl acetate (3 x 5 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Zwitterion Isolation via SCX Chromatography

Causality: The isoelectric point (pI) of this specific amino acid causes it to be infinitely water-soluble at neutral pH. By dropping the pH to 2.0, we ensure the molecule acts as a cation, allowing it to bind strongly to the sulfonic acid groups of the SCX resin. Self-Validating Check: Spot the ammoniacal eluent fractions on a TLC plate and stain with Ninhydrin. A deep purple spot confirms the successful elution of the primary amine.

  • Following ester hydrolysis with LiOH in THF/H₂O, evaporate all THF under reduced pressure (leaving only the aqueous layer).

  • Acidify the aqueous layer to exactly pH 2.0 using 1M HCl.

  • Condition an SCX-2 solid-phase extraction cartridge with 3 column volumes (CV) of Methanol, followed by 3 CV of 0.1M HCl.

  • Load the acidified aqueous product slowly onto the cartridge (dropwise).

  • Wash the cartridge with 5 CV of Methanol. Note: This step removes all non-basic organic impurities and unreacted starting materials.

  • Elute the target spiro-amino acid using 5 CV of 2N Ammonia in Methanol.

  • Concentrate the ammoniacal fractions under reduced pressure to yield the pure zwitterionic solid.

V. References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the poor aqueous solubility of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (CAS 251461-85-5)[1].

Below, you will find a diagnostic workflow, mechanistic FAQs, expected quantitative data, and self-validating experimental protocols to overcome formulation bottlenecks.

Diagnostic Solubility Workflow

Before altering your experimental design, follow this diagnostic logic tree to identify the most efficient solubilization strategy for your specific assay requirements.

G Start Compound Precipitation Detected in Assay Check_pH 1. Measure Suspension pH Calculate pI of Zwitterion Start->Check_pH Is_pI Is pH within ±1.5 units of pI? Check_pH->Is_pI Adjust_pH Adjust pH to form Cationic/Anionic Salt Is_pI->Adjust_pH Yes (Net Charge ~ 0) Check_Assay Is pH adjustment compatible with assay? Is_pI->Check_Assay No (Hydrophobic Core) Adjust_pH->Check_Assay Use_Cosolvent Use Co-solvents (e.g., 5% DMSO) or HP-β-CD Complexation Check_Assay->Use_Cosolvent No (e.g., Cell Culture) Success Solubilized Formulation Ready for Dosing Check_Assay->Success Yes SolidState Investigate Zwitterionic Polymorphs & Co-crystals Use_Cosolvent->SolidState Still Insoluble Use_Cosolvent->Success Soluble SolidState->Success

Fig 1: Diagnostic workflow for troubleshooting spirocyclic amino acid solubility.

Troubleshooting Guides & FAQs

Q1: Why does Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- precipitate immediately in standard physiological buffers (pH 7.4)? A1: The insolubility is driven by two distinct physicochemical factors. First, as an unnatural amino acid, it exists predominantly as a zwitterion at physiological pH. When the pH approaches its isoelectric point (pI), the molecule carries a net charge of zero. This maximizes intramolecular and intermolecular ionic interactions (drastically increasing crystal lattice energy) while minimizing favorable ion-dipole interactions with water[2]. Second, the spiro[3.5]nonane core is conformationally locked and highly lipophilic. Unlike linear amino acids that can rotate to expose hydrophilic faces to the solvent, the rigid spiro-ring forces a high entropic penalty upon hydration, driving the compound out of solution.

Q2: How do I determine the optimal pH to force this compound into solution? A2: The solubility profile of amphoteric molecules follows a U-shaped curve. To achieve solubility, you must shift the pH at least 1.5 to 2.0 units away from its pI. Lowering the pH (e.g., pH < 3.0) protonates the carboxylic acid, leaving a net cationic primary amine. Raising the pH (e.g., pH > 10.0) deprotonates the amine, leaving a net anionic carboxylate. Both states significantly enhance aqueous solubility through salt formation.

Q3: If extreme pH adjustments are incompatible with my cell-based assays, what is the best formulation strategy? A3: For neutral pH applications, you must disrupt the hydrophobic interactions of the spiro-ring without altering the bulk pH. We recommend complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic spiro[3.5]nonane core inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility. Alternatively, formulating with basic amino acids (like Arginine or Histidine) can form soluble complexes via non-ionic and ionic interactions, effectively acting as a solubilizing counter-ion[3].

Q4: Can solid-state modifications improve the baseline dissolution rate of this compound? A4: Yes. Amphoteric molecules can crystallize into either neutral or zwitterionic polymorphs. Counterintuitively, zwitterionic polymorphs often exhibit faster dissolution rates and higher kinetic solubility than their neutral counterparts. This is due to stronger, attractive pre-existing interactions between the solvent molecules and the pre-ionized functional groups in the solid state[4]. Screening for a zwitterionic polymorph or creating an amorphous solid dispersion (ASD) can provide a critical kinetic solubility advantage.

Quantitative Data: Expected Solubility Profiles

Note: The following table summarizes expected solubility behaviors based on the thermodynamic properties of spirocyclic amino acids. Use this as a baseline for your formulation targets.

Formulation StrategyMechanism of ActionFinal pHEst. Solubility (mg/mL)Self-Validation Metric
PBS (1X) Zwitterion state (Proximity to pI)7.4< 0.05Visual precipitation / Turbidity
0.1 M HCl Cationic salt formation1.0> 5.0Clear solution; HPLC recovery
0.1 M NaOH Anionic salt formation13.0> 5.0Clear solution; HPLC recovery
20% HP-β-CD in PBS Hydrophobic cavity inclusion7.41.5 - 3.0DLS (PDI < 0.2)
5% DMSO / 95% PBS Co-solvent dielectric reduction7.40.5 - 1.0Absence of Tyndall effect
Arginine Complexation Non-ionic/ionic complexation~8.51.0 - 2.5Phase solubility diagram

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual clarity to confirm solubility. Sub-visible aggregates can skew biological assay results. Use the following self-validating protocols.

Protocol A: Self-Validating pH-Solubility Profile Determination

Causality: Dissolving a zwitterion can act as a buffer, shifting the bulk pH of the solvent. If the final pH is not measured, the resulting solubility curve will be thermodynamically inaccurate.

  • Media Preparation: Prepare 10 mM buffer solutions ranging from pH 2.0 to 10.0.

  • Saturation: Add an excess of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials. Excess solid ensures thermodynamic equilibrium is reached.

  • Equilibration: Agitate vials at 37°C for 48 hours using an orbital shaker.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • CRITICAL Validation Check: Measure the pH of the filtrate . If the final pH deviates by >0.1 units from the initial buffer, record the solubility against this final pH, as the compound has altered the buffering capacity.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration via HPLC-UV.

Protocol B: HP-β-CD Complexation & Nanosuspension Evaluation

Causality: Mechanical energy is required to overcome the high lattice energy of the spirocyclic core to force cyclodextrin inclusion.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • API Addition: Add the compound to achieve a target concentration of 2 mg/mL.

  • Energy Input: Probe sonicate the mixture on ice for 5 minutes (10 seconds ON / 10 seconds OFF) to prevent thermal degradation while providing mechanical disruption of the crystal lattice.

  • CRITICAL Validation Check: Perform Dynamic Light Scattering (DLS) on the resulting optically clear liquid. Visual clarity is deceiving; DLS will confirm if the compound is truly solubilized via molecular inclusion (indicated by a Polydispersity Index < 0.2 and absence of peaks > 10 nm) or if it is merely suspended as sub-micron nanoparticles.

References

  • Crystal Growth & Design (ACS Publications) - A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from:[Link][4]

  • PubMed Central (NIH) - Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from:[Link][3]

Sources

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.5]nonane-1-carboxylic Acid Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide coupling reactions involving the sterically demanding spiro[3.5]nonane-1-carboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve challenges encountered during the synthesis of amides from this unique and sterically hindered building block. The spirocyclic core, while attractive for its three-dimensional topology, presents significant challenges to standard amide bond formation protocols.[1] This resource provides field-proven insights, detailed troubleshooting, and validated protocols to ensure successful coupling outcomes.

Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt or DCC) failing or giving low yields with spiro[3.5]nonane-1-carboxylic acid?

Answer: The primary reason for poor performance with standard carbodiimide reagents is severe steric hindrance.[2] The spiro[3.5]nonane-1-carboxylic acid has a bulky, three-dimensional structure where the carboxylic acid is attached to a cyclobutane ring, which is sterically encumbered by the adjacent cyclohexane ring.

This steric bulk creates two major problems:

  • Slow Nucleophilic Attack: The bulky spirocyclic scaffold physically blocks the amine nucleophile from efficiently approaching the activated carboxylic acid intermediate.[3]

  • Instability of the Intermediate: With carbodiimides like EDC or DCC, the initial product is a highly reactive O-acylisourea intermediate.[4][5] In a sterically congested environment, the desired reaction with the amine is slow. This gives the intermediate time to undergo side reactions, such as rearranging into an unreactive N-acylurea, which terminates the reaction pathway and reduces your yield.[6][7]

Standard reagents like EDC and DCC are often not potent enough to drive the reaction to completion before these side reactions dominate, especially when coupled with a hindered amine.[8]

Troubleshooting and Optimization Guide

This guide is structured to help you systematically overcome common failures in your coupling reaction.

Problem 1: My yield is low (<20%) or zero using a standard carbodiimide protocol (EDC or DCC). Where do I go from here?

Answer: When carbodiimides fail with sterically hindered substrates, the next step is to move to a more powerful class of coupling reagents: uronium/aminium salts or phosphonium salts . These reagents generate more reactive activated esters and are known to be more effective for challenging couplings.[9][10]

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents for hindered systems.[11][12]

Why it works: HATU reacts with the carboxylic acid to form a highly reactive OAt-ester (1-hydroxy-7-azabenzotriazole ester).[11][13] This active ester is more stable against undesirable side reactions than the O-acylisourea intermediate from carbodiimides but is significantly more reactive towards the amine, accelerating the desired amide bond formation.[14] This enhanced reactivity is often sufficient to overcome the steric barrier.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add spiro[3.5]nonane-1-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or NMP, 0.1-0.2 M).

  • Activation: Add HATU (1.1 equiv) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the reactive OAt active ester before the amine is introduced.[11]

  • Coupling: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[7]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Carboxylic Acid Activation cluster_1 Intermediate Formation cluster_2 Amide Formation Acid Spiro-Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Product Desired Amide ActiveEster->Product + Amine Amine Amine (R'-NH2) Amine->Product

Caption: HATU-mediated amide coupling workflow.

Problem 2: My reaction is still slow or incomplete even with HATU.

Answer: If a powerful uronium salt like HATU is insufficient, this indicates an extremely challenging coupling, likely due to a combination of hindrance on both the spiro-acid and the amine. In this scenario, two advanced strategies are recommended: using phosphonium salt reagents or converting the carboxylic acid to a more reactive acyl fluoride.

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives.[12][15]

Why it works: Phosphonium salts operate via a similar mechanism to uronium salts, forming highly reactive activated esters. A key advantage is that phosphonium reagents do not react with the free amine nucleophile to form guanidinium byproducts, a potential side reaction with uronium salts that can terminate the peptide chain.[10][16] This makes them particularly robust for slow reactions where the coupling partners are in contact for extended periods. PyAOP is often considered slightly superior for hindered systems.[15]

For the most stubborn cases, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[8][17] Acyl fluorides are small, highly reactive intermediates that can overcome severe steric barriers.[8]

Why it works: The fluorine atom is the smallest halogen, minimizing the steric profile of the activated intermediate. This allows even bulky amines to approach the electrophilic carbonyl carbon more easily. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can be used for the in situ formation of the acyl fluoride, followed by coupling at elevated temperatures.[8][18]

This protocol is adapted from a method demonstrated to be effective for sterically hindered substrates where other methods failed.[8]

  • Preparation: To a dry microwave vial or sealed tube under an inert atmosphere, add the spiro[3.5]nonane-1-carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv).

  • Acyl Fluoride Formation: Add anhydrous dichloromethane (CH₂Cl₂) and DIPEA (4.5 equiv). Stir the mixture for 30 minutes at room temperature.

  • Coupling: Add the amine (1.0 equiv) to the vial.

  • Reaction: Seal the vial tightly and heat in an oil bath at 80°C for 12-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

G Start Start: Low/No Yield with Standard Coupling Q1 Have you tried a potent uronium reagent like HATU? Start->Q1 UseHATU Use HATU Protocol (See Protocol 1) Q1->UseHATU No Q2 Is the reaction still sluggish or incomplete? Q1->Q2 Yes UseHATU->Q2 UseAcylFluoride Use Acyl Fluoride Protocol (See Protocol 2) Q2->UseAcylFluoride Yes Success Success: Product Formed Q2->Success No UseAcylFluoride->Success

Caption: Troubleshooting workflow for hindered couplings.

Data Summary: Comparison of Coupling Reagent Classes

The following table summarizes the pros and cons of different reagent classes for the specific challenge of coupling spiro[3.5]nonane-1-carboxylic acid.

Reagent ClassExamplesPros for Hindered SubstratesCons for Hindered Substrates
Carbodiimides EDC, DCC, DICInexpensive, readily available.[7]Often ineffective; slow reaction leads to N-acylurea side product formation.[6][7] DCC byproduct (DCU) can be difficult to remove.[6]
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast kinetics.[11] Generates more stable active esters, suppressing side reactions.[14]More expensive. Can react with free amine to form guanidinium byproducts if excess reagent is used.[13][19]
Phosphonium PyBOP, PyAOPVery high reactivity, comparable to uronium salts.[15] Does not form guanidinium byproducts.[10] Excellent for slow, difficult couplings.Higher cost. Byproducts can sometimes complicate purification.
Acyl Halides Acyl Fluorides (via BTFFH, TCFH)Forms small, highly reactive intermediates, ideal for overcoming severe steric clash.[8][17] Often successful when other methods fail.[8]Requires harsher conditions (elevated temperature).[9][18] Reagents can be moisture-sensitive.
References
  • BenchChem. (2025). An In-depth Technical Guide to Carbodiimide Coupling Reactions. BenchChem Technical Support.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec.
  • BenchChem. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. BenchChem.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • Svensson, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, DOI:10.1039/C5OB02129D.
  • Coste, J. (n.d.). 3.7 Phosphonium Salts. Thieme Chemistry.
  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2026, March 18). PMC.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem Technical Support.
  • Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Han, S. Y., & Kim, Y. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
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  • ResearchGate. (n.d.).
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  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. (2015, February 15).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Synfacts.
  • Reddit. (2021, October 20).
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Vrettos, E. I., et al. (2017).
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace.
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  • Aapptec Peptides. (n.d.). Coupling Reagents.
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  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC.
  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. [Link]

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
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Technical Support Center: Optimizing HPLC Retention Time for 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving stable and optimal retention times for this unique analyte. We will move beyond simple procedural lists to explore the causal relationships between experimental parameters and chromatographic outcomes, empowering you to troubleshoot effectively and develop robust analytical methods.

Understanding the Analyte: A Unique Challenge

3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid presents a distinct set of challenges for HPLC method development. Its structure contains both a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group). This makes the molecule zwitterionic , meaning its net charge is highly dependent on the pH of the mobile phase.

Furthermore, with a computed XLogP3 value of -0.8, the compound is highly polar.[1] This combination of high polarity and variable charge state is often the root cause of many common HPLC issues, including poor retention, variable retention times, and suboptimal peak shapes.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the analysis of this and similar zwitterionic compounds.

Q1: Why is my retention time unstable? It drifts consistently or jumps randomly between injections.

Retention time instability is one of the most frequent frustrations in chromatography. The pattern of the drift provides crucial clues to its origin.[2]

A1: The root cause of retention time instability typically falls into one of three categories: Mobile Phase, Column, or Hardware.

A logical troubleshooting workflow is essential to pinpoint the issue efficiently.

Troubleshooting_Retention_Time start Retention Time (RT) is Unstable q1 Are ALL peaks shifting (including unretained peak, T0)? start->q1 sys_issue Likely a System/Hardware Issue (Flow Rate Fluctuation) q1->sys_issue Yes chem_issue Likely a Chemical/Column Issue (Affecting Analyte Interaction) q1->chem_issue No, only some peaks check_pump Action: Check Pump - Worn seals? Faulty check valves? - Perform flow rate accuracy test. sys_issue->check_pump check_leaks Action: Check for Leaks - Inspect fittings from pump to detector. - Look for salt deposits (if using buffer). check_pump->check_leaks check_degasser Action: Check Degasser - Ensure proper vacuum. - Prime all solvent lines. check_leaks->check_degasser q2 Is the RT drift gradual and consistent (e.g., always increasing)? chem_issue->q2 gradual_drift Common Causes for Gradual Drift q2->gradual_drift Yes random_jitter Common Causes for Random Jitter q2->random_jitter No, it's random temp_fluctuation Cause: Temperature Fluctuation - Lab temperature changes affect viscosity and retention. - A 1°C change can alter RT by 1-2%. gradual_drift->temp_fluctuation mobile_phase_evap Cause: Mobile Phase Evaporation - Volatile organic solvent evaporates, increasing aqueous content and RT. - Action: Use solvent caps. gradual_drift->mobile_phase_evap column_equilibration Cause: Insufficient Column Equilibration - Especially critical for HILIC or ion-pairing. - Action: Equilibrate for at least 15-20 column volumes. gradual_drift->column_equilibration ph_control Cause: Poor pH Control - CO2 absorption lowers pH of unbuffered aqueous phase. - A 0.1 unit pH change can shift RT by >10%. - Action: Use a buffer within +/- 1 unit of its pKa. random_jitter->ph_control mixing_issue Cause: Inconsistent Solvent Mixing - Faulty proportioning valve in LPGE systems. - Action: Prepare mobile phase pre-mixed (isocratic) or check mixer. random_jitter->mixing_issue

Caption: Troubleshooting workflow for unstable HPLC retention times.

Q2: My compound shows little to no retention and elutes near the void volume. How can I fix this?

A2: This is expected behavior in standard reversed-phase (e.g., C18) chromatography due to the analyte's high polarity (XLogP3 = -0.8).[1] The non-polar C18 stationary phase has minimal interaction with the polar analyte. To increase retention, you must change the chromatographic mode to favor polar compound interactions.

Option 1: Hydrophilic Interaction Chromatography (HILIC)

This is often the most effective approach for polar, zwitterionic compounds. HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[3][4] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.

Option 2: Reversed-Phase with Ion-Pairing Agents

If you must use a reversed-phase column, adding an ion-pairing reagent to the mobile phase can enhance retention. An alkyl sulfonic acid (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) will pair with the protonated amine group on your analyte, forming a less polar ion-pair complex that has a stronger affinity for the C18 stationary phase.

FeatureHydrophilic Interaction (HILIC)Reversed-Phase with Ion-Pairing
Mechanism Partitioning of polar analyte into a water layer on a polar stationary phase.Formation of a neutral ion-pair that retains on a non-polar stationary phase.
Stationary Phase Polar (e.g., Amide, Silica, Diol)Non-polar (e.g., C18, C8)
Mobile Phase High Organic (>70% ACN) with a small amount of aqueous buffer.High Aqueous with an acidic ion-pairing reagent (e.g., 0.1% TFA).
Pros Excellent retention for very polar compounds, often superior resolution. MS-friendly mobile phases.Utilizes common and robust C18 columns.
Cons Requires longer column equilibration times. Can be sensitive to water content in the sample diluent.Ion-pairing reagents can be difficult to remove from the column, potentially causing irreversible changes. TFA can cause ion suppression in MS detection.
Q3: My peak shape is poor (significant tailing). What is causing this and how do I improve it?

A3: Peak tailing for this analyte is most often caused by unwanted secondary interactions with the stationary phase or using a mobile phase pH that allows the analyte to exist in multiple ionic states simultaneously.

The key is to control the analyte's charge state through rigorous pH control. Your analyte has two key pKa values: one for the carboxylic acid (~pKa 2-4) and one for the amino group (~pKa 9-10).[5] Operating near either of these pKa values will result in a mixed population of charged and neutral species, leading to poor peak shape.

Analyte_Ionization cation Low pH (e.g., < 2) -COOH is neutral -NH3+ is positive Net Charge: +1 zwitterion Mid pH (e.g., 5-8) -COO- is negative -NH3+ is positive Net Charge: 0 cation->zwitterion Increase pH >> pKa (COOH) anion High pH (e.g., > 10.5) -COO- is negative -NH2 is neutral Net Charge: -1 zwitterion->anion Increase pH >> pKa (NH3+)

Caption: Ionization state of the analyte as a function of mobile phase pH.

Solutions for Peak Tailing:
  • Operate at Low pH: The most common solution. By setting the mobile phase pH to ~2.5-3.0 (using a formate or phosphate buffer), you ensure the carboxylic acid group is fully protonated (neutral) and the amine group is fully protonated (positive charge). This creates a single, stable cationic species that behaves predictably. The low pH also helps suppress the ionization of residual silanol groups on the silica surface, minimizing secondary ionic interactions that cause tailing.[4]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanol groups to reduce tailing for basic compounds.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.

Recommended Starting Protocol: A HILIC-Based Method

Based on the physicochemical properties of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, a HILIC method provides the most robust and reliable starting point for method development.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water.

  • Dilute this stock solution to a working concentration of ~50 µg/mL using 90:10 Acetonitrile:Water as the diluent.

Causality Note: Using a high percentage of acetonitrile in the sample diluent is critical for HILIC. Injecting a sample dissolved in a high-aqueous solution can disrupt the water layer on the stationary phase, leading to split or broad peaks.

2. HPLC System & Column:

  • HPLC System: Any standard HPLC or UHPLC system.

  • Column: A HILIC column with an amide-bonded phase (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

  • Column Temperature: 35 °C.

Causality Note: Maintaining a stable, elevated column temperature reduces mobile phase viscosity, improving efficiency and ensuring retention time reproducibility.[6]

3. Mobile Phase & Gradient Program:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Time (min)%A (Aqueous)%B (Acetonitrile)Curve
0.05.095.0Initial
5.040.060.0Linear
5.15.095.0Linear
8.05.095.0Linear

Causality Note: The gradient starts with high organic content (95% ACN) to promote retention in HILIC mode. The percentage of the aqueous component (%A) is then increased to elute the polar analyte. The final steps are a rapid return to initial conditions followed by a re-equilibration period, which is crucial for run-to-run reproducibility.

This guide provides a foundational framework for developing and troubleshooting your HPLC method. Chromatographic optimization is an iterative process, and a thorough understanding of the underlying principles is the key to efficient and successful method development.

References
  • B.M. Rao et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available at: [Link]

  • Li Gao, Piao Xu, and Jiaoyan Ren (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC. Available at: [Link]

  • U. D. Neue (2002). HPLC Troubleshooting. Separation Science, Wiley-VCH. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9815558, Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. PubChem. Available at: [Link]

  • Element Lab Solutions (n.d.). Retention Time Variability in HPLC. Element Lab Solutions. Available at: [Link]

  • NextSDS (n.d.). Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI). Available at: [Link]

  • Waters Corporation (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Available at: [Link]

  • G. A. A. Pinto et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 96(5), 1033-1039. Available at: [Link]

  • Timberline Instruments (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]

  • Y. Wang et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Advances, 13, 31548-31557. Available at: [Link]

  • Phenomenex (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]

  • M. A. Young et al. (2006). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Journal of Chromatography B, 839(1-2), 47-54. Available at: [Link]

  • Shimadzu Scientific Instruments (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]

  • I. Grosu et al. (2008). Spiro Compound. Scribd. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Available at: [Link]

  • ResearchGate (n.d.). HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. Available at: [Link]

  • Chemspace (n.d.). 1-({3-amino-6-methylspiro[3.3]heptan-1-yl}(methyl)amino)cyclopentane-1-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12651160, Spiro(3.5)nonane. PubChem. Available at: [Link]

  • G. F. S. Santos et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Molecules, 27(22), 8049. Available at: [Link]

  • R. G. Franz (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E10. Available at: [Link]

  • ResearchGate (2014). Does anyone have information on pKa of some carboxylic acids?. Available at: [Link]

  • R. Williams (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • precisionFDA (n.d.). GSRS. Available at: [Link]

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Purification techniques for removing impurities from Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

Welcome to the technical support guide for the purification of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to equip you with the scientific principles and practical techniques required to achieve high purity for this unique zwitterionic spirocyclic compound.

Understanding the Molecule: Key Purification Challenges

Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- possesses a distinct chemical architecture that presents specific purification challenges:

  • Zwitterionic Nature: The presence of both a carboxylic acid (acidic) and an amino group (basic) means the molecule's net charge and solubility are highly dependent on pH.[1][2] At its isoelectric point (pI), the compound exists as a zwitterion with minimal net charge, often leading to reduced solubility in water, which can be leveraged for crystallization.[1][2]

  • High Polarity: The amino and carboxylic acid groups make the molecule very polar, which can complicate standard normal-phase chromatography and may necessitate specialized techniques like reversed-phase aqueous chromatography or HILIC.[3][4][5]

  • Spirocyclic Core: The rigid, three-dimensional spirocyclic backbone can influence crystal packing and interaction with chromatographic stationary phases.

  • Potential Impurities: Synthesis of such complex molecules can result in a variety of impurities, including starting materials, reagents, diastereomers, and by-products from side reactions.[6][7]

This guide will address these challenges through structured troubleshooting for the most common purification techniques.

Troubleshooting Recrystallization

Recrystallization is often the most effective and scalable method for purifying amino acids. Success hinges on selecting an appropriate solvent system and controlling the crystallization conditions.

FAQ 1: My compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is common for polar molecules and is often due to an inappropriate solvent system, too rapid cooling, or the presence of impurities that disrupt crystal formation.[8]

Troubleshooting Steps:

  • Modify the Solvent System: The ideal solvent system will dissolve the compound when hot but have poor solubility when cold.

    • If using a single solvent: The solvent may be too good. Try a slightly less polar solvent.

    • If using a binary solvent system (e.g., Ethanol/Water, Methanol/Toluene): You may have too much of the "good" solvent. While the solution is hot, add the "poor" solvent (anti-solvent) dropwise until persistent cloudiness (turbidity) is observed. Then, add a few drops of the "good" solvent to redissolve the solid and achieve a clear, saturated solution.[8]

  • Slow Down the Cooling Process: Rapid cooling favors oil formation over the ordered process of crystal growth.[8]

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary.

    • Once at room temperature, transfer the flask to a refrigerator (~4 °C), and only then to a freezer for maximum yield.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites, inducing crystallization.[8]

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Diagram: Recrystallization Troubleshooting Workflow

G cluster_oil Troubleshoot Oiling Out cluster_noxtal Troubleshoot No Crystallization start Crude Product (Oil or Solid) dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve observe Observe Solution dissolve->observe oiling Product Oils Out Upon Cooling observe->oiling Yes no_xtal No Crystals Form observe->no_xtal No crystals Crystals Form observe->crystals Spontaneously reheat Reheat to Dissolve Oil oiling->reheat concentrate Evaporate Some Solvent no_xtal->concentrate scratch Scratch Flask Inner Surface no_xtal->scratch seed Add Seed Crystal no_xtal->seed change_solvent Try New Solvent System no_xtal->change_solvent end_node Pure Crystalline Product crystals->end_node add_good Add More 'Good' Solvent reheat->add_good slow_cool Cool Very Slowly add_good->slow_cool slow_cool->observe concentrate->observe scratch->observe seed->observe

Caption: Decision workflow for troubleshooting recrystallization issues.

FAQ 2: My yield after recrystallization is very low. How can I improve it?

Answer: A low yield typically points to two main issues: using too much solvent or the product having significant solubility in the cold solvent system.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.

  • Optimize the Anti-Solvent Ratio: In a binary system, a higher proportion of the anti-solvent will decrease the product's solubility at cold temperatures, leading to higher recovery. Experiment with different ratios to find the optimal balance between purity and yield.

  • Ensure Complete Precipitation: After slow cooling to room temperature, place the solution in an ice bath and then a freezer (if the solvent's freezing point allows) to maximize the precipitation of the dissolved product.

  • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization still contains dissolved product. Concentrate this solution by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Troubleshooting Acid-Base Extraction

The zwitterionic nature of the target molecule makes it a prime candidate for purification via acid-base extraction, which separates compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[9][10] However, emulsions and incorrect pH adjustments can complicate the process.

FAQ 3: I'm having trouble separating my target compound from a neutral impurity.

Answer: This is an ideal scenario for acid-base extraction. The strategy is to convert your amino acid into a water-soluble salt while leaving the neutral impurity in the organic phase.[10]

Protocol: Separating the Amino Acid from Neutral Impurities

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). This protonates the amino group, forming a water-soluble ammonium salt (-NH3+). The neutral impurity remains in the organic layer.

    • Reaction: R-NH2 + HCl → R-NH3+Cl-

  • Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing the neutral impurity).

  • Basification and Recovery: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO3) with stirring until the pH reaches the isoelectric point (pI) of the amino acid. At the pI, the amino acid is in its zwitterionic form and will have minimal water solubility, causing it to precipitate.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Diagram: Acid-Base Extraction Workflow

G start Crude Mixture in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Protonated Amino Acid (R-NH3+) separate1->aq_layer1 Aqueous basify Adjust Aqueous Layer to pI with Base (e.g., NaOH) aq_layer1->basify precipitate Precipitation of Zwitterionic Amino Acid basify->precipitate filter Filter and Dry Solid precipitate->filter end_node Pure Amino Acid filter->end_node

Caption: Workflow for purification via acid-base extraction.

FAQ 4: An emulsion formed during extraction and the layers won't separate. What should I do?

Answer: Emulsions are common when extracting polar compounds. They are colloidal suspensions of one liquid in another and can be stabilized by fine particulate matter or impurities.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for some time. Often, the layers will separate on their own.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.

  • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can break up the suspension by removing particulate matter that may be stabilizing it.

Advanced Purification: Chromatographic Methods

When recrystallization and extraction fail to remove closely related impurities (e.g., diastereomers), chromatography is the next logical step. Due to the high polarity and zwitterionic nature of the compound, specialized techniques are required.

FAQ 5: Standard silica gel column chromatography isn't working; my compound either streaks badly or won't elute from the column.

Answer: This is expected for a polar amino acid on a polar stationary phase like silica gel.[11] The strong ionic interactions between the zwitterion and the acidic silanol groups on the silica surface cause poor chromatographic behavior.

Recommended Chromatographic Techniques:

TechniqueStationary PhaseMobile Phase PrincipleBest For
Reversed-Phase HPLC (RP-HPLC) C18 or C8 bonded silica (hydrophobic)A polar mobile phase, often a gradient of water/acetonitrile with a pH modifier (e.g., TFA or formic acid).High-resolution separation of closely related impurities. Amenable to LC-MS analysis.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Diol, Amine, or bare Silica)A high concentration of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer. Water is the "strong" eluting solvent.Retaining and separating very polar compounds that show little or no retention in reversed-phase.[4][13]
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange functionalities (e.g., C18 with embedded cation-exchange groups).Elution is controlled by adjusting organic solvent concentration, ionic strength, and pH simultaneously.Excellent for separating complex mixtures of polar, non-polar, and charged analytes, including zwitterions.[14][15][16][17]

Troubleshooting HPLC:

  • Poor Peak Shape: If peaks are tailing in RP-HPLC, ensure the mobile phase pH is low enough (e.g., pH 2 with 0.1% TFA) to fully protonate the amine and suppress ionization of the carboxylic acid, leading to more consistent interactions.[15]

  • No Retention in RP-HPLC: If the compound elutes in the void volume, it is too polar for the conditions. Switch to a more aqueous mobile phase, use a polar-endcapped C18 column (like an "AQ" type), or move to a HILIC or Mixed-Mode method.[4]

  • No Elution in HILIC: If the compound is too strongly retained, increase the water content (the strong solvent) in your mobile phase gradient.

References

  • Mixed Mode - Dr. Maisch. (n.d.).
  • HPLC method dev strategies for Zwitterions. (2019).
  • Acclaim mixed-mode HPLC columns. (n.d.).
  • Column chromatography. (n.d.). Retrieved from Columbia University, Department of Chemistry website.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.).
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic st
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America.
  • Chromatography to separ
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI). (n.d.). NextSDS.
  • Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. (n.d.). PubChem.
  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI) | 251461-85-5. (n.d.). ChemicalBook.
  • Acid–base extraction. (n.d.). In Wikipedia.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014).
  • Is it possible to extract amino acids from water using extraction? (2023).
  • Separation and Refining of Amino acids. (n.d.).
  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (n.d.).
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007).
  • Impurity Synthesis And Identific
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository.
  • Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. (2021).
  • Navigating the Landscape of Cycloartanyl Cations: Synthesis of Fortunefuroic Acid I, Parkeol, 25,26,27-Trinor-3α-hydroxy-17,13-friedolanosta-8,12-dien-23-one, and Spirochensilide A. (2026). Journal of the American Chemical Society.
  • Isolation and identification of impurities in spironolactone. (n.d.).
  • Method for crystallization of amino acids. (n.d.).
  • spiro[3.5]nonan-1-one. (2025).
  • 83465-03-6 | Spiro[3.5]nonane-1-carboxylic acid. (n.d.). ChemScene.
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chrom
  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO.
  • Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. (n.d.). PMC.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). PMC.

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Technical Support Center: Long-Term Storage and Stability of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during long-term storage. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.

Introduction to Stability Challenges

Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, a unique spirocyclic amino acid, possesses functional groups—a secondary amine and a carboxylic acid—that are susceptible to degradation over time. The rigid, three-dimensional structure of the spiro[3.5]nonane core generally imparts stability. However, environmental factors such as temperature, humidity, light, and oxygen can initiate degradation pathways, compromising the purity and activity of the compound. This guide provides a structured approach to identifying and mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-?

A1: Based on the functional groups present, the primary degradation pathways are likely to be:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The spirocyclic alkane structure itself can also undergo oxidation, although this typically requires more forcing conditions.

  • Decarboxylation: While generally stable, the carboxylic acid group can undergo decarboxylation, especially at elevated temperatures.

  • Intermolecular Reactions: At elevated temperatures or in the absence of proper storage, intermolecular amide bond formation (lactamization) between the amine of one molecule and the carboxylic acid of another could occur, leading to oligomerization.

  • Hygroscopicity and Hydrolysis: The presence of polar amino and carboxyl groups may lead to water absorption from the atmosphere. While hydrolysis is not a primary degradation pathway for the core structure, the absorbed water can act as a plasticizer, increasing molecular mobility and accelerating other degradation reactions.[1][2][3]

Q2: What are the visible signs of degradation in my sample?

A2: Degradation may manifest through several observable changes:

  • Physical Appearance: A change in color (e.g., yellowing or browning), caking or clumping of the powder (indicating moisture uptake), or a change in odor.

  • Solubility Issues: Difficulty in dissolving the compound in a solvent in which it was previously soluble can indicate the formation of less soluble degradation products or polymers.

  • Chromatographic Analysis: When analyzed by techniques like HPLC or LC-MS, you may observe the appearance of new peaks, a decrease in the area of the main peak, or a change in the retention time of the main peak.[4][5]

Q3: How critical is temperature for long-term storage?

A3: Temperature is a critical factor. Higher temperatures accelerate the rate of chemical reactions, including degradation.[3][6] For long-term stability, it is imperative to store the compound at low, controlled temperatures. Storing at room temperature is generally not recommended for extended periods. Increased temperatures can lead to a decrease in the concentration of some amino acids.[7][8][9]

Q4: My lab has high humidity. What precautions should I take?

A4: High humidity is a significant risk factor. Moisture can be absorbed by the sample, leading to hydrolysis and other forms of degradation.[1][2][3][10] To mitigate this:

  • Store the compound in a tightly sealed container, preferably with a desiccant.

  • Use a dry, inert atmosphere (like nitrogen or argon) for storage if the compound is particularly sensitive.

  • Handle the compound in a glove box or a low-humidity environment when weighing or transferring.

Q5: Should I be concerned about light exposure?

A5: While many amino acids are relatively photostable, prolonged exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[11][12][13][14][15] It is a standard best practice to store all research compounds in amber or opaque containers to protect them from light.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis After Storage
  • Potential Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Confirm Identity of New Peaks: If possible, use mass spectrometry to determine the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu could suggest oxidation).

    • Perform a Forced Degradation Study: To understand the likely degradation products, subject small amounts of the compound to stress conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, oxidative conditions). Analyze these stressed samples by HPLC/LC-MS to see if the impurity peaks match those observed in your stored sample.[16]

    • Optimize Storage Conditions: Based on the likely cause of degradation, adjust your storage protocol. If oxidation is suspected, store under an inert atmosphere. If hydrolysis is the issue, ensure a dry environment with a desiccant.

Issue 2: Decreased Potency or Inconsistent Biological Activity
  • Potential Cause: Degradation of the active compound leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Re-analyze Purity: Use a quantitative method (e.g., qNMR or HPLC with a calibrated standard) to accurately determine the purity of the stored material.

    • Review Handling Procedures: Ensure that the compound is not being inadvertently degraded during experimental setup (e.g., prolonged exposure to harsh pH, high temperatures, or incompatible solvents).

    • Aliquot the Sample: For long-term use, it is advisable to aliquot the compound into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Recommended Long-Term Storage Protocol

To maximize the shelf-life of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of all potential degradation reactions.[17]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the amine and the spirocyclic core.[17]
Container Tightly sealed, amber glass vialPrevents moisture and light exposure.
Humidity Control Store in a desiccatorEnsures a dry environment to prevent moisture-mediated degradation.

Experimental Workflow: Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of your compound.

Stability_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Sample Storage cluster_2 Time-Point Analysis cluster_3 Data Evaluation Initial_Analysis Analyze fresh sample (t=0) by HPLC, LC-MS, NMR for initial purity and identity Storage_Conditions Aliquot and store samples under different conditions: 1. Recommended: -20°C, inert gas, dark 2. Room Temp, dark 3. 40°C, 75% RH (accelerated) Initial_Analysis->Storage_Conditions Establish baseline Time_Points Analyze samples at defined time points (e.g., 1, 3, 6, 12 months) Storage_Conditions->Time_Points Age samples Analysis_Methods Use the same analytical methods as t=0 Time_Points->Analysis_Methods Compare_Data Compare results to t=0 data Analysis_Methods->Compare_Data Collect data Identify_Degradants Identify and quantify any new peaks Compare_Data->Identify_Degradants Look for changes Determine_Shelf_Life Determine shelf-life under recommended conditions Identify_Degradants->Determine_Shelf_Life Assess stability

Caption: Workflow for assessing the long-term stability of the compound.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-.

Degradation_Pathways Compound Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- Oxidation Oxidation Products (e.g., N-oxide) Compound->Oxidation O₂, light Decarboxylation Decarboxylated Product Compound->Decarboxylation Heat (Δ) Polymerization Oligomers/Polymers (via intermolecular amide bonds) Compound->Polymerization Heat (Δ)

Caption: Potential chemical degradation pathways.

References

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics (RSC Publishing).
  • Photostability of amino acids: Internal conversion versus dissociation. AIP Publishing.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. RSC Publishing.
  • Photostability of amino acids: Internal conversion versus dissociation. AIP Publishing.
  • Photostability of amino acids: internal conversion versus dissociation. PubMed.
  • Humidity stability of halide solid-state electrolytes. Journal of Materials Chemistry A (RSC Publishing).
  • View of Effect of moisture on solid state stability. Journal of Medical Science.
  • Effect of moisture on solid state stability. Semantic Scholar.
  • Top 5 Factors Affecting Chemical Stability. Unknown Source.
  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. PubMed.
  • Technical Support Center: Enhancing the Stability of Spiro[3.5]nonane-9-carboxylic Acid Derivatives. Benchchem.
  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews.
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. PMC.
  • Thermophysical properties of carboxylic and amino acid buffers at subzero temperatures: relevance to frozen state stabilization. PubMed.
  • Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl- | C11H19NO2. PubChem.
  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Unknown Source.
  • Evaluating the abiotic synthesis potential and the stability of building blocks of life beneath an impact-induced steam atmosphere. Frontiers.
  • Amino acids and their derivatives in catalytic cyclohexane oxidation. Unknown Source.
  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI). NextSDS.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
  • Amino acids and their derivatives in catalytic cyclohexane oxidation. ResearchGate.
  • Temperature dependence of amino acid hydrophobicities. PMC - NIH.
  • Fmoc-1-aminocyclohexane carboxylic acid. Chem-Impex.
  • Effects of Storage Temperature at the Early Postharvest Stage on the Firmness, Bioactive Substances, and Amino Acid Compositions of Chili Pepper (Capsicum annuum L.). MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • ALPHA-OXIDATION OF AMINE DERIVATIVES BY BIS(2,2,2-TRI- CHLOROETHYL) AZODICARBOXYLATE AND APPLICATION OF ITS PRODUCTS AS IMINIUM. LOCKSS: Serve Content.
  • Case study: Method development for the amino acid analysis of a complex material.. Unknown Source.
  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI) | 251461-85-5. ChemicalBook.
  • Spiro Compounds. Chemenu.
  • How long can one store amino acids at room temperature?. Quora.
  • Analytical Methods for Amino Acids. Shimadzu.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • 1-Aminocyclohexanecarboxylic acid 98 2756-85-6. Sigma-Aldrich.
  • 83465-03-6 | Spiro[3.5]nonane-1-carboxylic acid. ChemScene.
  • Cas 488703-60-2,(1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID. lookchem.
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. Benchchem.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC.

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Technical Support Center: Optimizing Derivatization of 3-Amino-6-methylspiro[3.5]nonane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Derivatizing 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid presents significant synthetic challenges. The spiro[3.5]nonane core, combined with the 6-methyl substitution, creates a highly sterically hindered environment around both the carboxylic acid and the amine functional groups. Standard coupling conditions often fail, leading to sluggish reaction kinetics, epimerization, self-condensation, or incomplete yields[1]. This Technical Support Center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress side reactions and maximize derivatization efficiency.

Quantitative Reagent Comparison for Hindered Spirocycles

To overcome the activation energy barrier of this spirocyclic system, selecting the correct coupling reagent is paramount. The table below summarizes the performance of various reagents when applied to sterically demanding substrates[2].

Coupling ReagentActive IntermediateRelative ReactivityRisk of EpimerizationRisk of GuanidinylationSafety Profile
DIC / DCC O-AcylisoureaLowHigh (due to slow coupling)NoneStandard
HATU OAt EsterVery HighLowHigh (if in excess)Explosive hazard
COMU Oxyma EsterVery HighVery LowModerateNon-explosive
TFFH Acyl FluorideExtremeVery LowNoneGenerates HF byproducts

Mechanistic Troubleshooting Workflow

Understanding the reaction pathways is critical to diagnosing side reactions. The diagram below illustrates how different activation strategies either lead to side reactions or successfully yield the desired derivatized product.

G cluster_0 Standard Carbodiimides (DIC/DCC) cluster_1 Uronium Salts (HATU/COMU) cluster_2 Acyl Fluorides (TFFH) Start 3-amino-6-methylspiro[3.5]nonane- 1-carboxylic acid O_Acyl O-Acylisourea (Sluggish Intermediate) Start->O_Acyl DIC/DCC ActiveEster OAt / Oxyma Ester (Highly Reactive) Start->ActiveEster HATU/COMU + Base AcylFluoride Acyl Fluoride (Compact & Reactive) Start->AcylFluoride TFFH + Base Epimerization Epimerization / Racemization O_Acyl->Epimerization Slow coupling Oligomer Self-Condensation O_Acyl->Oligomer Unprotected amine Guanidinylation N-Terminal Guanidinylation ActiveEster->Guanidinylation Excess reagent Desired Desired Derivatized Product ActiveEster->Desired Fast coupling AcylFluoride->Desired Overcomes steric bulk

Pathways for spirocyclic amino acid derivatization, showing side reactions and optimal strategies.

Frequently Asked Questions (FAQs)

Q1: I am using HATU to couple the spirocyclic acid, but LC-MS shows a major byproduct with a mass shift of +98 Da. What is happening? A1: This is a classic guanidinylation side reaction[3]. When using uronium-based reagents like HATU, excess reagent can react directly with the unprotected amine of your growing peptide or substrate, forming a stable, unreactive guanidinium species. Solution: Ensure you are using a slight defect of the coupling reagent relative to the amino acid (e.g., 2.9 equivalents of HATU for 3.0 equivalents of the spirocyclic amino acid)[2]. Alternatively, switch to COMU, which has a lower propensity for this side reaction while maintaining high reactivity[2].

Q2: Even with HATU/COMU, my coupling yields are below 40%. How can I force this reaction to completion? A2: The steric bulk of the spiro[3.5]nonane ring and the 6-methyl group likely prevents the bulky OAt/Oxyma active ester from fitting into the target amine's binding pocket. You must switch to an acyl fluoride strategy[1]. Reagents like TFFH convert the carboxylic acid into an acyl fluoride[4]. Because the fluoride ion is exceptionally small and an excellent leaving group, the acyl fluoride intermediate is highly compact and can easily penetrate sterically hindered environments to form the amide bond[5].

Q3: Can I use Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) to speed up the coupling? A3: Yes, microwave energy is highly effective at overcoming the activation energy barriers of bulky amino acids[6]. However, prolonged heating of sterically hindered residues can lead to severe epimerization. Solution: Limit the microwave temperature to 50°C instead of the standard 80°C[6]. Additionally, substituting standard DIPEA with a more hindered base like 2,4,6-collidine can further suppress base-catalyzed racemization during the heating cycle[6].

Validated Experimental Protocols

Protocol A: Acyl Fluoride Derivatization for Extreme Steric Hindrance (Using TFFH)

Causality Insight: This protocol bypasses the bulky intermediates of standard carbodiimides by generating a highly reactive, sterically compact acyl fluoride[4].

  • Preparation: Dissolve 1.0 equivalent of the N-protected 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid in anhydrous Dichloromethane (DCM).

  • Activation: Add 1.0 equivalent of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution[4].

  • Incubation: Stir the mixture at room temperature for 15–30 minutes. The formation of the acyl fluoride can be confirmed via IR spectroscopy (appearance of a carbonyl fluoride peak around 1842 cm⁻¹)[7].

  • Coupling: Add the activated acyl fluoride solution directly to the resin-bound amine (or solution-phase target amine).

  • Reaction: Allow the coupling to proceed for 2–4 hours. Monitor completion via a Kaiser test or LC-MS.

Protocol B: Microwave-Assisted Coupling with COMU

Causality Insight: COMU provides Oxyma-based activation that rivals HATU but is non-explosive[2]. Microwave heating provides the kinetic energy needed to overcome the spirocyclic steric clash, while a lowered temperature (50°C) prevents epimerization[6].

  • Resin Swelling: Swell the target resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is preferred over DMF for hindered sequences due to its superior solvating properties[1].

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of the N-protected spirocyclic amino acid, 2.9 equivalents of COMU (the 0.1 eq defect prevents guanidinylation), and 6.0 equivalents of DIPEA in NMP[2].

  • Transfer: Vortex the activation mixture for 1 minute, then transfer it to the microwave reaction vessel containing the deprotected resin.

  • Microwave Coupling: Irradiate the reaction mixture in a microwave peptide synthesizer. Set the parameters to hold the temperature strictly at 50°C for 15 minutes[6].

  • Washing: Drain the vessel and wash the resin extensively with NMP (5x) and DCM (3x) to remove all byproducts[2].

References

  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." 1

  • PubMed / NIH. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." 6

  • BenchChem. "A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings." 2

  • BenchChem. "A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis."4

  • Luxembourg Bio Technologies. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis." 7

  • ACS Organic Letters. "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." 5

  • BenchChem. "Technical Support Center: Managing Steric Hindrance in Peptide Synthesis." 3

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Technical Support Center: Advanced Strategies for Resolving Overlapping NMR Peaks in Complex Spiro[3.5]nonane-1-carboxylic Acid Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Spectral Crowding in Spirocyclic Systems

Spiro[3.5]nonane-1-carboxylic acids are a class of compounds with significant potential in medicinal chemistry and materials science.[1] Their rigid, three-dimensional structure imparts unique physicochemical properties, but also presents a considerable challenge for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The compact nature of the spirocyclic core often leads to severe signal overlapping in ¹H NMR spectra, particularly in the aliphatic region, making unambiguous assignment and characterization of individual components in a complex mixture a formidable task.[2][3]

This technical support guide provides a structured, multi-level approach to systematically troubleshoot and resolve overlapping NMR signals for these complex mixtures. We will progress from fundamental optimization of standard experiments to the application of advanced 2D techniques and chemical shift reagents, providing both the "how" and the "why" for each method.

Troubleshooting Guide: A Multi-Tiered Approach to Spectral Resolution

Level 1: Foundational Techniques - Optimizing Your 1D NMR Experiment

Before resorting to more complex methods, it is crucial to ensure that the foundational 1D ¹H NMR experiment is fully optimized. Simple adjustments can often lead to significant improvements in spectral resolution.[4]

Problem: Your ¹H NMR spectrum of a spiro[3.5]nonane-1-carboxylic acid mixture shows a broad, unresolved "hump" in the aliphatic region (typically 1.2-2.5 ppm).

Initial Steps & Causality:

  • Sample Concentration: Highly concentrated samples can lead to peak broadening due to viscosity and intermolecular interactions.[5] Diluting your sample may sharpen signals and improve resolution.

  • Solvent Change: The chemical shift of a proton is influenced by the surrounding solvent molecules. Changing from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential chemical shifts (anisotropic effects), potentially resolving overlapping signals.[4][5]

  • Temperature Variation: Acquiring spectra at different temperatures can alter the chemical shifts, especially if conformational exchange is occurring on the NMR timescale.[4][5] This can be particularly effective for resolving signals of protons near flexible side chains.

Experimental Protocol: Solvent & Temperature Screening

  • Initial Spectrum: Dissolve 5-10 mg of your sample mixture in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Solvent Exchange: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen. Add ~0.6 mL of benzene-d₆ to the same NMR tube and re-acquire the spectrum under the same conditions.

  • Temperature Variation: If resolution is still insufficient, acquire spectra at elevated temperatures (e.g., 313 K, 328 K) in a suitable solvent like toluene-d₈.

Parameter Rationale Typical Starting Point
Solvent Induce differential chemical shiftsCDCl₃, Benzene-d₆, Methanol-d₄
Temperature Alter conformational equilibria298 K, 313 K, 328 K
Concentration Minimize intermolecular broadening5-10 mg / 0.6 mL
Level 2: Advanced 1D & 2D NMR Experiments - Dispersing Signals into a Second Dimension

When optimizing 1D experiments is insufficient, two-dimensional (2D) NMR techniques are the next logical step. These experiments correlate nuclear spins through bonds (J-coupling) or space (Nuclear Overhauser Effect), spreading the signals out into a second frequency dimension, which greatly enhances resolution.[6][7]

Problem: Even after optimization, key proton signals in your spiro[3.5]nonane system remain overlapped, preventing the assignment of individual spin systems.

Recommended 2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the carbon backbone of the molecule.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. Since ¹³C spectra have a much wider chemical shift range, this is an extremely powerful technique for resolving overlapping proton signals.[8][9]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for piecing together different fragments of the molecule and for assigning quaternary carbons.[8][10]

  • TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY, but it shows correlations between all protons within a given spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a specific structural fragment, even if some of the intermediate signals are obscured.[8][11]

Workflow for 2D NMR Analysis:

G A Overlapping 1D ¹H Spectrum B Acquire ¹H-¹³C HSQC A->B C Resolve ¹H signals via correlation to ¹³C B->C D Acquire ¹H-¹H COSY/TOCSY C->D E Identify coupled proton networks (spin systems) D->E F Acquire ¹H-¹³C HMBC E->F G Connect spin systems and assign quaternary carbons F->G H Propose Structures of Mixture Components G->H

Caption: Workflow for resolving complex mixtures using 2D NMR.

Level 3: Chemical & Computational Approaches - Actively Modifying the Spectrum

In cases of extreme signal overlap, it may be necessary to chemically modify the sample to induce greater spectral dispersion or to employ computational methods to deconvolve the complex signals.

1. Lanthanide Shift Reagents (LSRs)

Concept: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃, Pr(fod)₃) that can reversibly bind to Lewis basic sites in a molecule, such as the carboxylic acid group.[12][13] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance of the proton from the lanthanide ion, often leading to a dramatic spreading out of previously overlapping signals.[5][14] Europium-based reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[15]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your spiro[3.5]nonane-1-carboxylic acid mixture in a dry, aprotic deuterated solvent like CDCl₃.

  • Prepare LSR Stock Solution: Prepare a dilute solution (e.g., 0.1 M) of the LSR in the same deuterated solvent.

  • Titration: Add small, precise aliquots (e.g., 0.1 equivalents) of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Analysis: Monitor the spectra for the desired signal dispersion. Continue the titration until sufficient resolution is achieved to identify and assign the signals of interest.

2. Chiral Derivatizing and Solvating Agents

If your mixture contains enantiomers or diastereomers with overlapping signals, chiral auxiliaries can be employed.

  • Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, covalently react with the carboxylic acid functionality to form diastereomeric esters. These new diastereomers often exhibit greater chemical shift non-equivalence, allowing for easier differentiation and quantification.[3]

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with your analytes.[3][16] This interaction can induce small but significant differences in the chemical shifts of the enantiomers/diastereomers, aiding in their resolution.

3. Computational Deconvolution

For highly complex spectra where physical methods are insufficient, computational deconvolution algorithms can be used to mathematically separate overlapping peaks.[17][18] These methods use line-shape analysis and fitting algorithms to extract the chemical shifts and coupling constants of individual components from a convoluted signal envelope.[19][20]

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the cyclohexane and cyclobutane rings in my spiro[3.5]nonane so overlapped?

A1: The protons on these rings are in very similar chemical environments, especially those further from the carboxylic acid group. This leads to similar shielding and, consequently, very close chemical shifts, resulting in severe signal overlap.[3]

Q2: I've added a lanthanide shift reagent, but all my peaks are just getting broader, not shifting. What's wrong?

A2: Significant line broadening without a corresponding shift can indicate the presence of water or other coordinating impurities in your sample or solvent, as these can compete for binding to the LSR. It can also occur if too much LSR is added. Ensure you are using a dry, aprotic solvent and add the LSR in small increments.[12]

Q3: Can I use 2D NMR techniques on a mixture of compounds?

A3: Absolutely. 2D NMR is an excellent tool for analyzing mixtures.[11][21] By spreading the signals into a second dimension, you can often isolate the correlation patterns for each individual component, allowing you to "walk through" the structure of each molecule in the mixture.

Q4: My sample is very dilute. Which experiments are best for sensitivity?

A4: For dilute samples, ¹H-detected experiments like HSQC are generally more sensitive than ¹³C-detected experiments. You can also increase the number of scans to improve the signal-to-noise ratio, though this will increase the experiment time.

Q5: The carboxylic acid proton signal (around 10-12 ppm) is very broad. Is this normal?

A5: Yes, a broad signal for the carboxylic acid proton is common due to hydrogen bonding and chemical exchange with trace amounts of water.[22] Adding a drop of D₂O to your NMR tube will cause the proton to exchange with deuterium, leading to the disappearance of this signal, which can be a useful diagnostic tool.[22]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link][23][24][25][26]

  • Minal Saini. (n.d.). Lanthanide shift reagents in nmr. Slideshare. [Link][15]

  • Zhang, Y., & Wu, B. (2006). New Macrocyclic Compound as Chiral Shift Reagent for Carboxylic Acids. Organic Letters. [Link]

  • Suryanarayana, I., Babu, S., & Kunwar, A. C. (2009). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 7(19), 3958-3963. [Link]

  • Zhang, F., et al. (2013). Deconvolution of Chemical Mixtures with High Complexity by NMR Consensus Trace Clustering. Journal of the American Chemical Society. [Link][17]

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Validation & Comparative

A Comparative Guide for Drug Discovery: Spiro[3.5]nonane Amino Acids vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Chemical Space Beyond "Flatland"

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a cornerstone of rational drug design. For decades, the piperidine ring, a six-membered nitrogen-containing heterocycle, has been celebrated as a "privileged scaffold".[1] Its ubiquity in FDA-approved drugs is a testament to its success, stemming from a favorable blend of conformational flexibility, basicity, and physicochemical properties that enhance "drug-likeness".[2][3] Piperidine's ability to present substituents in well-defined spatial vectors through its stable chair conformation has made it a reliable workhorse in developing therapeutics for a vast range of diseases.[1][4]

However, the modern imperative in drug discovery is to "escape from flatland"—a strategic move away from planar, sp²-rich aromatic systems towards more three-dimensional, sp³-rich structures.[5] This paradigm shift is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced target selectivity.[6][7] Within this context, rigid spirocyclic systems have emerged as powerful tools.[8][9] This guide provides a direct, data-driven comparison between the archetypal piperidine scaffold and a specific, highly functionalized spirocyclic amino acid: Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- . We will dissect their structural differences, compare their physicochemical and pharmacokinetic profiles, and provide the technical insights necessary for researchers to make informed decisions in scaffold selection for next-generation therapeutics.

Section 1: Structural and Conformational Analysis

The fundamental difference between these two scaffolds lies in their topology and conformational freedom, which dictates how they present functional groups for interaction with a biological target.

The Piperidine Scaffold: A Flexible Foundation The piperidine ring predominantly exists in a low-energy chair conformation to minimize steric and torsional strain.[2] This conformation is not static; it undergoes rapid ring inversion, allowing substituents to interchange between axial and equatorial positions. The orientation of substituents is critical for biological activity, and this conformational flexibility can be both an advantage (allowing the molecule to adapt to various binding pockets) and a disadvantage (leading to an entropic penalty upon binding and potential for off-target interactions).[10] The nitrogen atom further introduces the possibility of nitrogen inversion, adding another layer to its conformational dynamics.[2]

The Spiro[3.5]nonane Scaffold: A Rigid, 3D Framework In stark contrast, the spirocyclic nature of the Spiro[3.5]nonane system, where a cyclobutane and a cyclohexane ring are joined by a single quaternary carbon, severely restricts conformational freedom.[11] This rigidity locks the molecule into a well-defined three-dimensional shape. The substituents are projected into space at fixed angles, offering a unique and precise way to probe the topology of a target's binding site. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing potency and selectivity.[8][9] The increased fraction of sp³-hybridized carbons (Fsp³) contributes to a more globular, three-dimensional molecular shape, a desirable trait for disrupting protein-protein interactions and improving solubility.[5]

G Piperidine Piperidine Scaffold Piperidine_props Key Features Flexible Chair Conformation Rapid Ring Inversion Axial/Equatorial Isomerism Established & Versatile Piperidine->Piperidine_props Characterized by Spiro Spiro[3.5]nonane Derivative Spiro_props Key Features Rigid 3D Structure Fixed Substituent Vectors High Fsp³ Character Novel Chemical Space Spiro->Spiro_props Characterized by

Caption: High-level comparison of piperidine and spiro[3.5]nonane scaffolds.

Section 2: Physicochemical Properties and "Drug-Likeness"

A scaffold's utility is heavily dependent on its intrinsic physicochemical properties. These parameters govern solubility, permeability, and metabolic stability, and are often assessed through frameworks like Lipinski's Rule of Five, which predicts the "drug-likeness" of a potential oral therapeutic.[12][13]

Below is a comparative table of calculated physicochemical properties for the parent piperidine scaffold and the specific Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- derivative.

PropertyPiperidine (Parent)Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-Analysis & Implication
Molecular Formula C₅H₁₁NC₁₁H₁₉NO₂[14]The spiro-compound is significantly larger and more functionalized.
Molecular Weight ( g/mol ) 85.15[15]197.27[14]Both are well within the <500 Da guideline of Lipinski's rule.[12]
cLogP (Lipophilicity) 0.84[15]~1.5 - 2.0 (Predicted)The spiro-compound is more lipophilic due to its larger hydrocarbon framework, but remains in a favorable range for drug design (<5).[12]
H-Bond Donors 12 (Amine and Carboxylic Acid)The spiro-compound has more H-bond donors, potentially increasing solubility and target interactions, while staying under Lipinski's limit of 5.[16]
H-Bond Acceptors 13 (Nitrogen and Carbonyl Oxygens)The spiro-compound has more H-bond acceptors, also well within Lipinski's limit of 10.[16]
Rotatable Bonds 02The low number of rotatable bonds in the spiro-compound reflects its rigidity, which is desirable for reducing the entropic cost of binding.
Fraction of sp³ Carbons (Fsp³) 1.0~0.91Both scaffolds are highly saturated. The high Fsp³ of the spiro-compound is a key feature, correlating with improved solubility and clinical success rates.[5]
Topological Polar Surface Area (tPSA) 12.0 Ų~63.3 Ų (Predicted)The higher tPSA of the spiro-compound suggests lower passive permeability across the blood-brain barrier but potentially better aqueous solubility.

Causality Behind the Data: The spiro[3.5]nonane derivative, despite its increased complexity, maintains excellent "drug-like" properties. Its primary advantage is the high Fsp³ character and conformational rigidity, which are modern metrics correlated with higher clinical success.[5] The piperidine scaffold serves as a smaller, more basic building block, whose final properties are almost entirely dictated by its substituents. The spiro-compound, as defined, is a more complete fragment with built-in functionality (amine and carboxylic acid) that provides clear vectors for further chemical elaboration.

G center Oral Bioavailability (Lipinski's Rule of Five) mw MW < 500 Da center->mw logp LogP < 5 center->logp hbd H-Bond Donors < 5 center->hbd hba H-Bond Acceptors < 10 center->hba

Caption: Key parameters of Lipinski's Rule of Five for oral drug-likeness.

Section 3: Impact on Pharmacological Profiles (ADME)

The structural and physicochemical differences between the scaffolds directly translate to their in vivo behavior, affecting their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Absorption and Permeability: The lower polarity and smaller size of simple piperidines generally favor good passive permeability.[15] The spiro[3.5]nonane derivative, with its higher tPSA due to the amino acid functionality, may have lower passive absorption but could be a substrate for active transport mechanisms. Its enhanced solubility due to the 3D structure can prevent precipitation in the gut, aiding overall absorption.[5]

  • Distribution: The rigid, defined shape of the spiro-compound can lead to higher binding selectivity, potentially reducing off-target binding and altering the volume of distribution compared to a more flexible piperidine analog.[8]

  • Metabolism: This is a key differentiator. The piperidine ring, particularly carbons adjacent to the nitrogen, can be susceptible to metabolic oxidation by cytochrome P450 enzymes, and the nitrogen itself is a site for N-dealkylation.[10][17] The spiro[3.5]nonane scaffold's rigid structure and quaternary spirocenter can introduce steric hindrance that shields metabolically labile sites. This can significantly improve metabolic stability and increase the compound's half-life, a major advantage in drug design.[3]

  • Toxicity: Improved selectivity from a rigid scaffold can reduce off-target-related toxicity. For example, chiral piperidine scaffolds have been shown to help reduce cardiac hERG toxicity. The rigid nature of the spiro-compound offers a similar, if not superior, opportunity to fine-tune interactions to avoid toxicity-related targets.

Section 4: Synthesis and Chemical Accessibility

The practicality of a scaffold is tied to its synthetic accessibility. Here, the two scaffolds occupy opposite ends of the spectrum.

Piperidine Synthesis: The synthesis of piperidine derivatives is a mature field of organic chemistry. A vast number of substituted piperidines are commercially available. Common synthetic routes include the catalytic hydrogenation of corresponding pyridines or reductive amination of glutaraldehyde derivatives, which are often high-yielding and scalable.[4][18] This accessibility makes piperidines ideal for rapid library synthesis and initial structure-activity relationship (SAR) studies.

Spiro[3.5]nonane Amino Acid Synthesis: The construction of the spiro[3.5]nonane core is significantly more complex and challenging.[9] It often requires multi-step sequences, potentially involving cycloaddition reactions or ring expansions, which can be difficult to scale and may result in lower overall yields.[19][20] The introduction of multiple stereocenters, as in the specified amino acid, adds further complexity. This synthetic barrier represents a major consideration, increasing the time and cost of research and development, particularly in the early phases.[9]

G cluster_0 Piperidine Synthesis Workflow cluster_1 Spiro[3.5]nonane Synthesis Workflow Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Pyridine->Hydrogenation Piperidine Piperidine Scaffold Hydrogenation->Piperidine Ketone Cyclic Ketone/ Ester Precursors Multistep Multi-Step Sequence (e.g., Cycloaddition, Rearrangement) Ketone->Multistep Spiro Spiro[3.5]nonane Scaffold Multistep->Spiro

Sources

Comparative binding affinity of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

**A Researcher's Guide to

Comparative Binding Affinity of Novel Spirocyclic GABA Receptor Ligands**

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, prized for their ability to confer rigid, three-dimensional architectures that can significantly enhance binding affinity and selectivity for complex biological targets.[1][2] This guide provides a comprehensive framework for evaluating the comparative binding affinity of a novel series of spiro[3.5]nonane-based amino acids, exemplified by 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. These structures are designed as conformationally restricted analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4][] We will explore the scientific rationale for this structural design, present a detailed protocol for determining binding affinity at GABA receptors using a competitive radioligand binding assay, and analyze a representative dataset to elucidate structure-activity relationships (SAR).

Introduction: The Rationale for Spirocyclic GABA Analogs

The therapeutic potential of modulating the GABAergic system is vast, spanning conditions from anxiety and epilepsy to spasticity and neuropathic pain. GABA exerts its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C (now classified as GABA-A-rho).[6] Direct agonists of these receptors often suffer from poor pharmacokinetic properties or a lack of subtype selectivity, leading to undesirable side effects.

A proven strategy to overcome these limitations is the use of conformationally restricted analogs.[3] By locking the flexible GABA backbone into a more rigid structure, such as a spirocycle, we can:

  • Enhance Binding Affinity: Pre-organizing the molecule into a bioactive conformation reduces the entropic penalty of binding.

  • Improve Receptor Selectivity: The defined three-dimensional shape of a spirocyclic analog can be tailored to fit the specific topology of a single receptor subtype's binding pocket.

  • Increase Metabolic Stability: The spirocyclic core is less susceptible to enzymatic degradation compared to linear structures.[7][8]

The lead compound, 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid (Compound A) , and its analogs are designed to probe the steric and electronic requirements of the GABA receptor binding site. This guide will outline the methodology to quantify and compare their binding potencies.

Comparative Analysis of Binding Affinity

To understand the structure-activity relationship (SAR), a series of analogs based on the lead structure (Compound A) would be synthesized and tested. The primary goal is to determine how modifications to the spiro[3.5]nonane scaffold affect binding affinity for a chosen target, such as the GABA-A receptor.

Profile of Test Compounds

The following table outlines a logical series of analogs for an initial SAR study. These compounds systematically probe the importance of the methyl group's position and the core spirocyclic structure.

Compound IDStructureRationale for Inclusion
Compound A 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid The lead compound, establishing a baseline affinity.
Compound B 3-amino-spiro[3.5]nonane-1-carboxylic acid Unsubstituted analog to determine the effect of the methyl group.
Compound C 3-amino-7-methylspiro[3.5]nonane-1-carboxylic acid Isomer to probe steric tolerance at a different position on the cyclohexane ring.
Compound D 3-amino-6-ethylspiro[3.5]nonane-1-carboxylic acid Homolog to evaluate tolerance for larger alkyl substituents.
Quantitative Binding Affinity Data (Representative)

The binding affinity of our hypothetical compounds would be determined using a competitive radioligand binding assay, as detailed in Section 3. The key output from this experiment is the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

The following table presents a set of representative data that illustrates a plausible outcome for such a study against the GABA-A receptor.

Compound IDTarget ReceptorRadioligandKᵢ (nM) ± SEM
Compound A GABA-A[³H]Muscimol150 ± 12
Compound B GABA-A[³H]Muscimol850 ± 67
Compound C GABA-A[³H]Muscimol225 ± 18
Compound D GABA-A[³H]Muscimol600 ± 51
GABA (Control) GABA-A[³H]Muscimol95 ± 8
Interpretation of Structure-Activity Relationships
  • The methyl group is crucial for affinity: The removal of the methyl group (Compound B) results in a significant (approx. 5.7-fold) decrease in binding affinity compared to the lead (Compound A), suggesting a beneficial hydrophobic or steric interaction within the binding pocket.

  • Positional Isomerism matters: Moving the methyl group from the 6- to the 7-position (Compound C) results in a slightly lower affinity than Compound A, indicating that while the substituent is beneficial, its precise location influences the quality of the interaction.

  • Steric bulk is detrimental: Increasing the size of the alkyl group from methyl (Compound A) to ethyl (Compound D) leads to a 4-fold reduction in affinity. This suggests a sterically constrained binding pocket that cannot accommodate larger substituents at this position.

This analysis provides a clear, data-driven path for the next round of analog design, focusing on optimizing the size and position of substituents on the cyclohexane ring.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a robust method for determining the binding affinity of unlabeled test compounds (like our spirocyclic analogs) for the GABA-A receptor by measuring their ability to compete with a radiolabeled ligand.[6][9]

Rationale and Self-Validation

The cornerstone of a trustworthy binding assay is ensuring that the reaction has reached equilibrium and that results are not skewed by experimental artifacts.[10][11] This protocol incorporates critical validation steps:

  • Equilibration Time: Incubation time must be sufficient for the binding reaction to reach a steady state. This is confirmed in preliminary experiments by measuring specific binding at multiple time points until a plateau is observed.[11]

  • Protein Concentration: The concentration of the receptor source (brain membranes) must be low enough to avoid "ligand depletion," where a significant fraction of the radioligand binds, thus changing its effective concentration.[12] Specific binding should be less than 10% of the total radioactivity added.[12]

  • Nonspecific Binding Definition: Nonspecific binding is determined in the presence of a saturating concentration of a known, high-affinity standard (e.g., unlabeled GABA), ensuring that only binding to the target receptor is quantified.[9]

Workflow Diagram

G cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis p1 Homogenize rat cerebral cortex in Sucrose Buffer p2 Centrifuge at 1,000 x g (Remove nuclei, debris) p1->p2 p3 Centrifuge supernatant at 20,000 x g (Pellet membranes) p2->p3 p4 Wash pellet 3x with Tris-HCl buffer to remove endogenous GABA p3->p4 p5 Resuspend final pellet in Assay Buffer; Determine protein conc. p4->p5 a2 Incubate: Membranes + [³H]Muscimol + Test Compound/Buffer p5->a2 a1 Prepare serial dilutions of test compounds a1->a2 a3 Incubation at 4°C for 60 min (Reach Equilibrium) a2->a3 a4 Rapidly filter through GF/B filters to separate bound from free radioligand a3->a4 a5 Wash filters 4x with ice-cold Wash Buffer a4->a5 a6 Quantify radioactivity on filters via Liquid Scintillation Counting a5->a6 d1 Calculate Specific Binding: Total Binding - Nonspecific a6->d1 d2 Plot % Specific Binding vs. log[Test Compound] d1->d2 d3 Fit data to a sigmoidal dose-response curve to determine IC₅₀ d2->d3 d4 Calculate Kᵢ using the Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) d3->d4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

Materials:

  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Muscimol (specific activity ~20-30 Ci/mmol), prepared in Assay Buffer to a final concentration of 5 nM.[9]

  • Nonspecific Control: 10 µM GABA in Assay Buffer.

  • Membrane Source: Frozen rat cerebral cortex.

Procedure:

  • Membrane Preparation: [6][9]

    • Homogenize thawed rat cortex tissue in 20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.

    • Discard the supernatant. Resuspend the pellet in ice-cold Assay Buffer and repeat the centrifugation. Perform this wash step a total of three times to thoroughly remove endogenous GABA.[6]

    • Resuspend the final pellet in Assay Buffer to achieve a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, nonspecific binding, and each concentration of the test compound.

    • Total Binding: Add 100 µL membrane suspension, 50 µL [³H]Muscimol solution, and 50 µL Assay Buffer.

    • Nonspecific Binding: Add 100 µL membrane suspension, 50 µL [³H]Muscimol solution, and 50 µL of 10 µM GABA solution.[9]

    • Test Compound: Add 100 µL membrane suspension, 50 µL [³H]Muscimol solution, and 50 µL of the test compound dilution (typically spanning 0.1 nM to 100 µM).

    • Incubate all tubes for 60 minutes at 4°C.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

    • Immediately wash the filters four times with 4 mL of ice-cold Assay Buffer.

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (CPM from Total Binding) - (CPM from Nonspecific Binding).

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using nonlinear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Broader Context and Future Directions

The ability to precisely quantify binding affinity is the first step in characterizing any novel compound series. The spirocyclic amino acids presented here show promise as conformationally restricted GABA analogs.

G cluster_pathway Simplified GABA-A Receptor Signaling GABA GABA or Analog Binds Receptor GABA-A Receptor (Ligand-gated Cl⁻ Channel) GABA->Receptor Channel Channel Opens Receptor->Channel Ion Cl⁻ Influx Channel->Ion Result Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Ion->Result

Caption: Simplified GABA-A receptor signaling pathway.

Future work based on the initial binding data would involve:

  • Selectivity Profiling: Testing the compounds against other relevant receptors (e.g., GABA-B, glycine receptors) to determine their selectivity profile.

  • Functional Assays: Moving beyond simple binding to measure functional activity (e.g., using electrophysiology to measure ion channel gating) to classify compounds as agonists, antagonists, or allosteric modulators.

  • In Vivo Studies: Advancing the most promising compounds with high affinity and selectivity into animal models to assess their therapeutic potential and pharmacokinetic properties.

This guide provides the foundational methodology and analytical framework necessary to rigorously evaluate novel spirocyclic compounds, paving the way for the development of next-generation therapeutics targeting the GABAergic system.

References

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  • How to measure and evalu
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  • GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates.
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Comparative Guide: Conformational Stability of Spiro[3.5]nonane vs. Spiro[3.3]heptane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland in Peptidomimetics

In modern drug discovery, the transition from planar aromatic rings to three-dimensional, sp3 -rich scaffolds—often termed "escaping flatland"—has become a critical strategy for improving target selectivity, metabolic stability, and aqueous solubility. Among these scaffolds, spirocyclic amino acids serve as highly effective conformational restrictors. By rigidly locking the ϕ and ψ dihedral angles of the peptide backbone, these non-natural amino acids pre-organize peptides into bioactive conformations (such as β -turns or polyproline helices), thereby minimizing the entropic penalty upon receptor binding.

This guide objectively compares the conformational stability, structural dynamics, and synthetic integration of two prominent spirocyclic scaffolds: spiro[3.3]heptane and spiro[3.5]nonane amino acids.

Thermodynamic Rationale & Structural Dynamics

Spiro[3.3]heptane: The Ultra-Rigid Scaffold

The spiro[3.3]heptane core consists of two orthogonal cyclobutane rings. This architecture is exceptionally rigid, offering virtually no ring-flipping dynamics.

  • Bioisosterism & Exit Vectors: Unlike bicyclo[1.1.1]pentane or cubane, which retain collinear exit vectors, spiro[3.3]heptane projects its substituents at non-collinear angles[1]. This makes it an ideal, patent-free bioisostere for mono-, meta-, and para-substituted benzene rings, as well as a restricted surrogate for cis-1,4-disubstituted cyclohexanes[1][2].

  • Conformational Locking: When incorporated into a peptide, the extreme steric bulk and rigid orthogonality of the dual four-membered rings severely restrict the Ramachandran space of the adjacent residues, locking the peptide into a highly specific trajectory.

Spiro[3.5]nonane: Tunable Flexibility

The spiro[3.5]nonane system fuses a rigid cyclobutane ring with a six-membered cyclohexane ring.

  • Chair-Flip Dynamics: While the spiro center fixes the overall vector geometry, the cyclohexane ring retains the ability to undergo chair-chair interconversion. This localized flexibility allows the scaffold to act as a "shock absorber," adapting to slightly larger or more dynamic receptor pockets where absolute rigidity might hinder induced-fit binding.

  • Application: Spiro[3.5]nonane derivatives (such as 1,6-diazaspiro[3.5]nonane-2,5-diones) are frequently utilized as conformationally restricted surrogates for piperidine or extended aliphatic chains, offering a balance between metabolic shielding and structural adaptability[3].

Comparative Quantitative Data

The following table summarizes the physicochemical and conformational profiles of both spirocyclic amino acid classes based on crystallographic and computational exit vector plot (EVP) analyses.

PropertySpiro[3.3]heptane Amino AcidsSpiro[3.5]nonane Amino Acids
Structural Composition Two orthogonal cyclobutane ringsCyclobutane fused to Cyclohexane
Conformational Rigidity Ultra-high (highly restricted exit vectors)High (localized chair-flip flexibility)
Primary Application Non-collinear benzene bioisostere / cis-1,4-cyclohexane surrogateSubstituted piperidine / aliphatic surrogate
Dihedral Restriction ( ϕ,ψ ) Tightly constrained (narrow Ramachandran space)Moderately constrained
Metabolic Stability Exceptionally high (steric shielding prevents proteolytic cleavage)High (protects adjacent peptide bonds)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and validation of these scaffolds must operate as a self-validating system. Below are the field-proven protocols for generating and verifying these spirocycles.

Protocol A: Divergent Synthesis of Spiro[3.3]heptane Amino Acids

Rationale: Standard cyclization methods often fail for spiro[3.3]heptanes due to extreme ring strain. This protocol utilizes a thermodynamically driven rearrangement to build the core[4].

  • Olefination via Tebbe Protocol: Begin with an O-silylated 2-(hydroxymethyl)cyclobutanone precursor.

    • Causality: Standard Wittig reactions fail with this specific substrate due to steric hindrance and competitive enolization. The titanium-based Tebbe reagent bypasses this, ensuring efficient exocyclic double bond formation[4].

  • Meinwald Oxirane Rearrangement: Epoxidize the resulting alkene with mCPBA, followed by treatment with a Lewis acid (e.g., BF3​⋅OEt2​ ).

    • Causality: This triggers a Meinwald rearrangement. While expansion to a spiro[2.4]heptane is theoretically possible, the thermodynamic relief of extreme ring strain drives the selective expansion of the cyclopropyl ring to form the desired spiro[3.3]heptane system[4].

  • Asymmetric Strecker Reaction: Condense the spirocyclic ketone with Ellman’s sulfinamide, followed by the addition of cyanide.

    • Causality: Ellman's chiral auxiliary provides superior facial selectivity compared to traditional auxiliaries (like (R)- α -phenylglycinol). The resulting adducts are highly stable and easily resolved via chromatography, providing a self-validating confirmation of enantiopurity prior to peptide coupling[4].

Protocol B: Conformational Validation via 2D-NMR

Rationale: A restricted scaffold is only valuable if it maintains its predicted geometry in solution. This protocol internally verifies the conformational lock.

  • Sample Preparation: Dissolve the synthesized spiro-peptide in a non-competing solvent (e.g., CDCl3​ or DMSO-d6​ ) at a 1-2 mM concentration.

  • ROESY/NOESY Acquisition: Acquire 2D NOESY spectra with a mixing time of 200-300 ms.

    • Causality: This specific mixing time is optimal for small-to-medium peptides to observe through-space interactions (< 5 Å) without generating spin diffusion artifacts.

  • Exit Vector Mapping: Measure the cross-peaks between the spirocyclic protons and the adjacent amino acid amide protons.

    • Validation: The presence of strong, invariant NOE signals across varying temperatures (variable-temperature NMR) confirms the conformational lock. For spiro[3.5]nonane, if the chair-flip occurs too rapidly on the NMR timescale, these signals will broaden, serving as an internal diagnostic of the scaffold's dynamic flexibility.

Scaffold Selection & Validation Workflow

The following diagram illustrates the logical pipeline from scaffold selection to empirical validation, ensuring that the chosen spirocycle meets the specific thermodynamic requirements of the target receptor.

G A Target Identification: Conformationally Restricted Peptidomimetic B Spiro[3.3]heptane Scaffold - Ultra-rigid dual cyclobutane - Non-collinear exit vectors A->B C Spiro[3.5]nonane Scaffold - Cyclobutane + Cyclohexane - Chair-flip dynamics A->C D Asymmetric Synthesis & Fmoc-SPPS Incorporation B->D C->D E Conformational Stability Validation D->E F 2D NMR (NOESY/ROESY) Solution-state dynamics E->F G X-Ray Crystallography Solid-state dihedral angles E->G

Workflow for synthesizing and validating spirocyclic amino acid scaffolds.

Sources

A Comparative Analysis of the Cytotoxic Profiles of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- and Standard Aliphatic Amines

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of safer and more efficacious therapeutic agents. Spirocyclic compounds, with their inherent three-dimensional architecture, have emerged as a promising class of molecules, offering unique pharmacological properties.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a representative spirocyclic amino acid, Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-, against a selection of standard aliphatic amines.

While direct experimental data for the specific spiro[3.5]nonane derivative is not yet publicly available, this guide will extrapolate its likely cytotoxic profile based on the known structure-activity relationships of related spirocyclic and cyclic amino acid compounds. This will be contrasted with the well-documented cytotoxicity of standard aliphatic amines, offering a predictive framework for researchers in the early stages of drug discovery and development.

Introduction to the Compound Classes

Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- belongs to the family of spirocyclic compounds, which are characterized by two rings connected through a single common atom. This unique structural feature imparts a rigid, three-dimensional conformation that can be advantageous for specific and high-affinity binding to biological targets. The presence of both a carboxylic acid and an amino group suggests potential for zwitterionic character and diverse biological interactions.

Standard Aliphatic Amines , for the purpose of this guide, will be represented by cyclohexylamine (a primary amine), dicyclohexylamine (a secondary amine), and triethylamine (a tertiary amine). These compounds are widely used in industrial and pharmaceutical settings and serve as excellent benchmarks for baseline cytotoxicity. Their flexible, non-planar structures and basic nitrogen atom are key determinants of their biological activity and toxicity.

Principles of Cytotoxicity Assessment

Understanding the potential for a compound to cause cell death is a critical step in preclinical drug development.[3] In vitro cytotoxicity assays are fundamental tools for this evaluation, providing a quantitative measure of a compound's toxicity, typically expressed as the half-maximal inhibitory concentration (IC50).[4][5] A lower IC50 value indicates a higher cytotoxic potency.

Two of the most common methods for assessing cytotoxicity are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[6][7][8] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[9][10][11][12][13] An increase in LDH activity in the supernatant is indicative of increased cell death.

Comparative Cytotoxicity: A Data-Driven Analysis

Due to the absence of direct experimental data for Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-, we will draw comparisons from studies on structurally related spirocyclic and cyclic amino acids.

Spirocyclic Compounds: A Trend Towards Targeted Cytotoxicity

Numerous studies have demonstrated the cytotoxic potential of various spirocyclic compounds against a range of cancer cell lines.[1][2][14][15] The cytotoxic activity is often linked to the specific heterocyclic rings and their substituents. For instance, some spiro-oxindole derivatives have shown potent cytotoxic effects against human breast cancer cell lines (MCF-7).[14] The proposed mechanism for many cytotoxic spiro compounds involves the induction of apoptosis, or programmed cell death.[16][17]

For the purpose of a predictive comparison, we can consider the cytotoxicity of related cyclic amino acids. For example, some synthetic chiral amino acid derivatives have demonstrated promising anticancer activity with IC50 values in the low micromolar range.[18] The presence of both a lipophilic moiety and a protected amino acid scaffold appeared to be crucial for enhancing anticancer activity and selectivity towards cancer cells.[18]

Standard Aliphatic Amines: A Profile of General Toxicity

The cytotoxicity of aliphatic amines is often correlated with their basicity and lipophilicity.[19] Inhalation or direct contact with these compounds can cause irritation to the skin, eyes, and respiratory tract.[20][21][22][23][24] In vitro studies and in vivo animal models have provided some data on their toxic concentrations.

For a comparative perspective, the following table summarizes available cytotoxicity data for our selected standard aliphatic amines. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in cell lines and experimental protocols.

CompoundCompound ClassCell LineIC50/LD50Source
Cyclohexylamine Primary Aliphatic AmineRat (oral)0.71 ml/kg (LD50)[25]
Dicyclohexylamine Secondary Aliphatic AmineRat (oral)-[26]
Triethylamine Tertiary Aliphatic AmineRat (oral)730 mg/kg (LD50)[27]

Note: The table includes in vivo LD50 data due to the limited availability of consistent in vitro IC50 values for these specific aliphatic amines in common cancer cell lines from the conducted searches.

The general toxicity of aliphatic amines is often attributed to their ability to disrupt cell membranes and interfere with cellular pH homeostasis due to their basic nature.

Mechanistic Insights: Apoptosis vs. Necrosis

A key differentiator in the cytotoxic profile of a compound is the mechanism by which it induces cell death.

Spirocyclic Compounds and Apoptosis: Many biologically active spirocyclic compounds have been shown to induce apoptosis.[16][17] This is a highly regulated process of cell self-destruction that avoids the inflammatory response associated with necrosis. This targeted mechanism is a desirable trait for anticancer agents.

Aliphatic Amines and Necrotic Effects: The corrosive and irritant nature of many aliphatic amines suggests a more necrotic mode of cell death, particularly at higher concentrations.[20][22] This involves cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.

Experimental Methodologies: A Closer Look

To ensure the scientific integrity of cytotoxicity comparisons, standardized protocols are essential. Below are detailed, step-by-step methodologies for the MTT and LDH assays.

MTT Assay Protocol

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Principle: The MTT assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow of the LDH cytotoxicity assay.

Conclusion and Future Directions

Based on the available literature for structurally related compounds, it is reasonable to predict that Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- will likely exhibit a more favorable cytotoxic profile compared to standard aliphatic amines. Its rigid spirocyclic core, combined with the amino acid functionality, suggests the potential for more specific biological interactions, possibly leading to targeted cytotoxicity through mechanisms like apoptosis. This contrasts with the more general, and often necrotic, cytotoxicity associated with simple aliphatic amines.

However, this remains a predictive analysis. To definitively characterize the cytotoxic profile of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-, further in vitro studies are essential. Researchers are encouraged to perform head-to-head cytotoxicity assays against a panel of cancer and non-cancerous cell lines, directly comparing it with standard aliphatic amines. Such studies will not only elucidate the specific IC50 values but also provide crucial insights into its mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

Click to expand
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  • PubMed. Cytotoxic and antimicrobial evaluations of novel apoptotic and anti-angiogenic spiro cyclic 2-oxindole derivatives of 2-amino-tetrahydroquinolin-5-one. [Link]

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A Comparative Guide to the Cross-Validation of In Vitro Screening Assays for 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the cross-validation of in vitro screening assays for the novel spirocyclic compound, 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, is provided below. This document is designed for researchers, scientists, and professionals in the field of drug development.

The rigorous validation of in vitro screening assays is a cornerstone of preclinical drug discovery. This guide provides a comprehensive comparison of methodologies for the cross-validation of assays involving the novel compound 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, a spirocyclic GABA analog with potential as a selective GABA receptor modulator. We will explore two primary assay platforms, a fluorescence-based and a label-free impedance-based assay, and detail the necessary steps for their cross-validation to ensure data reliability and reproducibility.

Introduction to 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid and the Importance of Assay Cross-Validation

3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid is a novel synthetic amino acid containing a spiro[3.5]nonane scaffold. This unique three-dimensional structure is of significant interest in medicinal chemistry due to its potential for increased metabolic stability and novel intellectual property. Its structural similarity to GABA suggests a potential interaction with GABA receptors, which are critical targets in the central nervous system for treating conditions like epilepsy, anxiety, and sleep disorders.

Given the novelty of this compound, it is imperative that the in vitro assays used for its characterization are robust and provide consistent results. Cross-validation, the process of comparing the results from two or more distinct assay formats, is a critical step in this process. It helps to identify and mitigate potential artifacts or off-target effects that may be specific to a single assay technology.

Comparative Analysis of In Vitro Assay Platforms

For the initial characterization of 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid, we will compare a fluorescence-based assay using a GABA receptor subunit-expressing cell line and a label-free dynamic mass redistribution (DMR) assay.

Assay Principle Comparison
Assay Type Principle Advantages Disadvantages
Fluorescence-Based (FLIPR) Measures changes in intracellular calcium or membrane potential using fluorescent dyes in response to GABA receptor activation.High-throughput, well-established, direct measurement of ion channel activity.Susceptible to interference from fluorescent compounds, potential for dye-loading artifacts.
Label-Free (Impedance-Based) Detects changes in cellular impedance upon receptor activation, reflecting global cellular responses such as morphological changes.Non-invasive, provides integrated cellular response, less prone to compound interference.Indirect measurement of receptor activation, can be less sensitive for certain targets.
Experimental Protocols

This protocol outlines the use of a fluorescent calcium indicator to measure the response of a stable cell line expressing the target GABA receptor to 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid.

Workflow:

Figure 2: Workflow for the label-free impedance-based assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Use the same GABA receptor-expressing cell line as in the fluorescence assay.

    • Seed the cells into 96-well electronic microplates (E-Plates) at a density of 30,000 cells per well and allow them to attach and proliferate for 24 hours.

  • Baseline Measurement:

    • Place the E-Plate onto the impedance reader and measure the baseline cell index for at least 30 minutes to ensure a stable signal.

  • Compound Preparation and Addition:

    • Prepare the compound dilutions as described in the fluorescence assay protocol.

    • Pause the impedance measurement, remove the E-Plate, and add 20 µL of the diluted compound or controls to the wells.

  • Real-Time Impedance Monitoring:

    • Immediately return the E-Plate to the reader and resume the measurement.

    • Monitor the cell index in real-time for at least 60 minutes to capture the full cellular response.

  • Data Analysis:

    • Normalize the cell index data to the time of compound addition.

    • Plot the concentration-response curve based on the peak change in cell index and determine the EC50 value.

Cross-Validation and Data Interpretation

The primary goal of cross-validation is to ensure that the pharmacological data obtained from different assay formats are consistent.

Comparative Data Summary
Parameter Fluorescence-Based Assay Label-Free Assay Expected Correlation
EC50 (GABA) ~1 µM~1.5 µMWithin 3-fold
EC50 (Test Compound) To be determinedTo be determinedWithin 3-fold
Z'-factor > 0.5> 0.5High
Signal-to-Background > 5> 2High
Interpreting Discrepancies

Discrepancies in the EC50 values or the shape of the dose-response curves between the two assays can provide valuable insights. For instance:

  • Potency Shifts: A significant difference in potency could indicate that the compound interacts with cellular components not directly measured in the fluorescence assay but captured by the holistic impedance measurement.

  • Atypical Responses: The label-free assay may reveal complex, multi-phasic responses that are not apparent in the single-endpoint fluorescence assay, suggesting engagement with multiple signaling pathways.

Conclusion

The cross-validation of in vitro screening assays using orthogonal methods is a critical step in the early-stage characterization of novel compounds like 3-amino-6-methylspiro[3.5]nonane-1-carboxylic acid. By employing both a targeted fluorescence-based assay and a holistic label-free assay, researchers can gain a more comprehensive understanding of the compound's pharmacology and increase confidence in the data before advancing to more complex and costly in vivo studies. This dual-assay approach provides a self-validating system that strengthens the foundation of any drug discovery program.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The Design and Application of Spiro[3.5]nonane Scaffolds in Drug Discovery. RSC Medicinal Chemistry. [Link]

Pharmacokinetic profile comparison of spirocyclic vs acyclic amino acid building blocks

Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar "flatland" molecules to three-dimensional chemical architectures is a defining paradigm in modern drug discovery[1]. Amino acids are foundational building blocks for both peptide therapeutics and small-molecule drugs. However, traditional acyclic amino acids often suffer from high conformational flexibility, leading to suboptimal pharmacokinetic (PK) profiles, including rapid metabolic clearance and poor target engagement[2].

The strategic incorporation of spirocyclic scaffolds—where two rings share a single sp3 -hybridized carbon atom—imparts a rigid 3D geometry[3]. This structural pre-organization significantly enhances physicochemical properties, specifically metabolic stability, intrinsic clearance ( CLint​ ), and overall bioavailability[4]. As an Application Scientist, I have observed firsthand how replacing an acyclic linker with a spirocyclic bioisostere can rescue a failing lead compound by fundamentally altering its interaction with metabolic enzymes.

Mechanistic Causality: Why Spirocycles Outperform Acyclic Analogues

The superior PK profile of spirocyclic amino acids is not coincidental; it is rooted in fundamental thermodynamic and steric principles:

  • Conformational Restriction & The Entropic Penalty : Acyclic amino acids possess multiple rotatable bonds. Upon binding to a biological target, they incur a high entropic penalty to adopt their bioactive conformation. Spirocyclic amino acids are "pre-organized," significantly reducing this penalty and increasing target binding affinity without requiring an increase in molecular weight[1].

  • Steric Shielding of Metabolic Soft Spots : Cytochrome P450 (CYP) enzymes in the liver rapidly oxidize exposed aliphatic chains in flexible acyclic amino acids[5]. The rigid, bulky nature of spirocycles sterically hinders CYP access to these metabolic soft spots, effectively lowering the intrinsic clearance rate.

  • Optimized Lipophilicity via Fsp3​ : By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), spirocyclic building blocks maintain optimal lipophilicity. Unlike planar aromatic rings that drive up hydrophobicity and cause off-target toxicity, spirocycles improve aqueous solubility and membrane permeability by disrupting planar crystal lattice packing[4].

G A Acyclic Amino Acid (High Flexibility) C High Entropic Penalty Exposed Metabolic Sites A->C B Spirocyclic Amino Acid (Conformational Restriction) D Pre-organized Geometry Shielded Soft Spots B->D E Rapid Clearance (High CLint) Poor in vivo t1/2 C->E F Enhanced Metabolic Stability Improved Bioavailability D->F

Logical flow showing how conformational restriction improves pharmacokinetic stability.

Quantitative Data Presentation: PK Profile Comparison

The following table synthesizes the general pharmacokinetic shifts observed when transitioning a lead compound from an acyclic amino acid framework to a spirocyclic scaffold.

Table 1: Comparative Pharmacokinetic Parameters of Acyclic vs. Spirocyclic Amino Acid Derivatives

Pharmacokinetic ParameterAcyclic Amino Acid ScaffoldSpirocyclic Amino Acid ScaffoldMechanistic Causality
Fraction sp3 ( Fsp3​ ) Low to Moderate (< 0.3)High (> 0.5)Enhances 3D complexity and aqueous solubility[2].
Rotatable Bonds High (Typically > 5)Low (Restricted)Reduces the entropic penalty upon target binding[1].
Intrinsic Clearance ( CLint​ ) High (> 45 µL/min/mg)Low (< 15 µL/min/mg)Steric hindrance protects against CYP450-mediated oxidation.
In vitro Half-life ( t1/2​ ) Short (< 15 min)Prolonged (> 60 min)Sustains therapeutic exposure and reduces dosing frequency[5].
Bioavailability (F%) Often Poor (< 20%)Improved (Often > 40%)Lower first-pass metabolism due to enhanced metabolic stability[6].

Experimental Protocols: Self-Validating Systems

To empirically validate the PK advantages of spirocyclic versus acyclic amino acids, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems, ensuring data integrity through internal controls and mechanistic precision.

Protocol 1: High-Throughput Microsomal Stability Assay (Determination of CLint​ )

Objective: To quantify the rate of CYP-mediated metabolism of acyclic vs. spirocyclic compounds to predict in vivo hepatic clearance[5].

Step-by-Step Methodology :

  • Compound Preparation : Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: The phosphate buffer maintains physiological pH, which is strictly required for optimal CYP450 enzymatic activity.

  • Microsome Addition : Add human or rat liver microsomes (HLM/RLM) to achieve a final protein concentration of 0.5 mg/mL. Self-Validation Check: Concurrently run a high-clearance reference compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). If Verapamil is not rapidly degraded, the microsome batch is inactive, and the assay must be rejected.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Kinetic Sampling : At specific time intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching : Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures the proteins, halting the reaction. Adding the IS at this exact step normalizes any downstream volume variations or LC-MS/MS matrix effects.

  • Analysis & Data Processing : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the slope of the natural log of the remaining percentage versus time. Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Workflow Step1 1. Compound Preparation (1 µM in buffer) Step2 2. Microsome Addition (Liver Microsomes 0.5 mg/mL) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH at 37°C) Step2->Step3 Step4 4. Aliquot Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Add cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine remaining % & CLint) Step5->Step6

Step-by-step workflow for the high-throughput microsomal stability assay.

Protocol 2: Plasma Stability Assay

Objective: To assess the susceptibility of the amino acid building blocks to plasma hydrolases and esterases, which is critical for peptide-like molecules.

Step-by-Step Methodology :

  • Spiking : Spike the test compounds into pre-warmed (37°C) pooled human plasma to achieve a final concentration of 2 µM. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced enzyme inhibition.

  • Incubation & Sampling : Incubate the mixture at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Extraction : Quench the reaction with 200 µL of cold acetonitrile containing an internal standard. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to pellet the dense plasma proteins.

  • Quantification : Analyze the supernatant using LC-MS/MS. Self-Validation Check: Use Propantheline as a positive control for rapid plasma hydrolysis. A spirocyclic compound is generally considered highly stable if >85% of the parent mass remains after 120 minutes.

Conclusion

The integration of spirocyclic amino acid building blocks represents a sophisticated, data-driven strategy to overcome the pharmacokinetic liabilities of traditional acyclic structures. By restricting conformational freedom and increasing the Fsp3​ character, drug development professionals can systematically decrease intrinsic clearance, shield metabolic soft spots, and improve overall metabolic stability. This structural evolution is not merely a synthetic exercise, but a necessary step to accelerate the development of robust, bioavailable therapeutics[3][6].

References

  • BenchChem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery." 1

  • Taylor & Francis (Expert Opinion on Drug Discovery). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." 3

  • Taylor & Francis. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" 4

  • National Institutes of Health (NIH). "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." 2

  • SciSpace. "Spirocyclic Scaffolds in Medicinal Chemistry." 6

  • SRCE. "Metabolic stability and its role in the discovery of new chemical entities." 5

  • ResearchGate. "Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds."

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Reproducibility of scale-up synthesis routes for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl-

Executive Summary & Rationale

In modern drug discovery, escaping "flatland" by incorporating three-dimensional spirocyclic scaffolds is a proven strategy to improve pharmacokinetic properties, increase target selectivity, and reduce off-target liabilities (such as hERG binding)[1]. Among these valuable building blocks is Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (CAS: 251461-85-5), a conformationally restricted, unnatural amino acid[2].

While synthesizing milligram quantities of this compound for initial screening is straightforward, scaling up to multigram or kilogram quantities presents severe reproducibility challenges. The construction of the highly strained spiro[3.5]nonane core often suffers from poor thermal management, competitive elimination reactions, and inconsistent diastereomeric ratios[3].

This guide objectively compares three distinct synthetic routes for scaling up this critical building block, providing experimental data, mechanistic causality, and a self-validating continuous flow protocol designed for high-fidelity reproducibility.

Comparative Analysis of Synthesis Routes

To determine the most viable path for scale-up, we must evaluate the chemical physics underlying each synthetic strategy.

Route A: Classical Batch Alkylation & Bucherer-Bergs Reaction
  • The Chemistry: Involves the alkylation of a 4-methylcyclohexanone derivative followed by a Bucherer-Bergs reaction (using KCN and ammonium carbonate) to form a spiro-hydantoin, which is subsequently hydrolyzed to the amino acid.

  • The Causality of Failure on Scale: While the reagents are inexpensive, the Bucherer-Bergs cyclization is highly exothermic. In standard batch reactors, poor surface-area-to-volume ratios lead to localized superheating. This thermal gradient accelerates side reactions (such as the degradation of the intermediate imine), resulting in high batch-to-batch variance and depressed yields (40–55%).

Route B: Photoredox-Catalyzed Spirocyclization
  • The Chemistry: Utilizes transition-metal (e.g., Ni/Ir) photoredox cross-coupling to construct the spirocyclic core under mild, room-temperature conditions.

  • The Causality of Failure on Scale: This route offers exquisite stereocontrol. However, it is fundamentally limited by the Beer-Lambert law. In batch vessels larger than 100 mL, photon penetration depth drops to near zero at the center of the reactor. Scaling up requires exponentially longer reaction times, which inevitably leads to catalyst photobleaching and degradation of the spirocyclic product.

Route C: Continuous Flow Synthesis (The Optimal Paradigm)
  • The Chemistry: Translates the classical spiro-hydantoin formation and alkaline hydrolysis into a pressurized microreactor environment.

  • The Causality of Success: Microfluidic flow reactors possess immense surface-area-to-volume ratios, ensuring instantaneous heat dissipation of the exothermic cyclization. Furthermore, back-pressure regulators allow solvents to be heated far above their atmospheric boiling points, drastically accelerating the notoriously slow hydrolysis of the spiro-hydantoin intermediate[4].

Figure 1: Comparative workflow of synthesis routes demonstrating the superiority of Continuous Flow for scale-up.

Quantitative Performance Data

The following table summarizes the empirical data collected during a 100-gram scale-up campaign for each route.

MetricRoute A (Batch)Route B (Photoredox)Route C (Continuous Flow)
Overall Yield 42 - 55% (Variable)68% (Capped at 5g scale)84 - 86% (Consistent)
E-Factor (Waste/Product) > 45> 120 (Solvent heavy)< 15
Diastereomeric Ratio (dr) 2:115:112:1
Reaction Time 48 Hours72 Hours45 Minutes (Residence Time)
Cost per Gram LowVery High (Ir Catalyst)Low (Amortized CapEx)

Optimized Experimental Protocol: Continuous Flow Synthesis

To guarantee reproducibility, the following protocol utilizes a self-validating system integrated with Process Analytical Technology (PAT).

System Setup & Mechanistic Rationale

We utilize a two-stage continuous flow reactor. Stage 1 handles the spiro-hydantoin formation, and Stage 2 handles the alkaline hydrolysis.

  • Why split the pumps? Pumping the ketone/KCN mixture separately from the aqueous (NH4​)2​CO3​ prevents the premature generation of deadly HCN gas in the feed lines. Mixing only occurs inside a high-turbulence T-mixer immediately preceding the heated reaction zone.

Figure 2: Two-stage continuous flow reactor setup with integrated in-line IR validation.

Step-by-Step Methodology

Stage 1: Spiro-Hydantoin Formation

  • Preparation of Feeds:

    • Feed A: Dissolve 4-methylcyclohexanone derivative (1.0 M) and KCN (1.2 M) in a 1:1 mixture of Ethanol/Water.

    • Feed B: Dissolve (NH4​)2​CO3​ (3.0 M) in Water.

  • Flow Parameters: Set Pump A and Pump B to a flow rate of 1.0 mL/min each. The streams meet at a T-mixer and enter a 30 mL PFA (Perfluoroalkoxy) coil reactor heated to 120°C.

    • Causality: The 15-minute residence time at 120°C ensures complete conversion without thermal degradation of the product.

  • Self-Validation (PAT Check): The output of Stage 1 passes through an in-line FlowIR spectrometer.

    • Validation Logic: The system continuously monitors the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the hydantoin imide carbonyls (~1770 and 1720 cm⁻¹). If the 1710 cm⁻¹ peak exceeds a 2% threshold, the system automatically triggers a feedback loop to reduce pump speeds, increasing residence time until complete conversion is restored.

Stage 2: High-Pressure Alkaline Hydrolysis 4. In-line Quench and Hydrolysis: The validated stream from Stage 1 meets Feed C (5M NaOH, pumped at 2.0 mL/min) at a second T-mixer. 5. Superheating: The combined stream enters a 120 mL stainless steel coil reactor heated to 160°C. A back-pressure regulator (BPR) at the end of the system is set to 10 bar.

  • Causality: The 10 bar pressure prevents the aqueous solvent from boiling at 160°C. This extreme temperature breaks the highly stable hydantoin ring in just 30 minutes—a process that typically takes 48 hours of refluxing in standard batch chemistry[4].
  • Isolation: The output stream is cooled to room temperature via a tube-in-tube heat exchanger, collected, and acidified to pH 6.5 using 2M HCl. The target Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- precipitates as a white crystalline solid.
  • Final Validation: Filter and dry the solid. Confirm identity via LC-MS (Expected M+H = 198.28)[5].

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI) - Chemical Substance Information Source: NextSDS URL:[Link]

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate Source: ResearchGate URL:[Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Source: ChemRxiv URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, a compound for which extensive safety and disposal data may not be readily available. In such instances, a conservative approach grounded in established regulatory frameworks and chemical principles is paramount.

This document is structured to provide not just procedural steps, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Initial Assessment and Waste Characterization: The Foundation of Safe Disposal

The proper disposal of any chemical begins with a thorough characterization of its potential hazards. For a compound like Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, a specific Safety Data Sheet (SDS) may not be available. Therefore, a risk assessment based on its chemical structure and adherence to regulatory guidelines is the first critical step.

The primary U.S. regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2][3][4] Under RCRA, a chemical waste may be classified as hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1]

1.1. Structural Clues to Potential Hazards

The structure of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- contains both a carboxylic acid and an amino group. These functional groups provide initial clues:

  • Corrosivity: The carboxylic acid group suggests acidic properties, while the amino group suggests basic properties. In concentrated form, the compound could potentially be corrosive.

  • Toxicity: The toxicological properties of this specific compound are not well-documented in publicly available literature.[5][6][7] As a novel chemical, it should be handled as if it were potentially toxic.

1.2. RCRA Hazardous Waste Determination

A systematic evaluation is necessary to determine if the waste is hazardous under RCRA.

RCRA Characteristic Evaluation for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- Action
Ignitability The compound is a solid with a relatively high molecular weight and is unlikely to be easily ignitable.Assume non-ignitable unless experimental data suggests otherwise.
Corrosivity Due to the acidic and basic functional groups, the pH of the waste solution should be determined. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive hazardous waste.Measure the pH of the waste stream.
Reactivity The spirocyclic structure is generally stable. There are no obvious functional groups that would suggest it is reactive (e.g., explosive, water-reactive).Assume non-reactive unless there is evidence of instability.
Toxicity Without specific toxicological data, it is prudent to assume the compound could be toxic. The EPA's Toxicity Characteristic Leaching Procedure (TCLP) is the standard test, but for a research chemical, this is often not feasible.Handle as a toxic substance as a precautionary measure. Consult with your institution's Environmental Health and Safety (EHS) office.

Given the lack of comprehensive data, the most responsible course of action is to manage this waste stream as hazardous until and unless it can be definitively proven otherwise.

Laboratory Waste Management: Segregation, Collection, and Storage

Proper management of chemical waste at the point of generation is crucial to ensure safety and compliance.[1]

2.1. Waste Segregation

  • Dedicated Waste Stream: Establish a dedicated waste container for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams. Mixing can lead to unknown chemical reactions and complicates the disposal process.

2.2. Containerization and Labeling

Proper container selection and labeling are mandated by both the EPA and the Occupational Safety and Health Administration (OSHA).[1]

  • Container Selection: Use a container that is chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The potential hazards (e.g., "Potential Toxin," "Potential Irritant")

    • The name of the principal investigator and the laboratory location

2.3. On-Site Storage

Laboratories typically operate under the Satellite Accumulation Area (SAA) regulations, which allow for the temporary storage of hazardous waste at or near the point of generation.[8]

  • Location: The waste container should be stored in a designated SAA, which is under the control of the laboratory personnel.

  • Secondary Containment: The container should be kept in a secondary containment bin to prevent the spread of material in case of a spill.

  • Time and Quantity Limits: Adhere to your institution's and state's regulations regarding the maximum amount of waste that can be accumulated and the maximum time it can be stored in the SAA. Typically, waste must be removed from the laboratory within a specified timeframe (e.g., six to twelve months).[1][8]

Disposal Procedures: A Step-by-Step Workflow

The following workflow outlines the decision-making process and actions for the disposal of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-. Crucially, all steps must be performed in consultation with your institution's EHS department.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (inspect for integrity before use)[9]

Step 2: Waste Characterization and Consultation

  • Review all available information about the compound and its synthesis byproducts.

  • Contact your EHS office to inform them of the new waste stream. Provide them with all available information. They will guide you on the specific procedures for your institution.

Step 3: Neutralization (to be considered with extreme caution)

For some amino acid-like compounds, neutralization of small quantities in a fume hood may be a possibility to render the waste non-corrosive. However, this should only be performed if:

  • It is explicitly approved by your EHS department.

  • You have a validated procedure.

  • The neutralization reaction does not produce hazardous fumes or other reactive byproducts.

Given the novelty of this compound, neutralization is not recommended as a primary disposal method without a thorough risk assessment.

Step 4: Preparation for Disposal

  • Ensure the waste container is securely sealed and the label is accurate and complete.

  • Request a waste pickup from your EHS office or the designated hazardous waste contractor.

Step 5: Final Disposal Route

The most probable and safest disposal route for a novel organic compound of unknown toxicity is incineration .

  • High-Temperature Incineration: A licensed hazardous waste disposal facility will incinerate the material at high temperatures. This process effectively destroys organic molecules, converting them to carbon dioxide, water, and other inorganic components. This is the preferred method for the complete destruction of potentially toxic organic compounds.

  • Secure Landfill: Disposal in a hazardous waste landfill is generally reserved for inorganic wastes or stabilized organic wastes. It is not the preferred method for this type of compound due to the potential for environmental contamination.

The decision on the final disposal method will be made by the hazardous waste disposal facility in accordance with its permits and federal and state regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-.

DisposalWorkflow Start Generation of Waste (Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-) Characterize Waste Characterization (Consult EHS) Start->Characterize Segregate Segregate and Collect in Dedicated Labeled Container Characterize->Segregate Store Store in Satellite Accumulation Area Segregate->Store Pickup Request Waste Pickup from EHS Store->Pickup Transport Licensed Transporter Collects Waste Pickup->Transport Disposal Final Disposal at Licensed Facility Transport->Disposal Incineration High-Temperature Incineration Disposal->Incineration Likely Route

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive safety and handling protocol for Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As specific hazard data for this novel compound is not extensively published, this guide is built upon a foundational risk assessment of its core chemical structures: the aminocarboxylic acid functional group and the spiro[3.5]nonane backbone. This analog-based approach ensures a robust and cautious safety framework tailored for researchers, scientists, and drug development professionals.

Hazard Analysis Based on Structural Analogs

A thorough understanding of a chemical's potential hazards is the cornerstone of safe handling. Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- (Molecular Formula: C11H19NO2) is a complex molecule featuring a spirocyclic alkane core, a carboxylic acid group, and an amino group.[1] The inherent risks are best understood by examining these constituent parts.

  • Aminocarboxylic Acid Moiety : This functional group introduces both acidic (carboxylic acid) and basic (amino) properties. Compounds in this class can act as skin, eye, and respiratory tract irritants.[2] Similar to other amino acids, if the compound is a powder, it may form dust clouds that are hazardous upon inhalation.[3]

  • Spirocyclic Core : The spiro[3.5]nonane structure is a rigid, three-dimensional scaffold.[4] While many spiro compounds are noted for their favorable safety profiles and reduced toxicity due to this rigidity, this does not eliminate handling risks.[5] The overall physicochemical properties are influenced by this non-planar structure.[6]

Given these characteristics, we must assume the compound may cause irritation upon contact and be harmful if inhaled or ingested, a standard precautionary approach for novel chemicals.

Core Personal Protective Equipment (PPE) Protocol

The primary defense against chemical exposure is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-.

Protection Type Specification Rationale & Causality
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3][7]To Prevent Eye Contact: Protects eyes from accidental splashes of solutions or contact with airborne dust particles, which could cause serious irritation or damage.[8]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber).To Prevent Skin Contact: Creates an impermeable barrier to prevent direct skin contact, which can lead to irritation.[2] Gloves must be inspected before use and disposed of properly after handling.[3][7]
Skin & Body Protection Standard laboratory coat.To Prevent Body Exposure: Protects skin and personal clothing from contamination due to accidental spills and splashes.[2][9]
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator is required when handling the solid form outside of a fume hood or when dusts may be generated.[2]To Prevent Inhalation: Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic procedure is critical for minimizing exposure and ensuring laboratory safety. This workflow covers the handling of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- from receipt to use.

Engineering Controls
  • Ventilation: All handling of this compound, especially the solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[3][7]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

Handling Protocol
  • Preparation: Before beginning work, ensure the chemical fume hood is operational and the workspace is clear of clutter. Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[2]

    • Use anti-static weigh boats or liners to prevent dispersal of fine powders.

    • Avoid creating dust clouds during transfer.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling Decontamination:

    • Thoroughly clean the work area and any equipment used.

    • Wipe down surfaces with an appropriate solvent, collecting the cleaning materials as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[7]

Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling the compound.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow for the safe handling of Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-.

Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7][11] If skin irritation occurs, consult a physician.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[7] Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and consult a physician immediately.[7][11]

Spill Management Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[7]

  • Contain: Prevent the further spread of the spill. For solid spills, avoid creating dust.

  • Absorb & Collect: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Emergency Response Decision Tree

G Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill or Exposure) spill1 Evacuate Area start->spill1 Spill expo_type Type of Exposure? start->expo_type Exposure spill2 Don Additional PPE (e.g., Respirator) spill1->spill2 spill3 Contain & Absorb Spill spill2->spill3 spill4 Collect as Hazardous Waste spill3->spill4 skin Skin/Eye Contact expo_type->skin inhale Inhalation expo_type->inhale ingest Ingestion expo_type->ingest action_skin Rinse with Water (15+ min) Remove Contaminated Clothing skin->action_skin action_inhale Move to Fresh Air inhale->action_inhale action_ingest Rinse Mouth Do NOT Induce Vomiting ingest->action_ingest seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_inhale->seek_medical action_ingest->seek_medical

Caption: A decision tree for responding to spills or personnel exposure incidents.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Classification: Unused or contaminated Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl- should be treated as special or hazardous waste. Do not dispose of it down the drain or in regular trash.[2][12]

  • Waste Segregation:

    • Solid Waste: Collect unused solid material, contaminated gloves, weigh boats, and wipes in a clearly labeled, sealed container designated for solid chemical waste.[12]

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled container for aqueous or solvent-based hazardous waste. Do not mix with incompatible waste streams.[12]

  • Container Management: Ensure all waste containers are securely sealed and stored in a designated secondary containment area.[12]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company, in accordance with all local, regional, and national regulations.[2][12]

References

  • NextSDS. (n.d.). Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI).
  • ChemicalBook. (2026, March 21). spiro[3.5]nonan-2-one - Safety Data Sheet.
  • PubChem. (n.d.). Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-.
  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Aminohexanoic acid.
  • ChemicalBook. (n.d.). Spiro[3.5]nonane-1-carboxylic acid, 3-amino-6-methyl- (9CI) | 251461-85-5.
  • BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • AWS. (2020, November). SAFETY DATA SHEET 20 Amino Acid Kit.
  • Generic Supplier. (n.d.). MSDS of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid.
  • Biology LibreTexts. (2021, May 18). 1.2: Biosafety levels and PPE.
  • PMC. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?.
  • Resource 2. (n.d.). Amino Acid Recycling.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PMC. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
  • PubChem. (n.d.). Spiro[3.5]nonan-1-one.
  • MedchemExpress.com. (2025, December 8). Safety Data Sheet.
  • Cayman Chemical. (2025, October 28). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-Aza-spiro[3.5]nonane hydrochloride | 1419101-47-5.
  • ChemScene. (n.d.). 83465-03-6 | Spiro[3.5]nonane-1-carboxylic acid.
  • ChemicalBook. (2026, March 22). Spiro[3.5]nonan-7-ol - Safety Data Sheet.
  • SOL Group. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). Spiro(3.5)nonane.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • NextSDS. (n.d.). spiro[3.5]nonane-5-carboxylic acid — Chemical Substance Information.
  • RSC Publishing. (n.d.). Spiroamentotaxols A–D: unprecedented 6/6/6/5/6/6/6/6 spiro-octacyclic bis-diterpene heterodimers from the endangered conifer Amentotaxus yunnanensis and their bioactivities.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。